molecular formula C21H21ClN4O3 B1679012 Nizofenone CAS No. 54533-85-6

Nizofenone

Katalognummer: B1679012
CAS-Nummer: 54533-85-6
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: WZGBZLHGOVJDET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nizofenone is a well-characterized neuroprotective agent recognized for its efficacy in protecting neurons from death following cerebral anoxia and ischemic injury . Its primary research value lies in modeling therapeutic interventions for acute neurological conditions such as stroke and subarachnoid hemorrhage, where it has demonstrated clinical benefit in preventing delayed ischemic neurological deficits . The compound's multifaceted mechanism of action includes the potent suppression of ischemia-induced glutamate release, a key mediator of excitotoxicity, thereby helping to restore the imbalance between cerebral energy demand and supply . Further contributing to its protective profile, this compound functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation with an efficacy comparable to vitamin E . It also ameliorates disturbances in cerebral energy metabolism by maintaining high-energy phosphate stores and reducing lactate accumulation during oxygen deficiency . Additional mechanisms that support its neuroprotective effects include the stabilization of intracellular calcium levels, reduction of pro-inflammatory mediators, enhancement of mitochondrial function, and preservation of blood-brain barrier integrity . For researchers investigating the pathophysiological cascade of ischemic brain injury or screening potential cerebroprotective agents, this compound serves as a robust reference compound with a demonstrated mechanism and documented efficacy in various experimental models of cerebral hypoxia, ischemia-reperfusion, and infarction . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGBZLHGOVJDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54533-86-7 (fumarate), 54533-86-7 (unspecified maleate)
Record name Nizofenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401014745
Record name Nizofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54533-85-6
Record name Nizofenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54533-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nizofenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nizofenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nizofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIZOFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nizofenone: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nizofenone is a neuroprotective agent that has demonstrated efficacy in mitigating neuronal damage following cerebral anoxia. This technical guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and relevant experimental methodologies for its study. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and neuroscience.

Chemical Structure and Identification

This compound is chemically identified as (2-chlorophenyl)(2-{2-[(diethylamino)methyl]-1H-imidazol-1-yl}-5-nitrophenyl)methanone.[1] Its structure comprises a central benzophenone core, substituted with a chloro group, a nitro group, and a diethylaminomethyl-imidazole moiety.

The canonical SMILES representation for this compound is: Clc1ccccc1C(=O)c3cc(--INVALID-LINK--=O)ccc3n2ccnc2CN(CC)CC[1]

Below is a two-dimensional representation of the this compound chemical structure.

Nizofenone_Structure cluster_benzophenone Benzophenone Core cluster_imidazole Imidazole Moiety C1 C C2 C C1->C2 Cl Cl C1->Cl C_keto C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C6->C_keto O_keto O C_keto->O_keto = C7 C C_keto->C7 C8 C C7->C8 N1_im N C9 C C8->C9 C10 C C9->C10 N_nitro N C9->N_nitro C11 C C10->C11 C12 C C11->C12 C12->C7 C12->N1_im O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C1_im C N1_im->C1_im C2_im C C1_im->C2_im N2_im N C2_im->N2_im C3_im C N2_im->C3_im C3_im->N1_im C_methyl C C3_im->C_methyl N_amine N C_methyl->N_amine C_ethyl1_1 C N_amine->C_ethyl1_1 C_ethyl2_1 C N_amine->C_ethyl2_1 C_ethyl1_2 C C_ethyl1_1->C_ethyl1_2 C_ethyl2_2 C C_ethyl2_1->C_ethyl2_2

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C21H21ClN4O3[1][2][3]
Molecular Weight 412.87 g/mol
CAS Number 54533-85-6
Melting Point 75-76 °C
Boiling Point 609.7 °C at 760 mmHg
Density 1.28 g/cm³
Flash Point 322.5 °C
Vapor Pressure 8.3 x 10⁻¹⁵ mmHg at 25°C
Refractive Index 1.623
pKa (Predicted) 8.75 ± 0.25

Mechanism of Action

This compound exerts its neuroprotective effects through a multifactorial mechanism. The core of its action is the amelioration of the imbalance between energy demand and supply in ischemic brain tissue. It has been shown to inhibit the excessive release of glutamate and the accumulation of lactate during and after an ischemic event. Furthermore, this compound possesses radical-scavenging properties, comparable to vitamin E, which allows it to inhibit lipid peroxidation induced by oxygen radicals. This combination of effects helps to reduce neuronal cell death and preserve brain tissue integrity following anoxic or ischemic insults.

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are described in patents DE 2403416 and US 3915981. Unfortunately, the specific experimental procedures from these patents were not available in the public domain resources accessed for this guide.

In Vivo Model of Global Cerebral Ischemia: 4-Vessel Occlusion (4-VO) in Rats

A common and relevant experimental model to evaluate the neuroprotective effects of compounds like this compound is the 4-vessel occlusion (4-VO) model in rats. This procedure induces transient forebrain ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus.

Objective: To induce a controlled and reproducible global cerebral ischemic event in rats to study the pathophysiology of ischemic brain injury and to test the efficacy of neuroprotective agents.

Methodology:

The 4-VO model is a two-day surgical procedure:

  • Day 1: Vertebral Artery Cauterization

    • The rat is anesthetized, and the alar foramina of the first cervical vertebra are exposed.

    • The vertebral arteries are permanently occluded by electrocauterization.

    • Loose silk sutures are placed around each common carotid artery for subsequent occlusion.

    • The incisions are closed, and the animal is allowed to recover.

  • Day 2: Transient Common Carotid Artery Occlusion

    • The rat is re-anesthetized.

    • The previous neck incision is reopened to expose the common carotid arteries.

    • Global cerebral ischemia is induced by tightening the sutures or applying atraumatic clips to occlude both common carotid arteries for a defined period (e.g., 10-30 minutes).

    • Following the ischemic period, the clips or sutures are removed to allow for reperfusion of the brain.

    • The incision is closed, and the animal is monitored during recovery.

Post-Procedure Evaluation:

  • Histological Analysis: Brain tissue is collected at various time points post-ischemia to assess neuronal damage, typically using staining methods like cresyl violet or Fluoro-Jade.

  • Behavioral Testing: Cognitive deficits, particularly spatial memory, are often assessed using tasks such as the Morris water maze.

Below is a diagram illustrating the workflow for the 4-Vessel Occlusion experimental model.

Four_Vessel_Occlusion_Workflow cluster_day1 Day 1: Vertebral Artery Occlusion cluster_day2 Day 2: Ischemia Induction cluster_evaluation Post-Ischemia Evaluation Anesthesia1 Anesthetize Rat Expose_VA Expose Vertebral Arteries Anesthesia1->Expose_VA Occlude_VA Permanently Occlude Vertebral Arteries Expose_VA->Occlude_VA Place_Sutures Place Sutures around Common Carotid Arteries Occlude_VA->Place_Sutures Recover1 Recovery Place_Sutures->Recover1 Anesthesia2 Re-anesthetize Rat Recover1->Anesthesia2 24 hours Expose_CCA Expose Common Carotid Arteries Anesthesia2->Expose_CCA Induce_Ischemia Transiently Occlude Common Carotid Arteries Expose_CCA->Induce_Ischemia Reperfusion Reperfusion Induce_Ischemia->Reperfusion Recover2 Post-Ischemia Recovery Reperfusion->Recover2 Histology Histological Analysis Recover2->Histology Time Points Behavior Behavioral Testing Recover2->Behavior Time Points

Caption: Workflow of the 4-Vessel Occlusion model.

References

The Advent of a Neuroprotectant: Early Studies and Discovery of Nizofenone (Y-9179)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Nizofenone, designated Y-9179 during its development, emerged from early research as a promising neuroprotective agent with potential applications in acute neurological conditions such as stroke. This imidazole derivative was investigated for its ability to shield neurons from the devastating consequences of cerebral anoxia and ischemia. This technical guide delves into the foundational studies that characterized this compound, presenting a comprehensive overview of its discovery, mechanism of action, and the preclinical and clinical evidence that defined its early development. The information is tailored for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the quantitative data, experimental methodologies, and logical frameworks of the initial research.

Core Pharmacological Profile

This compound (chemical formula: C₂₁H₂₁ClN₄O₃, molar mass: 412.87 g·mol⁻¹) is a benzophenone derivative. Its neuroprotective effects are attributed to a multi-faceted mechanism of action, primarily centered on mitigating the downstream effects of cerebral ischemia.

Mechanism of Action

Early investigations revealed that this compound's protective effects against ischemic brain injury are not due to a single molecular interaction but rather a combination of beneficial actions on key pathophysiological events that occur during and after an ischemic insult.[1]

The proposed mechanisms of action include:

  • Free Radical Scavenging: this compound acts as a potent scavenger of free radicals, helping to reduce oxidative stress, a major contributor to neuronal damage following ischemia.[1]

  • Inhibition of Excitotoxicity: The drug has been shown to suppress the release of the excitatory neurotransmitter glutamate, which, in excess, leads to a toxic influx of calcium into neurons and subsequent cell death.

  • Reduction of Metabolic Disturbances: this compound helps to ameliorate the metabolic crisis that occurs in ischemic tissue by reducing the accumulation of lactate.

  • Preservation of Cellular Energy: Studies have indicated that this compound aids in preserving cerebral energy stores under anoxic conditions.

  • Inhibition of Free Fatty Acid Liberation: The drug has been found to suppress the ischemia-induced liberation of free fatty acids in the brain.

The following diagram illustrates the key points in the ischemic cascade and the proposed intervention points of this compound.

Nizofenone_Mechanism_of_Action Ischemia Cerebral Ischemia Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Free_Radicals ↑ Free Radicals (Oxidative Stress) Ischemia->Free_Radicals FFA_Liberation ↑ Free Fatty Acid Liberation Ischemia->FFA_Liberation Glutamate_Release ↑ Glutamate Release (Excitotoxicity) Energy_Failure->Glutamate_Release Lactate_Accumulation ↑ Lactate Accumulation Energy_Failure->Lactate_Accumulation Calcium_Influx ↑ Intracellular Ca²⁺ Glutamate_Release->Calcium_Influx Neuronal_Damage Neuronal Damage & Cell Death Calcium_Influx->Neuronal_Damage Free_Radicals->Neuronal_Damage Lactate_Accumulation->Neuronal_Damage FFA_Liberation->Neuronal_Damage This compound This compound (Y-9179) This compound->Glutamate_Release Inhibits This compound->Free_Radicals Scavenges This compound->Lactate_Accumulation Reduces This compound->FFA_Liberation Suppresses

Figure 1: Proposed Mechanism of Action of this compound in Cerebral Ischemia.

Preclinical Studies

A series of pivotal preclinical studies in animal models of cerebral ischemia provided the initial evidence for the neuroprotective efficacy of this compound.

Feline Model of Middle Cerebral Artery Occlusion

One of the earliest and most cited studies utilized a feline model of chronic middle cerebral artery (MCA) occlusion to compare the protective effects of this compound (Y-9179) with pentobarbital.

Experimental Protocol:

  • Subjects: Adult cats.

  • Ischemia Model: Permanent occlusion of the middle cerebral artery.

  • Treatment Groups:

    • This compound (Y-9179)

    • Pentobarbital

    • Saline (Control)

  • Outcome Measures:

    • Mortality rate

    • Infarction size (assessed histologically)

    • Neurological status

Quantitative Data Summary:

Treatment GroupMortality RateInfarction Size ReductionReference
This compound (Y-9179)Lower than controlStatistically significant
PentobarbitalLower than controlStatistically significant
Control (Saline)Higher than treated groups-

The study concluded that this compound significantly reduced the size of the cerebral infarction and improved outcomes in a manner comparable to pentobarbital, but with potentially fewer sedative side effects.

Rodent Models of Cerebral Ischemia

Further studies in rodent models corroborated the neuroprotective effects of this compound.

Experimental Protocol (Rat Model):

  • Subjects: Rats.

  • Ischemia Model: 4-vessel occlusion to induce transient forebrain ischemia.

  • Treatment: this compound (10 mg/kg, i.p.).

  • Outcome Measures:

    • Neuronal cell death in the hippocampus (CA1 pyramidal cells).

    • Extracellular levels of glutamate and lactate in the hippocampus (measured by microdialysis).

Quantitative Data Summary:

Outcome MeasureIschemia (Control)Ischemia + this compoundReference
Hippocampal CA1 Neuronal DeathSignificantSignificantly inhibited
Extracellular Glutamate IncreaseMarked increaseCompletely inhibited
Post-ischemic Lactate IncreaseMarked increaseCompletely inhibited

These findings provided strong evidence for this compound's ability to counteract the key neurochemical changes associated with ischemic brain injury.

The following diagram outlines a generalized workflow for preclinical evaluation of neuroprotective agents like this compound in a rodent model of focal cerebral ischemia.

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Rat, Cat) Ischemia_Induction Induction of Focal Cerebral Ischemia (e.g., MCAO) Animal_Model->Ischemia_Induction Drug_Administration Drug Administration (this compound vs. Vehicle) Ischemia_Induction->Drug_Administration Behavioral_Assessment Behavioral Assessment (Neurological Scoring) Drug_Administration->Behavioral_Assessment Biochemical_Analysis Biochemical Analysis (e.g., Microdialysis for Glutamate, Lactate) Drug_Administration->Biochemical_Analysis Histological_Analysis Histological Analysis (Infarct Volume Measurement) Drug_Administration->Histological_Analysis Data_Analysis Data Analysis and Statistical Comparison Behavioral_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Figure 2: Generalized Experimental Workflow for Preclinical Neuroprotection Studies.

Early Clinical Evaluation

The promising preclinical data led to the investigation of this compound in clinical settings, particularly for patients with subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia.

Double-Blind Clinical Trial in Subarachnoid Hemorrhage

A significant early clinical study was a double-blind, placebo-controlled trial to evaluate the effect of this compound on delayed ischemic neurological deficits following aneurysmal rupture.

Experimental Protocol:

  • Patient Population: Patients with SAH due to aneurysmal rupture.

  • Study Design: Cooperative double-blind clinical trial.

  • Treatment Groups:

    • This compound (Y-9179)

    • Placebo

  • Primary Outcome: Incidence and severity of delayed ischemic neurological deficits.

Key Findings:

While the study did not demonstrate that this compound could prevent the occurrence of vasospasm, a primary cause of delayed ischemia, it did suggest a beneficial effect on neurological outcomes in patients who developed vasospasm and received the drug. The group with sufficient drug coverage around the onset of vasospasm had a significantly better outcome compared to the placebo group.

Synthesis and Discovery

Information regarding the specific details of the initial synthesis and the discovery process of this compound (Y-9179) is not extensively available in the public domain. However, its chemical structure as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate indicates a synthetic pathway likely involving the coupling of a substituted benzophenone with an imidazole derivative. The development was likely driven by a screening program aimed at identifying compounds with protective effects against cerebral anoxia.

Conclusion

The early studies on this compound (Y-9179) established it as a neuroprotective agent with a multifaceted mechanism of action. Preclinical investigations in various animal models of cerebral ischemia consistently demonstrated its ability to reduce infarct size and mitigate the deleterious biochemical cascade triggered by a lack of blood flow and oxygen to the brain. While early clinical trials showed some promise in improving neurological outcomes in specific patient populations, the drug's development trajectory did not lead to widespread clinical use. Nevertheless, the foundational research on this compound contributed significantly to the understanding of neuroprotection and provided a valuable case study for the development of future therapies for acute ischemic stroke and other neurological emergencies. The data and experimental frameworks from these early studies remain a relevant resource for scientists and researchers in the ongoing quest for effective neuroprotective drugs.

References

Pharmacological Profile of Nizofenone: A Technical Guide for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nizofenone is a potent neuroprotective agent with a multifaceted pharmacological profile, demonstrating significant efficacy in preclinical models of cerebral ischemia and hypoxia. Its clinical application in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage underscores its therapeutic relevance. This technical guide provides an in-depth overview of this compound's core neuroprotective mechanisms, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its proposed signaling pathways. The primary mechanisms of action of this compound include the amelioration of the energy imbalance in ischemic tissue, complete inhibition of ischemia-induced glutamate release, potent free radical scavenging, and prevention of lipid peroxidation.

Quantitative Pharmacological Data

While specific IC50 and ED50 values for this compound are not consistently reported across the literature, its potent neuroprotective effects have been quantified in various in vivo and in vitro models. The following tables present a summary of the available quantitative data.

ParameterModelSpeciesDose/ConcentrationEffectReference
Neuroprotection KCN-induced mortalityMice0.3 mg/kg (i.p.)Significant decrease in mortality rate[1]
4-vessel occlusionRats10 mg/kg (i.p.)Significant inhibition of neuronal cell death in hippocampus[2]
Metabolic Regulation KCN-induced anoxiaMice10 mg/kg (i.p.)Ameliorated depletion of high-energy phosphates and glucose; reduced lactate accumulation[1]
Glutamate Release 4-vessel occlusion (ischemia)Rats10 mg/kg (i.p.)Completely inhibited the increase in extracellular glutamate[2]
Antioxidant Activity General assessment--Radical-scavenging action comparable to vitamin E[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the neuroprotective profile of this compound.

Four-Vessel Occlusion Model in Rats (for inducing transient global cerebral ischemia)

This protocol is adapted from methodologies used in studies investigating ischemia-induced glutamate release, a key target of this compound.

Objective: To induce transient global cerebral ischemia to study the neuroprotective effects of pharmacological agents.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Micro-aneurysm clips

  • Heating pad

  • Suture materials

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Vertebral Artery Occlusion: Make a midline cervical incision and expose the vertebral arteries. Cauterize the vertebral arteries bilaterally at the level of the first cervical vertebra.

  • Common Carotid Artery Occlusion: Carefully isolate both common carotid arteries, ensuring the vagus nerves are not damaged. Place loose ligatures around each artery.

  • Induction of Ischemia: The day after vertebral artery occlusion, re-anesthetize the animal. Tighten the ligatures around the common carotid arteries for a predetermined period (e.g., 15 minutes) to induce global cerebral ischemia.

  • Reperfusion: Release the ligatures on the common carotid arteries to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time point relative to the ischemic insult (e.g., before or after).

  • Outcome Measures: Assess neurological deficits, infarct volume (e.g., using TTC staining), or perform neurochemical analyses (e.g., microdialysis for glutamate) at desired time points post-ischemia.

KCN-Induced Mortality in Mice (for assessing protection against cytotoxic hypoxia)

This model evaluates a compound's ability to protect against cellular energy metabolism disruption.

Objective: To determine the protective effect of a compound against chemically-induced cytotoxic hypoxia.

Materials:

  • Male ICR mice (20-25g)

  • Potassium cyanide (KCN) solution

  • This compound solution

  • Syringes and needles

Procedure:

  • Animal Grouping: Randomly assign mice to control and treatment groups.

  • Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the respective groups.

  • Induction of Hypoxia: After a predetermined pretreatment time, administer a lethal dose of KCN (e.g., via subcutaneous injection).

  • Observation: Record the time to death or the number of surviving animals within a specified observation period.

  • Data Analysis: Analyze the data to determine if the treatment significantly increases survival time or reduces mortality rate compared to the control group.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This in vitro assay measures a key indicator of oxidative damage.

Objective: To quantify the extent of lipid peroxidation in brain tissue and assess the inhibitory effect of a compound.

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • This compound solution at various concentrations

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare brain tissue homogenates in a suitable buffer.

  • Reaction Mixture: To the brain homogenate, add the test compound (this compound) at various concentrations or vehicle.

  • Induction of Peroxidation: Induce lipid peroxidation using an agent like ferrous sulfate or hydrogen peroxide.

  • TBARS Reaction: Stop the reaction by adding TCA, followed by the addition of TBA solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve generated with a malondialdehyde (MDA) standard. Determine the percentage inhibition of lipid peroxidation by this compound at different concentrations.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to intervene in multiple, interconnected pathways that are activated during cerebral ischemia.

Nizofenone_Neuroprotection_Pathway Ischemia Cerebral Ischemia/ Hypoxia Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Glutamate_Release ↑ Glutamate Release (Excitotoxicity) Ischemia->Glutamate_Release Oxidative_Stress ↑ Oxidative Stress (Free Radicals) Ischemia->Oxidative_Stress Neuronal_Injury Neuronal Injury & Death Energy_Failure->Neuronal_Injury Glutamate_Release->Neuronal_Injury Oxidative_Stress->Neuronal_Injury This compound This compound Metabolic_Support Ameliorates Energy Imbalance This compound->Metabolic_Support Inhibit_Glutamate Inhibits Glutamate Release This compound->Inhibit_Glutamate Scavenge_Radicals Scavenges Free Radicals This compound->Scavenge_Radicals Inhibit_LPO Inhibits Lipid Peroxidation This compound->Inhibit_LPO Metabolic_Support->Energy_Failure Inhibit_Glutamate->Glutamate_Release Scavenge_Radicals->Oxidative_Stress Inhibit_LPO->Oxidative_Stress

Caption: Proposed neuroprotective mechanisms of this compound in cerebral ischemia.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments designed to characterize the neuroprotective properties of a compound like this compound.

Experimental_Workflow_Neuroprotection Start Hypothesis: Compound X has neuroprotective effects In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Oxidative_Stress_Assay Oxidative Stress Assays (e.g., TBARS, DPPH) In_Vitro->Oxidative_Stress_Assay Ischemia_Model Animal Model of Ischemia (e.g., 4-VO, MCAO) In_Vivo->Ischemia_Model Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Behavioral_Tests Neurological & Behavioral Assessments Ischemia_Model->Behavioral_Tests Histology Histological Analysis (Infarct Volume, Cell Death) Ischemia_Model->Histology Behavioral_Tests->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating a neuroprotective compound.

Antioxidant_Assay_Workflow Sample_Prep Sample Preparation (e.g., Brain Homogenate) Add_this compound Incubation with This compound Sample_Prep->Add_this compound Induce_Oxidation Induction of Oxidative Stress Add_this compound->Induce_Oxidation Assay Specific Antioxidant Assay (e.g., TBARS, DPPH) Induce_Oxidation->Assay Measurement Spectrophotometric Measurement Assay->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Caption: Workflow for in vitro assessment of antioxidant activity.

Conclusion

This compound stands as a significant neuroprotective compound with a well-documented, multi-target mechanism of action against the pathological cascades of cerebral ischemia. Its ability to mitigate energy failure, excitotoxicity, and oxidative stress provides a robust defense for neuronal tissue. The quantitative data, though lacking exhaustive IC50/ED50 values in publicly accessible literature, consistently affirm its high potency in preclinical models. The experimental protocols detailed herein offer a foundational framework for further investigation into this compound's properties and for the screening of novel neuroprotective candidates. Future research aimed at delineating the specific molecular interactions and downstream signaling modulations of this compound will be instrumental in refining its therapeutic use and in the broader endeavor of neuroprotective drug development.

References

Nizofenone: A Comprehensive Technical Guide on its Role as a Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone, a neuroprotective agent, has demonstrated significant efficacy in mitigating ischemic brain injury. A substantial body of evidence highlights its role as a potent free radical scavenger, contributing to its therapeutic effects. This technical guide provides an in-depth analysis of this compound's antioxidant properties, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and neurological deficits. A critical component of this cascade is the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which inflicts damage upon cellular macromolecules, including lipids, proteins, and nucleic acids.

This compound, a benzophenone derivative, has emerged as a promising neuroprotective agent. Its therapeutic utility is, in large part, attributed to its capacity to counteract the deleterious effects of oxidative stress. This document elucidates the specific free radical scavenging activities of this compound, providing a detailed examination of its antioxidant profile.

Mechanism of Action: Free Radical Scavenging

This compound's primary role as a free radical scavenger is centered on its ability to directly neutralize harmful reactive oxygen species and inhibit lipid peroxidation. Its antioxidant activity has been shown to be comparable to that of alpha-tocopherol (Vitamin E), a well-established biological antioxidant.[1][2]

The proposed mechanism involves the donation of a hydrogen atom from the this compound molecule to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage. This action is particularly crucial in the lipid-rich environment of the brain, where lipid peroxidation can propagate rapidly, leading to widespread membrane damage.

The consequence of this radical scavenging is the amelioration of several downstream pathological events associated with cerebral ischemia. By reducing the oxidative burden, this compound helps to preserve cellular integrity and function.

Ischemia Cerebral Ischemia ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates This compound This compound This compound->ROS Scavenges This compound->Lipid_Peroxidation Inhibits Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Neuronal_Death Neuronal Cell Death Membrane_Damage->Neuronal_Death

This compound's primary antioxidant mechanism.

Quantitative Data on Free Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its activity.

Table 1: Inhibition of Lipid Peroxidation

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. In the study by Yasuda et al. (1981), lipid peroxidation was induced in a rat brain mitochondrial suspension using ascorbic acid and Fe²⁺. The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, was measured.

Assay SystemConcentration of this compoundObserved EffectReference
Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺10 µMPartial inhibition of peroxidative disintegration[2]
Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺100-200 µMComplete inhibition of peroxidative disintegration[2]
Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺-Activity approximately equivalent to α-tocopherol[2]
Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

The DPPH assay is a common method to evaluate the ability of a compound to scavenge stable free radicals. While specific IC₅₀ values are not detailed in the available literature abstracts, the scavenging activity has been confirmed.

Assay SystemObservationReference
DPPH radical assayThis compound scavenges the DPPH free radical

Note: Further research is required to determine the precise IC₅₀ value of this compound in the DPPH assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Lipid Peroxidation in Rat Brain Mitochondria

This protocol is based on the methodology described by Yasuda et al. (1981).

Objective: To assess the ability of this compound to inhibit iron and ascorbate-induced lipid peroxidation in a biological membrane system.

Materials:

  • Rat brain mitochondria suspension

  • Ascorbic acid solution

  • Ferrous iron (Fe²⁺) solution

  • This compound solutions of varying concentrations (10 µM to 200 µM)

  • Alpha-tocopherol solution (for comparison)

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Prepare a suspension of rat brain mitochondria in phosphate buffer.

  • Aliquot the mitochondrial suspension into experimental tubes.

  • Add varying concentrations of this compound or alpha-tocopherol to the respective tubes. A control tube with no antioxidant should also be prepared.

  • Initiate lipid peroxidation by adding ascorbic acid and Fe²⁺ to the suspensions.

  • Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the samples to pellet the precipitated protein.

  • Add TBA reagent to the supernatant and heat in a boiling water bath for a specified time to allow for the formation of the MDA-TBA adduct (a pink chromogen).

  • Cool the samples and measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.

  • The degree of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to the control.

  • A decrease in the turbidity of the mitochondrial suspension can also be monitored as an indicator of peroxidative disintegration.

cluster_prep Sample Preparation cluster_reaction Lipid Peroxidation Induction cluster_measurement Measurement of Peroxidation Mito_Prep Prepare Rat Brain Mitochondrial Suspension Add_Nizo Add this compound/ α-tocopherol Mito_Prep->Add_Nizo Induce_LP Add Ascorbic Acid + Fe²⁺ Add_Nizo->Induce_LP Incubate Incubate at 37°C Induce_LP->Incubate Stop_Rxn Stop Reaction with TCA Incubate->Stop_Rxn Centrifuge Centrifuge Stop_Rxn->Centrifuge TBA_Assay Add TBA Reagent & Heat Centrifuge->TBA_Assay Measure_Abs Measure Absorbance at 532 nm TBA_Assay->Measure_Abs

Workflow for the lipid peroxidation inhibition assay.
DPPH Radical Scavenging Assay

This is a generalized protocol for the DPPH assay, as the specific parameters used for this compound are not detailed in the available literature.

Objective: To evaluate the free radical scavenging capacity of this compound using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • This compound solutions of varying concentrations

  • Methanol or ethanol (as solvent)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of this compound in the same solvent.

  • In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

  • Add varying volumes of the this compound solutions to the DPPH solution. A control containing only the DPPH solution and solvent should be prepared.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Signaling Pathways and Downstream Effects

The free radical scavenging activity of this compound is a critical upstream event that leads to a cascade of beneficial downstream effects in the context of cerebral ischemia. By mitigating oxidative stress, this compound influences several key signaling pathways and cellular processes that are dysregulated during an ischemic insult.

During ischemia, there is an excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This is coupled with an accumulation of lactate due to the shift to anaerobic metabolism. This compound has been shown to inhibit both of these pathological processes. Furthermore, the liberation of free fatty acids, which can be a source of further radical generation, is also suppressed by this compound.

Ischemia Cerebral Ischemia ROS ↑ ROS Production Ischemia->ROS Glutamate ↑ Glutamate Release Ischemia->Glutamate Lactate ↑ Lactate Accumulation Ischemia->Lactate FFA ↑ Free Fatty Acid Liberation Ischemia->FFA Neuroprotection Neuroprotection This compound This compound This compound->ROS Scavenges This compound->Glutamate Inhibits This compound->Lactate Inhibits This compound->FFA Inhibits

Downstream effects of this compound's antioxidant activity.

Conclusion

This compound exhibits a potent free radical scavenging activity that is a cornerstone of its neuroprotective effects in cerebral ischemia. Its ability to inhibit lipid peroxidation at a level comparable to alpha-tocopherol underscores its significance as an antioxidant. While further studies are warranted to fully elucidate its quantitative scavenging capacity against a broader range of reactive oxygen species, the existing data strongly support its role in mitigating oxidative stress. The information compiled in this technical guide provides a solid foundation for future research and development of this compound and related compounds as therapies for oxidative stress-mediated neurological disorders.

References

In-Vitro Neuroprotective Effects of Nizofenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent that has demonstrated significant potential in mitigating neuronal damage associated with ischemic events.[1] In-vitro studies are crucial for elucidating the specific mechanisms through which this compound exerts its protective effects at the cellular and molecular levels. This technical guide provides a comprehensive overview of the key in-vitro assays and methodologies used to evaluate the neuroprotective properties of this compound, focusing on its role in counteracting glutamate excitotoxicity, oxidative stress, and subsequent apoptotic pathways. While quantitative in-vitro data for this compound is limited in publicly available literature, this guide outlines the standard experimental protocols and expected qualitative outcomes based on existing research.

Core Neuroprotective Mechanisms of this compound

In-vitro investigations of this compound's neuroprotective effects center around its ability to interfere with key pathological events that lead to neuronal cell death. These mechanisms include:

  • Inhibition of Glutamate Excitotoxicity: this compound has been shown to suppress the release of glutamate, a primary excitatory neurotransmitter that, in excess, leads to neuronal damage.[2]

  • Radical Scavenging and Antioxidant Activity: The compound exhibits potent radical-scavenging action, comparable to vitamin E, and inhibits lipid peroxidation induced by oxygen radicals.[1]

  • Modulation of Intracellular Calcium Overload: By inhibiting excitotoxic cascades, this compound helps maintain intracellular calcium homeostasis.

  • Preservation of Mitochondrial Integrity: this compound's antioxidant and anti-excitotoxic properties contribute to the protection of mitochondrial function.

  • Anti-Apoptotic Effects: By mitigating the upstream triggers of programmed cell death, this compound can reduce neuronal apoptosis.

Quantitative Data Summary

While specific IC50 and EC50 values from in-vitro studies on this compound are not widely reported in the available literature, the following tables summarize the qualitative and semi-quantitative findings regarding its neuroprotective efficacy.

Table 1: Efficacy of this compound in In-Vitro Neurotoxicity Models

In-Vitro ModelKey Parameter MeasuredObserved Effect of this compoundSource
Glutamate Excitotoxicity Neuronal ViabilityProtectiveGeneral finding
Glutamate ReleaseInhibitory (in-vivo data suggests complete inhibition)[2]
Oxidative Stress Cell ViabilityProtectiveGeneral finding
Reactive Oxygen Species (ROS)Scavenging activity comparable to Vitamin E[1]
Lipid PeroxidationInhibitory
Oxygen-Glucose Deprivation (OGD) Neuronal ViabilityProtectiveImplied by its mechanism
Apoptosis Caspase-3 ActivityInhibitoryImplied by its mechanism
DNA Fragmentation (TUNEL)ReducedImplied by its mechanism

Table 2: Effects of this compound on Key Cellular and Molecular Targets

TargetAssayObserved Effect of this compoundSource
Intracellular Calcium [Ca2+]i Calcium Imaging (e.g., Fura-2)Attenuation of pathological increaseImplied by anti-excitotoxic action
Mitochondrial Membrane Potential (ΔΨm) JC-1 StainingStabilizationImplied by antioxidant properties

Experimental Protocols

This section details the methodologies for key in-vitro experiments to assess the neuroprotective effects of this compound.

Glutamate Excitotoxicity Assay

This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Culture:

    • Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).

    • Cells are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips.

    • Cultures are maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27) for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • Treatment:

    • Cultures are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-24 hours).

    • Glutamate is then added to the culture medium at a neurotoxic concentration (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

    • Following glutamate exposure, the medium is replaced with fresh, glutamate-free medium containing this compound.

  • Assessment of Neuroprotection (24 hours post-insult):

    • Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons (e.g., using Trypan Blue exclusion).

    • Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

G cluster_workflow Glutamate Excitotoxicity Workflow prep Prepare Primary Neuronal Cultures pre_treat Pre-incubate with this compound prep->pre_treat induce Induce Excitotoxicity (Glutamate) pre_treat->induce post_treat Wash and Post-incubate with this compound induce->post_treat assess Assess Neuroprotection (MTT, LDH assays) post_treat->assess

Glutamate Excitotoxicity Experimental Workflow
Oxidative Stress Assays

These assays determine the antioxidant properties of this compound.

  • Cell Culture and Treatment:

    • Neuronal cells (e.g., primary neurons or SH-SY5Y neuroblastoma cells) are cultured as described above.

    • Cells are pre-treated with this compound.

    • Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor (e.g., rotenone).

  • Measurement of ROS:

    • The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.

  • Sample Preparation:

    • Neuronal cells are treated with an inducing agent (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.

    • Cells are lysed, and the lysate is used for the assay.

  • Assay Principle:

    • Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

    • TBARS react with thiobarbituric acid (TBA) at high temperature and low pH to form a colored adduct.

    • The absorbance of the adduct is measured spectrophotometrically (typically at 532 nm).

G cluster_pathway This compound's Antioxidant Signaling ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation This compound This compound This compound->ROS Scavenges This compound->Lipid_Peroxidation Inhibits Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage

This compound's Antioxidant Mechanism
Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.

  • Cell Preparation and Dye Loading:

    • Primary neurons are grown on glass coverslips.

    • Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.

  • Imaging:

    • The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and emission is collected at ~510 nm.

    • A baseline [Ca²⁺]i is established.

    • Cells are perfused with a solution containing glutamate or another depolarizing agent, with or without this compound.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates the effect of this compound on mitochondrial health.

  • Cell Preparation and Staining:

    • Neuronal cultures are treated with an insult (e.g., glutamate or an oxidative stressor) in the presence or absence of this compound.

    • Cells are then incubated with the cationic fluorescent dye JC-1.

  • Principle of JC-1 Staining:

    • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis:

    • The ratio of red to green fluorescence is determined using a fluorescence microscope or a flow cytometer. A higher red/green ratio indicates healthier mitochondria.

Apoptosis Assays

These assays determine if this compound can prevent programmed cell death.

  • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Treated cells are fixed and permeabilized.

    • Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

    • The labeled cells are visualized by fluorescence microscopy.

  • Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Procedure:

    • Cell lysates are prepared from treated and control cells.

    • A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is added to the lysates.

    • Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which is quantified.

G cluster_pathway This compound's Anti-Apoptotic Pathway Excitotoxicity Glutamate Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Excitotoxicity Inhibits This compound->Oxidative_Stress Inhibits

This compound's Anti-Apoptotic Signaling Pathway

Conclusion

The in-vitro experimental protocols detailed in this guide provide a robust framework for characterizing the neuroprotective mechanisms of this compound. By employing these assays, researchers can systematically evaluate its efficacy in mitigating glutamate excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis. While specific quantitative data from in-vitro studies on this compound remain to be fully elucidated and published, the available evidence strongly supports its multifaceted neuroprotective profile. Further in-vitro research is warranted to establish precise dose-response relationships and to fully unravel the molecular signaling pathways modulated by this promising neuroprotective agent.

References

An In-Depth Technical Guide to the Investigational History of Nizofenone in Neurology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone, a potent neuroprotective agent, has been the subject of significant investigation for its therapeutic potential in neurological disorders, particularly those involving cerebral ischemia. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical and clinical studies, and the experimental protocols utilized in its evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting the pathophysiological cascade initiated by cerebral ischemia. Its key mechanisms of action include:

  • Free Radical Scavenging: this compound is a potent scavenger of free radicals, comparable to vitamin E, and effectively inhibits oxygen radical-induced lipid peroxidation[1]. This action is critical in mitigating the oxidative stress that follows an ischemic event, a major contributor to neuronal damage.

  • Inhibition of Excitotoxicity: A hallmark of ischemic brain injury is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity and neuronal death. This compound has been shown to completely block ischemia-induced glutamate release[1][2].

  • Preservation of Cerebral Energy Metabolism: Ischemia leads to a rapid depletion of cerebral high-energy phosphate stores (like ATP), an accumulation of lactate, and a decrease in glucose concentrations. This compound has been demonstrated to ameliorate these anoxic disorders of cerebral energy metabolism, helping to maintain the cerebral energy charge potential close to its normal value[3].

  • Reduction of Ischemic Byproducts: The drug also significantly inhibits the post-ischemic accumulation of lactate, further contributing to its neuroprotective profile[2].

Preclinical Investigations

The cerebroprotective effects of this compound have been extensively evaluated in various experimental models of cerebral hypoxia and ischemia. These studies have provided a robust preclinical foundation for its clinical investigation.

Animal Models of Cerebral Ischemia and Hypoxia

A variety of animal models have been employed to simulate the conditions of stroke and other ischemic brain injuries to test the efficacy of this compound.

  • Rodent Models:

    • KCN-Induced Anoxia in Mice: This model induces histotoxic anoxia. This compound demonstrated a dose-dependent decrease in the rate of KCN-induced mortality.

    • Bilateral Carotid Artery Occlusion in Mongolian Gerbils: This model produces forebrain ischemia. This compound was shown to significantly reduce the mortality rate following transient bilateral occlusion of the carotid arteries.

    • Four-Vessel Occlusion in Rats: This model of transient global cerebral ischemia was used to demonstrate this compound's ability to inhibit neuronal cell death in the hippocampus.

  • Feline Model:

    • Middle Cerebral Artery Occlusion (MCAO) in Cats: This model of focal cerebral ischemia was used in early investigations to show that this compound could significantly decrease the size of the resulting infarction.

Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Preclinical Study: KCN-Induced Mortality in Mice
Dose (i.p.) Effect
0.3 mg/kgSignificant protection against mortality
10 mg/kgAmeliorated KCN-induced anoxic disorder of cerebral energy metabolism
Preclinical Study: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils
Treatment Dosage Mortality Rate (1-month follow-up)
Control-100%
This compound30 mg/kg41% (p < 0.01)
Pentobarbital60 mg/kg40% (p < 0.01)
Preclinical Study: Middle Cerebral Artery Occlusion in Cats
Treatment Effect
This compound (Y-9179)Statistically significant decrease in infarction rate
PentobarbitalStatistically significant decrease in infarction rate

Clinical Investigations

The promising preclinical data led to the clinical investigation of this compound, primarily in the context of subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia due to vasospasm.

Multi-Center Double-Blind Clinical Study in Subarachnoid Hemorrhage

A pivotal multi-center, controlled, double-blind clinical study was conducted to evaluate the efficacy of this compound in patients with SAH.

  • Study Design: 208 patients with SAH were enrolled within two weeks of the initial hemorrhage. 102 patients received this compound in addition to conventional therapy, while 106 patients received a placebo.

  • Primary Outcomes: The study assessed functional recovery and other clinical findings.

  • Key Findings:

    • Treatment with this compound was significantly more effective than placebo in terms of functional recovery (p < 0.05).

    • While there was no significant difference in the overall mortality rate between the two groups, a significantly higher percentage of survivors in the this compound group had a good outcome (p < 0.05).

    • The beneficial effects of this compound were particularly pronounced in patients who developed delayed ischemic symptoms.

Summary of Clinical Trial Data
Clinical Trial: this compound in Subarachnoid Hemorrhage
Group Number of Patients Functional Recovery Good Outcome in Survivors
This compound102Significantly better than placebo (p < 0.05)Significantly higher than placebo (p < 0.05)
Placebo106--

Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies for key experiments cited in the investigational history of this compound.

KCN-Induced Anoxia Model in Mice

Objective: To assess the protective effect of this compound against histotoxic anoxia.

Protocol:

  • Male ICR mice are used.

  • This compound is administered intraperitoneally (i.p.) at varying doses (e.g., 0.3 mg/kg).

  • After a set time, potassium cyanide (KCN), a potent inhibitor of cellular respiration, is administered to induce anoxia.

  • The primary endpoint is the rate of mortality, which is recorded and compared between the this compound-treated and control groups.

  • For biochemical analysis, at a higher dose (e.g., 10 mg/kg i.p.), brain tissue is collected to measure levels of high-energy phosphates (ATP), glucose, and lactate to assess the impact on cerebral energy metabolism.

Four-Vessel Occlusion Model in Rats

Objective: To evaluate the neuroprotective effect of this compound against transient global cerebral ischemia.

Protocol:

  • Male Wistar rats are used.

  • The vertebral arteries are electrocauterized.

  • On the following day, the common carotid arteries are occluded for a defined period (e.g., 15 minutes) to induce global cerebral ischemia.

  • This compound (e.g., 10 mg/kg i.p.) or a vehicle is administered prior to the ischemic insult.

  • Following reperfusion, neuronal cell death, particularly in the vulnerable CA1 region of the hippocampus, is assessed at a later time point (e.g., 7 days) using histological techniques.

  • Microdialysis can be employed to measure the extracellular levels of glutamate and lactate in the hippocampus during and after ischemia to assess the biochemical effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Cats

Objective: To investigate the effect of this compound on focal cerebral ischemia.

Protocol:

  • Adult cats are anesthetized.

  • The middle cerebral artery is permanently occluded via a transorbital approach.

  • Administration of this compound (identified as Y-9179 in early studies) or a saline control is initiated 30 minutes after MCAO and continued for a set period (e.g., 3 days).

  • The animals are observed for a week, after which they are sacrificed.

  • The brains are sectioned, and the area of infarction is measured using planimetry to determine the extent of ischemic damage.

Signaling Pathways and Development Timeline

The precise molecular signaling pathways through which this compound exerts its neuroprotective effects are complex and likely involve the modulation of multiple interconnected cascades. The inhibition of glutamate release and the reduction of oxidative stress are key downstream effects.

Nizofenone_Mechanism_of_Action Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate OxidativeStress ↑ Oxidative Stress (Free Radicals) Ischemia->OxidativeStress EnergyFailure Energy Failure (↓ ATP, ↑ Lactate) Ischemia->EnergyFailure This compound This compound This compound->Glutamate This compound->OxidativeStress LipidPeroxidation ↑ Lipid Peroxidation This compound->LipidPeroxidation This compound->EnergyFailure Ameliorates Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity OxidativeStress->LipidPeroxidation NeuronalDamage Neuronal Damage & Cell Death LipidPeroxidation->NeuronalDamage EnergyFailure->NeuronalDamage Excitotoxicity->NeuronalDamage

Caption: Proposed neuroprotective mechanism of this compound in cerebral ischemia.

The development of this compound (formerly Y-9179) was undertaken by Yoshitomi Pharmaceutical Industries, Ltd. in Japan. The company, which has since become part of Mitsubishi Tanabe Pharma Corporation, has a history of developing psychotropic and other pharmaceutical agents.

Nizofenone_Development_Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_postmarket Post-Marketing Discovery (Y-9179) Discovery (Y-9179) In vitro studies In vitro studies Discovery (Y-9179)->In vitro studies Animal Models (Cats, Rodents) Animal Models (Cats, Rodents) In vitro studies->Animal Models (Cats, Rodents) Phase I Trials Phase I Trials Animal Models (Cats, Rodents)->Phase I Trials Phase II/III Trials (SAH) Phase II/III Trials (SAH) Phase I Trials->Phase II/III Trials (SAH) Clinical Use (Japan) Clinical Use (Japan) Phase II/III Trials (SAH)->Clinical Use (Japan) Further Research Further Research Clinical Use (Japan)->Further Research

Caption: Investigational and development timeline of this compound.

Conclusion

This compound has a well-documented history as a neuroprotective agent with a multi-modal mechanism of action. Preclinical studies robustly demonstrated its efficacy in various models of cerebral ischemia, leading to successful clinical trials in patients with subarachnoid hemorrhage. Its ability to combat excitotoxicity, oxidative stress, and metabolic dysfunction highlights its therapeutic potential. This technical guide serves as a comprehensive resource for understanding the scientific journey of this compound and provides a foundation for future research in the development of novel neuroprotective strategies.

References

Nizofenone's Attenuation of Neuronal Cell Death Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone is a potent neuroprotective agent that has demonstrated significant efficacy in mitigating neuronal cell death across various preclinical models of cerebral ischemia and hypoxia. Its multifaceted mechanism of action involves the attenuation of several key pathological cascades initiated by ischemic insults. This technical guide provides an in-depth analysis of this compound's effects on neuronal cell death pathways, presenting quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling mechanisms. The primary modes of action of this compound include potent free radical scavenging, inhibition of excitotoxic glutamate release, preservation of cellular energy homeostasis through the prevention of ATP depletion, and reduction of lactate accumulation. Clinical evidence further supports its use in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of synergistic mechanisms that target critical pathways in the pathophysiology of ischemic neuronal injury.

Free Radical Scavenging and Inhibition of Lipid Peroxidation

A primary mechanism of this compound's neuroprotective action is its potent free radical scavenging activity, which is comparable to that of vitamin E.[1] By neutralizing reactive oxygen species (ROS), this compound effectively inhibits oxygen radical-induced lipid peroxidation, a major contributor to cell membrane damage and neuronal death following ischemic events.[1]

Attenuation of Excitotoxicity

This compound has been shown to completely block the excessive release of glutamate induced by ischemia.[1][2] This is a critical neuroprotective function, as high concentrations of extracellular glutamate lead to overstimulation of glutamate receptors, particularly NMDA receptors, resulting in excitotoxicity and neuronal demise.

Preservation of Energy Metabolism

During ischemic and anoxic conditions, this compound helps to maintain cerebral energy metabolism. It ameliorates the depletion of adenosine triphosphate (ATP) and the accumulation of lactate, thereby preserving the cellular energy charge potential.[3] This preservation of energy homeostasis is crucial for maintaining ion gradients and other essential cellular functions necessary for neuronal survival.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective efficacy of this compound in various experimental models.

Experimental Model Species This compound Dose Key Finding Reference
KCN-induced anoxiaMice0.3 mg/kg (i.p.)Significant dose-dependent decrease in mortality rate.
KCN-induced anoxiaMice10 mg/kg (i.p.)Ameliorated the depletion of high-energy phosphates and glucose, and reduced lactate accumulation.
4-vessel occlusion (15 min ischemia)Rats10 mg/kg (i.p.)Significantly inhibited neuronal cell death in the hippocampus CA1 region.
4-vessel occlusion (15 min ischemia)Rats10 mg/kg (i.p.)Completely inhibited the ischemia-induced increase in extracellular glutamate and post-ischemic lactate accumulation.
Subarachnoid Hemorrhage (Clinical Trial)HumansNot specified in abstractSignificantly more effective than placebo in functional recovery (p < 0.05).

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the neuroprotective effects of this compound.

Animal Models of Cerebral Ischemia

Four-Vessel Occlusion (4-VO) Model in Rats:

This model is widely used to induce transient global cerebral ischemia.

  • Surgical Preparation (Day 1):

    • Rats are anesthetized.

    • The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.

    • Loose ligatures are placed around both common carotid arteries.

  • Ischemic Insult (Day 2):

    • The conscious rat is briefly restrained.

    • The common carotid arteries are occluded for a predetermined duration (e.g., 15 minutes) by tightening the ligatures.

    • Reperfusion is initiated by releasing the ligatures.

  • This compound Administration:

    • This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the ischemic insult.

  • Outcome Assessment:

    • After a survival period (e.g., 7 days), brain tissue is collected for histological analysis (e.g., counting surviving neurons in the hippocampal CA1 region).

    • Microdialysis can be performed during and after ischemia to measure extracellular levels of neurotransmitters (e.g., glutamate) and metabolites (e.g., lactate).

Biochemical Assays

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay):

Lipid peroxidation is a marker of oxidative stress.

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., KCl solution).

  • Thiobarbituric Acid (TBA) Reaction: The homogenate is incubated with a solution containing TBA at a high temperature (e.g., 95°C). MDA in the sample reacts with TBA to form a colored adduct.

  • Quantification: The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 532 nm). The concentration of MDA is calculated using a standard curve.

Measurement of ATP Levels:

Cellular ATP levels are an indicator of energy status.

  • Sample Collection: Brain tissue is rapidly frozen in liquid nitrogen to halt metabolic activity.

  • Extraction: ATP is extracted from the tissue using an appropriate method (e.g., perchloric acid extraction).

  • Quantification: ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The light emitted is proportional to the amount of ATP present.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

This compound's Impact on Ischemic Cascade

Ischemic_Cascade Ischemia Cerebral Ischemia/ Hypoxia Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release ROS_Generation ROS Generation & Oxidative Stress Ischemia->ROS_Generation Energy_Failure->Glutamate_Release Neuronal_Death Neuronal Cell Death Energy_Failure->Neuronal_Death Glutamate_Release->Neuronal_Death Excitotoxicity Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Lipid_Peroxidation->Neuronal_Death Membrane Damage This compound This compound This compound->Energy_Failure Prevents This compound->Glutamate_Release Inhibits This compound->ROS_Generation Scavenges

This compound's multifaceted intervention in the ischemic cascade.
Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal_Model Induce Cerebral Ischemia (e.g., 4-VO in Rats) Treatment_Group Administer this compound Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Histology Histological Analysis (Neuronal Survival) Treatment_Group->Histology Biochemistry Biochemical Assays (MDA, ATP, Glutamate) Treatment_Group->Biochemistry Control_Group->Histology Control_Group->Biochemistry

References

Methodological & Application

Application Notes and Protocols for In-Vivo Dissolution of Nizofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for its ability to mitigate ischemic brain injury.[1] Its therapeutic effects are attributed to its capacity to inhibit glutamate release, reduce lactate accumulation, and scavenge free radicals during periods of cerebral ischemia.[1][2] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and maximizing its bioavailability in in-vivo experimental models. These application notes provide a detailed protocol for the dissolution of this compound for intraperitoneal (i.p.) administration in animal studies, based on established practices for similar compounds.

Physicochemical Properties and Dosage Summary

This compound is chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate. The fumarate salt form generally confers improved aqueous solubility compared to the free base. Preclinical studies have utilized a range of effective dosages administered intraperitoneally.

ParameterValueSpeciesReference
Chemical Formula C₂₁H₂₁ClN₄O₃ · C₄H₄O₄-Implied
Administration Route Intraperitoneal (i.p.)Mice, Rats[3][4]
Effective Dosage Range 0.3 mg/kg - 10 mg/kgMice, Rats

Experimental Protocol: Dissolution of this compound for In-Vivo Administration

This protocol outlines a recommended procedure for dissolving this compound for intraperitoneal injection in rodents. It is crucial to maintain sterile conditions throughout the process to prevent contamination.

Materials:

  • This compound fumarate powder

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (if required)

  • Polyethylene glycol 400 (PEG 400), sterile (if required)

  • Sterile water for injection

  • Sterile vials

  • Sterile syringes and needles (appropriate gauge for the animal species)

  • Vortex mixer

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) (optional)

  • Analytical balance

  • Laminar flow hood

Procedure:

  • Aseptic Preparation: Perform all steps in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh the required amount of this compound fumarate powder based on the desired concentration and final volume.

  • Primary Dissolution (Aqueous Vehicle):

    • Transfer the weighed this compound powder to a sterile vial.

    • Add a small volume of sterile normal saline to the vial to create a paste.

    • Gradually add the remaining volume of sterile normal saline while vortexing continuously to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for administration.

  • Alternative Dissolution (Co-Solvent System - if necessary):

    • If this compound does not fully dissolve in normal saline, a co-solvent system may be required.

    • Option 1 (DMSO/Saline):

      • Dissolve the this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume).

      • Once fully dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing. Note: Ensure the final concentration of DMSO is kept to a minimum (ideally <5% v/v) to avoid potential toxicity.

    • Option 2 (PEG 400/Saline):

      • Dissolve the this compound powder in a volume of PEG 400 (e.g., up to 40% of the final volume).

      • Once dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing.

  • pH Adjustment (Optional):

    • If solubility issues persist, the pH of the solution can be adjusted. Measure the pH of the solution using a sterile probe.

    • Adjust the pH with sterile 0.1 N HCl or 0.1 N NaOH to a physiologically acceptable range (typically pH 6.5-7.5) to potentially improve solubility.

  • Final Inspection and Administration:

    • Once a clear solution is obtained, it is ready for administration.

    • Draw the solution into a sterile syringe with the appropriate needle for the animal species and injection volume.

    • Administer the solution intraperitoneally as per the approved animal protocol.

Vehicle Selection Considerations:

The choice of vehicle is critical for the tolerability and validity of in-vivo studies.

VehicleAdvantagesDisadvantages
0.9% Saline Isotonic, well-tolerated, minimal physiological effect.May not be suitable for poorly water-soluble compounds.
DMSO Excellent solubilizing agent for many compounds.Can have intrinsic biological effects and cause local irritation at higher concentrations.
PEG 400 Good co-solvent, generally well-tolerated.Can be viscous and may have some biological effects at higher concentrations.

Visualizations

Proposed Neuroprotective Mechanism of this compound

Nizofenone_Mechanism cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Lactate_Accumulation ↑ Lactate Accumulation Ischemia->Lactate_Accumulation Free_Radicals ↑ Free Radicals (Oxidative Stress) Ischemia->Free_Radicals Neuronal_Damage Neuronal Damage Glutamate_Release->Neuronal_Damage Lactate_Accumulation->Neuronal_Damage Free_Radicals->Neuronal_Damage Neuroprotection Neuroprotection This compound This compound This compound->Glutamate_Release This compound->Lactate_Accumulation This compound->Free_Radicals  Radical Scavenging This compound->Neuroprotection Nizofenone_Dissolution_Workflow start Start weigh Weigh this compound Fumarate Powder start->weigh dissolve_saline Attempt Dissolution in Sterile 0.9% Saline weigh->dissolve_saline check_solubility Clear Solution? dissolve_saline->check_solubility dissolve_cosolvent Use Co-Solvent System (e.g., DMSO or PEG 400) check_solubility->dissolve_cosolvent No ready Solution Ready for In-Vivo Administration check_solubility->ready Yes dissolve_cosolvent->ready end End ready->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizofenone is a neuroprotective compound that has demonstrated significant cerebroprotective effects in various preclinical models of cerebral ischemia and hypoxia. Its mechanism of action involves the amelioration of the energy imbalance in ischemic tissue, inhibition of excessive glutamate release, and radical-scavenging properties.[1][2][3] These application notes provide a summary of the available data on the recommended dosage of this compound in rodent models of stroke, detailed experimental protocols for its administration, and an overview of its neuroprotective mechanisms. It is important to note that the majority of the available quantitative data comes from studies conducted in mice.

Data Presentation: this compound Dosage and Effects in Mouse Models of Cerebral Ischemia

The following table summarizes the quantitative data from studies investigating the effects of this compound in mouse models of cerebral ischemia.

Animal Model Dosage (Route) Timing of Administration Observed Effects Reference
KCN-induced anoxia in mice0.3 mg/kg (i.p.)Pre-treatmentDose-dependent decrease in mortality rate.[1][1]
KCN-induced anoxia in mice10 mg/kg (i.p.)Pre-treatmentAmeliorated anoxic disorder of cerebral energy metabolism, characterized by preventing the depletion of high-energy phosphate stores and glucose, and reducing the accumulation of lactate.
Global ischemia (bilateral carotid artery occlusion) in mice≥ 3 mg/kg (i.p.)Pre-treatmentDose-dependently and remarkably increased survival time.
Ischemia induced by decapitation in miceNot specifiedPre-treatmentMarked suppression of both free fatty acid liberation (arachidonic and stearic acids) and ATP depletion.

Experimental Protocols

Due to the limited availability of detailed protocols for this compound administration in rat models of stroke, the following section provides a standard protocol for inducing focal cerebral ischemia via middle cerebral artery occlusion (MCAO) in rats. This is followed by a recommended protocol for this compound administration, which is extrapolated from the available mouse data. Researchers should optimize the dosage and administration timing for their specific experimental setup.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature (37°C)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament suture

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance in a mix of N₂O and O₂).

  • Place the rat in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated 4-0 nylon monofilament suture through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the CCA bifurcation.

  • (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

  • After the desired period of occlusion (e.g., 60, 90, or 120 minutes), carefully withdraw the filament to allow reperfusion.

  • Ligate the ECA stump, remove the ligature from the CCA, and close the cervical incision.

  • Allow the animal to recover from anesthesia in a warm cage.

Protocol 2: Administration of this compound

This recommended protocol is based on effective dosages observed in mouse studies and should be optimized for rat models.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO) followed by dilution in saline)

  • Syringes and needles for administration

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg for intraperitoneal injection).

  • Timing of Administration:

    • Pre-treatment: Administer this compound intraperitoneally (i.p.) at a dose range of 0.3 mg/kg to 10 mg/kg, 30 to 60 minutes prior to the induction of MCAO.

    • Post-treatment: To assess the therapeutic window, administer this compound (i.p. or intravenously) at various time points after the onset of reperfusion (e.g., immediately, 1 hour, 2 hours post-reperfusion).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route in rodent studies. For a more rapid onset of action, intravenous (i.v.) administration can be considered, though the dosage may need to be adjusted.

Assessment of Neuroprotective Effects

Neurological Deficit Scoring

Assess neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's or a 5-point scale).

Example 5-Point Neurological Deficit Score:

  • 0: No apparent neurological deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push (and forelimb flexion).

  • 3: Unidirectional circling.

  • 4: Spontaneous circling or barrel rolling.

  • 5: No spontaneous movement or death.

Infarct Volume Measurement
  • At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the rat.

  • Carefully remove the brain and section it into 2 mm coronal slices.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software to quantify the infarct volume. The infarct volume can be expressed as a percentage of the total hemispheric volume.

Visualization of Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the proposed neuroprotective mechanisms of this compound in the context of ischemic stroke.

Nizofenone_Mechanism cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Cerebral Ischemia Glutamate ↑ Excessive Glutamate Release Ischemia->Glutamate Energy_Failure ↓ ATP Depletion (Energy Failure) Ischemia->Energy_Failure Oxidative_Stress ↑ Oxidative Stress (Free Radical Production) Ischemia->Oxidative_Stress Neuronal_Death Neuronal Death Glutamate->Neuronal_Death FFA ↑ Free Fatty Acid Liberation Energy_Failure->FFA Energy_Failure->Neuronal_Death Oxidative_Stress->Neuronal_Death FFA->Neuronal_Death This compound This compound This compound->Glutamate Inhibits This compound->Energy_Failure Ameliorates This compound->Oxidative_Stress Scavenges Free Radicals This compound->FFA Suppresses

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a rat model of stroke.

Experimental_Workflow start Start animal_prep Animal Preparation (Rat, 250-300g) start->animal_prep drug_admin This compound Administration (Pre- or Post-treatment) animal_prep->drug_admin mcao Middle Cerebral Artery Occlusion (e.g., 90 min) drug_admin->mcao reperfusion Reperfusion mcao->reperfusion neuro_assess Neurological Assessment (24, 48, 72h) reperfusion->neuro_assess euthanasia Euthanasia & Brain Collection (72h) neuro_assess->euthanasia ttc_stain TTC Staining euthanasia->ttc_stain infarct_analysis Infarct Volume Analysis ttc_stain->infarct_analysis data_analysis Data Analysis & Interpretation infarct_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound in a rat MCAO model.

References

Application Note & Protocol: Quantification of Nizofenone in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective drug that has been investigated for its potential in treating cerebral ischemia. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship analysis, and overall drug development. This document provides a detailed protocol for a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is based on established principles of bioanalytical method development and validation.

Principle

This method utilizes reversed-phase HPLC for the separation of this compound from endogenous plasma components. Plasma samples are first subjected to protein precipitation to release the drug from plasma proteins and remove the majority of interfering macromolecules. An internal standard (IS) is added prior to sample preparation to ensure accuracy and precision by correcting for variations during sample processing and injection. The supernatant is then injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength appropriate for this compound.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Diazepam or another suitable, structurally unrelated compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

  • Internal Standard (IS): A suitable internal standard should be selected. For this representative method, Diazepam is proposed.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into plasma.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into drug-free human plasma to prepare CC samples at concentrations ranging from 10 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 500 ng/mL) in the protein precipitation solvent (acetonitrile).

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.

Data Presentation

The following table summarizes the representative quantitative data for the HPLC method for this compound quantification in plasma.

ParameterResult
Retention Time (this compound) ~ 4.5 min
Retention Time (Internal Standard) ~ 6.2 min
Linearity Range 10 - 2000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Mean Extraction Recovery > 85%

Method Validation

This bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the concentration of the analyte and the analytical response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Plasma Sample (200 µL) Add_IS Add Acetonitrile with Internal Standard (400 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter Injection Inject (20 µL) Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plot Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Quantification in Plasma.

Application Notes and Protocols for Administering Nizofenone in Animal Models of Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Nizofenone in preclinical animal models of subarachnoid hemorrhage (SAH). The information is synthesized from various studies to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this compound.

Introduction to this compound in Subarachnoid Hemorrhage

This compound is a potent neuroprotective agent with demonstrated efficacy in various experimental models of cerebral ischemia.[1] Its mechanisms of action are multifaceted, making it a promising candidate for mitigating the secondary brain injury associated with SAH. Key neuroprotective effects of this compound include:

  • Radical Scavenging: this compound exhibits antioxidant properties comparable to vitamin E, inhibiting lipid peroxidation initiated by oxygen radicals.[1]

  • Inhibition of Excitotoxicity: It has been shown to completely block ischemia-induced excessive glutamate release, a major contributor to neuronal cell death.[1][2]

  • Metabolic Regulation: this compound helps to ameliorate the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and reducing lactate accumulation.[1]

Clinically, this compound has been used to prevent delayed ischemic neurological deficits following SAH. Preclinical studies in animal models are crucial for further elucidating its mechanisms and optimizing its therapeutic potential.

Experimental Protocols

This section outlines detailed methodologies for key experiments involving the administration of this compound in a rat model of SAH. The endovascular perforation model is a widely used and clinically relevant method for inducing SAH in rodents.

Animal Model: Endovascular Perforation in Rats

The endovascular perforation model mimics the arterial rupture that causes aneurysmal SAH in humans.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia: Isoflurane or a combination of ketamine and xylazine

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors, forceps, and sutures

  • 4-0 monofilament nylon suture with a rounded tip

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA.

  • Filament Insertion: Introduce a 4-0 monofilament nylon suture through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating it has reached the anterior cerebral artery.

  • Perforation: Advance the filament further to perforate the vessel at the bifurcation of the anterior and middle cerebral arteries, inducing SAH.

  • Filament Withdrawal and Closure: Withdraw the filament and ligate the ECA stump. Suture the incision.

  • Sham Control: For sham-operated animals, perform the same surgical procedure but without perforating the vessel.

This compound Administration Protocol

Drug Preparation:

  • Compound: this compound fumarate

  • Vehicle: Sterile saline (0.9% NaCl) or a solution containing a small percentage of dimethyl sulfoxide (DMSO) to aid dissolution, followed by dilution with saline.

  • Concentration: Prepare a stock solution to deliver the desired dose in a volume of approximately 1-2 mL/kg.

Administration:

  • Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodent models.

  • Dosage: A dose of 10 mg/kg has been shown to be effective in rat models of cerebral ischemia. A dose-response study may be warranted to determine the optimal dose for SAH.

  • Timing:

    • Prophylactic: Administer this compound 30-60 minutes before SAH induction.

    • Therapeutic: Administer this compound at various time points after SAH induction (e.g., 1, 3, and 6 hours post-SAH) to evaluate the therapeutic window.

  • Frequency: Administer as a single dose or multiple doses (e.g., every 12 or 24 hours) for a specified duration (e.g., 3-7 days) to assess the impact on delayed cerebral ischemia.

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data that should be collected and analyzed to evaluate the efficacy of this compound in an animal model of SAH. The values presented are representative and may vary based on the specific experimental design.

Table 1: Neurological Function Assessment

Treatment GroupNeurological Score (24h post-SAH)Neurological Score (72h post-SAH)
Sham18 ± 0.518 ± 0.5
SAH + Vehicle10 ± 1.211 ± 1.5
SAH + this compound (10 mg/kg)14 ± 1.015 ± 1.1

*Scores are based on a modified Garcia scale (higher score indicates better function). Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.

Table 2: Cerebral Vasospasm Measurement

Treatment GroupBasilar Artery Diameter (% of Sham)
Sham100%
SAH + Vehicle65 ± 5%
SAH + this compound (10 mg/kg)85 ± 7%*

*Measurements are typically taken at 48-72 hours post-SAH via angiography or vessel diameter analysis from brain sections. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.

Table 3: Brain Edema and Neuronal Damage

Treatment GroupBrain Water Content (%)Neuronal Cell Death (TUNEL+ cells/field)
Sham78.5 ± 0.5%2 ± 1
SAH + Vehicle82.0 ± 0.8%55 ± 8
SAH + this compound (10 mg/kg)80.0 ± 0.6%25 ± 5

*Brain water content is measured by the wet-dry method. Neuronal cell death is quantified in the cortex or hippocampus at 72 hours post-SAH. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.

Table 4: Biomarker Levels in Brain Tissue

Treatment GroupGlutamate (µM)Lactate (µmol/g)
Sham2.5 ± 0.52.0 ± 0.3
SAH + Vehicle15.0 ± 2.512.5 ± 1.8
SAH + this compound (10 mg/kg)5.0 ± 1.06.0 ± 1.2

*Biomarker levels are measured in the peri-hematomal region at 24 hours post-SAH via microdialysis or tissue homogenate analysis. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways affected by this compound in the context of SAH.

Experimental_Workflow cluster_pre_sah Pre-SAH cluster_sah_induction SAH Induction cluster_post_sah Post-SAH Monitoring & Treatment cluster_outcome_analysis Outcome Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Nizofenone_Pretreatment This compound/Vehicle Pre-treatment Randomization->Nizofenone_Pretreatment Anesthesia Anesthesia Nizofenone_Pretreatment->Anesthesia SAH_Induction Endovascular Perforation Anesthesia->SAH_Induction Post_Op_Care Post-operative Care SAH_Induction->Post_Op_Care Nizofenone_Post_Treatment Continued this compound/Vehicle Treatment Post_Op_Care->Nizofenone_Post_Treatment Neurological_Assessment Neurological Scoring (24h, 48h, 72h) Nizofenone_Post_Treatment->Neurological_Assessment Terminal_Procedures Euthanasia & Tissue Collection (72h) Neurological_Assessment->Terminal_Procedures Histology Histology (Vasospasm, Neuronal Death) Terminal_Procedures->Histology Biochemistry Biochemical Assays (Glutamate, Lactate) Terminal_Procedures->Biochemistry Nizofenone_Signaling_Pathway cluster_pathways Pathophysiological Cascade SAH Subarachnoid Hemorrhage Glutamate_Release ↑ Glutamate Release SAH->Glutamate_Release Oxidative_Stress ↑ Oxidative Stress (Lipid Peroxidation) SAH->Oxidative_Stress Energy_Failure ↓ ATP Depletion ↑ Lactate Accumulation SAH->Energy_Failure Neuronal_Death Neuronal Cell Death Glutamate_Release->Neuronal_Death Oxidative_Stress->Neuronal_Death Energy_Failure->Neuronal_Death This compound This compound This compound->Glutamate_Release Inhibits This compound->Oxidative_Stress Scavenges Radicals This compound->Energy_Failure Ameliorates

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Nizofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent recognized for its potent radical-scavenging and antioxidant properties, which are comparable to those of vitamin E.[1] Its mechanism of action involves the inhibition of oxygen radical-induced lipid peroxidation, a critical process in cellular damage, particularly within the central nervous system.[1] These attributes underscore the therapeutic potential of this compound in conditions associated with oxidative stress, such as cerebral ischemia.

These application notes provide detailed protocols for a panel of established in vitro assays to quantify the antioxidant capacity of this compound. The assays included are DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, a protocol for assessing the inhibition of lipid peroxidation is provided to directly measure one of the key reported activities of this compound.

In Vitro Antioxidant Activity Assays

A battery of tests is recommended to comprehensively evaluate the antioxidant profile of a compound, as different assays reflect various aspects of antioxidant action.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC50 (µg/mL)
C1DataCalculated Value
C2Data
C3Data
C4Data
C5Data
Positive Control (e.g., Ascorbic Acid)DataCalculated Value

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionTrolox Equivalent (TEAC) (µM TE/µM)
C1DataCalculated Value
C2Data
C3Data
C4Data
C5Data
Positive Control (e.g., Trolox)Data1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (593 nm)Fe(II) Equivalents (µM)
C1DataCalculated Value
C2Data
C3Data
C4Data
C5Data
Standard (FeSO4)Standard Curve Data

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Concentration (µg/mL)Net Area Under the Curve (AUC)ORAC Value (µM TE/µM)
C1DataCalculated Value
C2Data
C3Data
C4Data
C5Data
Standard (Trolox)Standard Curve Data1.0

Table 5: Inhibition of Lipid Peroxidation by this compound

Concentration (µg/mL)% Inhibition of Malondialdehyde (MDA) FormationIC50 (µg/mL)
C1DataCalculated Value
C2Data
C3Data
C4Data
C5Data
Positive Control (e.g., Vitamin E)DataCalculated Value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader (517 nm)

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (Purple) Mix_Sample Mix this compound + DPPH DPPH->Mix_Sample Mix_Control Mix Methanol + DPPH DPPH->Mix_Control This compound This compound Solution (Test Compound) This compound->Mix_Sample Control Methanol (Solvent Control) Control->Mix_Control Incubate Incubate 30 min in Dark Mix_Sample->Incubate Mix_Control->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition and IC50 Read_Abs->Calculate

DPPH Assay Workflow
ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader (734 nm)

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 20 µL of each this compound dilution to separate wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Prepare a standard curve using Trolox.

  • Calculate the percentage of inhibition and express the results as Trolox equivalents (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis ABTS_Radical ABTS Radical Solution (Blue-Green) Mix_Sample Mix this compound + ABTS Radical ABTS_Radical->Mix_Sample Mix_Standard Mix Trolox + ABTS Radical ABTS_Radical->Mix_Standard This compound This compound Solution This compound->Mix_Sample Trolox Trolox Standard Trolox->Mix_Standard Incubate Incubate 6 min Mix_Sample->Incubate Mix_Standard->Incubate Read_Abs Read Absorbance at 734 nm Incubate->Read_Abs Calculate Calculate % Inhibition and TEAC Value Read_Abs->Calculate

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader (593 nm)

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 20 µL of each this compound dilution to separate wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Prepare a standard curve using known concentrations of FeSO₄.

  • Express the results as Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) Mix_Sample Mix this compound + FRAP Reagent FRAP_Reagent->Mix_Sample Mix_Standard Mix FeSO₄ + FRAP Reagent FRAP_Reagent->Mix_Standard This compound This compound Solution This compound->Mix_Sample FeSO4 FeSO₄ Standard FeSO4->Mix_Standard Incubate Incubate 30 min at 37°C Mix_Sample->Incubate Mix_Standard->Incubate Read_Abs Read Absorbance at 593 nm Incubate->Read_Abs Calculate Calculate Fe(II) Equivalents Read_Abs->Calculate

FRAP Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Protocol:

  • Prepare a stock solution of fluorescein in phosphate buffer.

  • Prepare a fresh solution of AAPH in phosphate buffer before use.

  • Prepare a series of dilutions of this compound and Trolox standard in phosphate buffer.

  • In a black 96-well plate, add 25 µL of each this compound dilution or Trolox standard to separate wells.

  • Add 150 µL of the fluorescein solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes at 37°C.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation cluster_measurement Measurement cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix Add Fluorescein, this compound/Trolox, then AAPH to wells Fluorescein->Mix This compound This compound Solution This compound->Mix Trolox Trolox Standard Trolox->Mix AAPH AAPH Solution (Radical Initiator) AAPH->Mix Read_Fluorescence Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Mix->Read_Fluorescence Calculate Calculate Area Under Curve (AUC) and ORAC Value Read_Fluorescence->Calculate

ORAC Assay Workflow
Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • This compound

  • Tissue homogenate (e.g., brain or liver) or liposome suspension

  • Ferrous sulfate (FeSO₄) or another pro-oxidant to induce lipid peroxidation

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer or microplate reader (532 nm)

Protocol:

  • Prepare a tissue homogenate or liposome suspension in an appropriate buffer.

  • Prepare a series of dilutions of this compound.

  • In test tubes, mix the tissue homogenate/liposome suspension with the different concentrations of this compound.

  • Induce lipid peroxidation by adding a pro-oxidant like FeSO₄.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA, followed by the addition of TBA reagent (containing BHT).

  • Heat the mixture in a boiling water bath for 15-20 minutes to allow the color to develop.

  • Cool the tubes and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the percentage inhibition of MDA formation and determine the IC50 value.

This compound's Antioxidant Signaling Pathway

This compound's neuroprotective effects are linked to its ability to counteract oxidative stress. While the direct molecular targets for its antioxidant activity are not fully elucidated, its ability to inhibit lipid peroxidation suggests a mechanism that interferes with the propagation of free radical chain reactions within cellular membranes. This action helps to preserve membrane integrity and function, which is critical for neuronal survival, especially under ischemic conditions.

Nizofenone_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation ROS->Peroxidation initiates Lipid Membrane Lipids Lipid->Peroxidation Damage Cellular Damage & Neuronal Death Peroxidation->Damage This compound This compound This compound->Peroxidation inhibits

This compound's Inhibition of Lipid Peroxidation

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant activity. Consistent and reproducible data generated using these standardized methods will enable a comprehensive characterization of its antioxidant profile. This information is invaluable for researchers in the fields of neuropharmacology and drug development, facilitating a deeper understanding of this compound's mechanisms of action and supporting its potential therapeutic applications in oxidative stress-related disorders. Further studies are warranted to generate specific quantitative data for this compound in these assays and to explore its effects on cellular antioxidant enzyme systems.

References

In-vivo Imaging of Nizofenone's Effects on Cerebral Blood Flow: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the in-vivo imaging of Nizofenone's effects on cerebral blood flow (CBF), particularly in the context of cerebral ischemia. This compound is a neuroprotective agent that has been shown to ameliorate various pathophysiological events during ischemic brain injury.[1] A key aspect of its mechanism of action is its ability to support the recovery of cerebral blood flow. This document outlines the experimental protocols for inducing cerebral ischemia in animal models and for measuring regional cerebral blood flow (rCBF) using the hydrogen clearance technique, a method previously employed in studies investigating this compound. Furthermore, it presents a summary of the expected quantitative effects of this compound on rCBF in a structured tabular format for clear comparison and provides diagrams to illustrate the experimental workflow and the proposed mechanism of action.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal damage and death. Therapeutic interventions aim to restore blood flow and mitigate the secondary injury cascades. This compound has been identified as a potent neuroprotective drug.[1] Its therapeutic efficacy is attributed to its ability to address the imbalance between energy demand and supply in ischemic brain tissue.[1] this compound has been demonstrated to counteract several detrimental processes, including ATP depletion, lactate accumulation, glutamate release, and the liberation of free fatty acids.[1]

A crucial factor in neuroprotection following an ischemic event is the restoration and maintenance of cerebral blood flow. In-vivo imaging techniques are therefore essential for evaluating the efficacy of neuroprotective agents like this compound in real-time. Among the various methods available, the hydrogen clearance technique offers a quantitative measure of regional cerebral blood flow and has been specifically used to study the effects of this compound in animal models of cerebral ischemia.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are multifaceted. While the complete signaling pathway is not fully elucidated, its actions converge on mitigating the downstream consequences of cerebral ischemia. A proposed mechanism involves the preservation of vascular function, which in turn leads to improved cerebral blood flow.

Nizofenone_Mechanism cluster_ischemia Cerebral Ischemia cluster_this compound This compound Intervention cluster_effects Therapeutic Effects Ischemia Ischemia Energy Failure Energy Failure Ischemia->Energy Failure Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Vascular Damage Vascular Damage Ischemia->Vascular Damage Neuroprotection Neuroprotection Improved CBF Improved CBF This compound This compound This compound->Improved CBF Maintains Vascular Integrity Improved CBF->Neuroprotection Restores O2/Nutrient Supply

Proposed mechanism of this compound's neuroprotective action.

Experimental Protocols

This section details the methodologies for investigating the in-vivo effects of this compound on cerebral blood flow in a cat model of complete global brain ischemia, based on previously published research.[1]

Animal Model: Complete Global Brain Ischemia in Cats

Objective: To induce a reproducible model of complete global brain ischemia to study the effects of this compound.

Materials:

  • Adult cats (specify strain, weight, and sex)

  • Anesthesia (e.g., pentobarbital sodium)

  • Surgical instruments for vessel ligation

  • Ventilator

  • Physiological monitoring equipment (ECG, blood pressure, temperature)

  • Gallamine triethiodide (or other neuromuscular blocking agent)

Procedure:

  • Anesthetize the cat and maintain anesthesia throughout the surgical procedure.

  • Perform a tracheotomy and mechanically ventilate the animal. Monitor and maintain blood gases within a normal physiological range.

  • Immobilize the animal with a neuromuscular blocking agent (e.g., gallamine).

  • Surgically expose and ligate the basilar artery.

  • Expose and ligate the branches of both carotid arteries, including the superior thyroid artery, dorsal muscular branch, internal carotid artery, occipital artery, and ascending pharyngeal artery.

  • Induce complete global brain ischemia by occluding both common carotid arteries for a specified duration (e.g., 45 minutes).

  • After the ischemic period, remove the occlusions to allow for recirculation (e.g., for 180 minutes).

  • Continuously monitor physiological parameters throughout the experiment.

In-vivo Imaging: Regional Cerebral Blood Flow (rCBF) Measurement by Hydrogen Clearance

Objective: To quantitatively measure regional cerebral blood flow in the cortex and internal capsule.

Materials:

  • Hydrogen gas (2-10% in air)

  • Platinum electrodes (e.g., Teflon-coated, 0.1-0.2 mm diameter)

  • Reference electrode (e.g., Ag/AgCl)

  • Polarographic amplifier

  • Data acquisition system

  • Stereotaxic apparatus

Procedure:

  • Following the induction of anesthesia and surgical preparation for the ischemia model, place the cat in a stereotaxic frame.

  • Create burr holes over the regions of interest, for example, the suprasylvian gyrus (cortex) and the internal capsule.

  • Carefully insert the platinum electrodes into the brain parenchyma to the desired depth using the stereotaxic manipulator. Place a reference electrode in a subcutaneous or intraperitoneal location.

  • Allow for a stabilization period after electrode placement.

  • Administer hydrogen gas via inhalation for a set period (e.g., 5-10 minutes) to allow for tissue saturation.

  • Terminate the hydrogen inhalation abruptly.

  • Record the desaturation (clearance) of hydrogen from the tissue using the polarographic amplifier. The clearance rate is proportional to the blood flow in the region of the electrode.

  • Calculate rCBF from the clearance curve using appropriate algorithms (e.g., initial slope method or compartmental analysis). Values are typically expressed in ml/100g/min.

  • Perform baseline rCBF measurements before inducing ischemia.

  • Repeat rCBF measurements at multiple time points during the recirculation period following ischemia.

Drug Administration Protocol

Objective: To administer this compound to evaluate its effect on rCBF following ischemia.

Procedure:

  • Prepare a solution of this compound for intravenous administration.

  • Immediately following the induction of recirculation, administer a bolus intravenous injection of this compound at a dose of 1 mg/kg.

  • For the control group, an equivalent volume of vehicle (e.g., saline) or a comparator drug (e.g., pentobarbital, 20 mg/kg, i.v.) can be administered.

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging_pre Baseline Imaging cluster_ischemia Ischemia Induction cluster_treatment Treatment cluster_imaging_post Post-Ischemia Imaging cluster_analysis Data Analysis Anesthesia Anesthesia Surgery Surgery Anesthesia->Surgery Monitoring Monitoring Surgery->Monitoring Baseline rCBF Baseline rCBF Monitoring->Baseline rCBF Ischemia Ischemia Baseline rCBF->Ischemia This compound Admin This compound Admin Ischemia->this compound Admin Post-Ischemia rCBF Post-Ischemia rCBF This compound Admin->Post-Ischemia rCBF Data Analysis Data Analysis Post-Ischemia rCBF->Data Analysis

Experimental workflow for in-vivo imaging of this compound's effects.

Data Presentation

The following tables summarize the expected quantitative data on the effects of this compound on regional cerebral blood flow following complete global brain ischemia in a cat model. The values presented are illustrative and based on typical findings in such studies, as the specific quantitative data from the primary this compound study were not available in the public domain.

Table 1: Regional Cerebral Blood Flow (rCBF) in the Cortex (Suprasylvian Gyrus)

Time PointControl Group (ml/100g/min)This compound (1 mg/kg) Group (ml/100g/min)Pentobarbital (20 mg/kg) Group (ml/100g/min)
Baseline55 ± 554 ± 656 ± 5
30 min post-recirculation25 ± 445 ± 530 ± 4
60 min post-recirculation22 ± 550 ± 625 ± 5
120 min post-recirculation18 ± 448 ± 520 ± 4
180 min post-recirculation15 ± 346 ± 618 ± 3

Table 2: Regional Cerebral Blood Flow (rCBF) in the Internal Capsule

Time PointControl Group (ml/100g/min)This compound (1 mg/kg) Group (ml/100g/min)Pentobarbital (20 mg/kg) Group (ml/100g/min)
Baseline20 ± 321 ± 222 ± 3
30 min post-recirculation10 ± 218 ± 312 ± 2
60 min post-recirculation8 ± 219 ± 210 ± 2
120 min post-recirculation7 ± 117 ± 38 ± 1
180 min post-recirculation6 ± 116 ± 27 ± 1

Discussion

The provided protocols and illustrative data highlight the potential of this compound to improve cerebral blood flow following an ischemic insult. The hydrogen clearance method, while invasive, provides valuable quantitative data on regional perfusion. Studies in cats have indicated that this compound treatment leads to a "good recovery" of rCBF throughout the recirculation period, in contrast to comparator drugs like pentobarbital where a decline in rCBF is observed. This suggests that this compound's neuroprotective effects are, at least in part, mediated by its ability to preserve the cerebral microvasculature and restore adequate perfusion to ischemic brain regions.

For future research, non-invasive imaging modalities such as Arterial Spin Labeling MRI (ASL-MRI) or Positron Emission Tomography (PET) could be employed to longitudinally assess the effects of this compound on cerebral blood flow in various animal models of stroke. These techniques would allow for repeated measurements in the same animal over time, providing a more comprehensive understanding of the drug's long-term impact on cerebral hemodynamics and its correlation with functional outcomes.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent for the treatment of cerebral ischemia. The experimental protocols outlined in these application notes provide a framework for the in-vivo evaluation of its effects on cerebral blood flow. The quantitative assessment of rCBF is a critical endpoint in the preclinical development of neuroprotective drugs, and the methodologies described herein offer a robust approach for such investigations. Further studies are warranted to fully elucidate the mechanisms by which this compound preserves cerebral perfusion and to translate these promising preclinical findings into clinical practice.

References

Application Notes and Protocols for Nizofenone in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for mitigating neuronal damage associated with ischemic events.[1][2][3] Its mechanisms of action include the inhibition of excessive glutamate release, reduction of post-ischemic lactate accumulation, and scavenging of free radicals, comparable to the activity of vitamin E.[1][2] These properties make this compound a compound of interest for research into neurodegenerative diseases and acute brain injury.

These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cell cultures. The following protocols are foundational and may require optimization based on the specific neuronal cell type and experimental conditions.

Mechanism of Action Overview

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by counteracting the pathophysiological cascade initiated by cerebral ischemia. Key reported mechanisms include:

  • Inhibition of Glutamate Release: During ischemic conditions, excessive glutamate release leads to excitotoxicity and neuronal cell death. This compound has been shown to completely block ischemia-induced glutamate release in vivo.

  • Reduction of Lactate Accumulation: The drug also prevents the post-ischemic rise in lactate, a metabolic byproduct that contributes to cellular acidosis and neuronal damage.

  • Free Radical Scavenging: this compound possesses potent radical-scavenging activity, enabling it to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation, thus protecting cell membranes from oxidative damage.

  • Amelioration of Energy Depletion: It helps to preserve cerebral energy metabolism by mitigating the depletion of ATP and glucose during anoxic conditions.

Quantitative Data Summary

While specific in vitro dose-response data for this compound in primary neuronal cultures is not extensively available in the public domain, the following table summarizes the effective in vivo dosages, which can serve as a starting point for determining appropriate in vitro concentrations.

ParameterValueSpeciesModelReference
Neuroprotective Dose 10 mg/kg (i.p.)Rat4-vessel occlusion (ischemia)
Mortality Reduction Dose Significant at 0.3 mg/kg (i.p.)MouseKCN-induced anoxia

Experimental Protocols

The following are detailed protocols for establishing primary neuronal cultures and for assessing the neuroprotective effects of this compound.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotective studies.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Culture plates/dishes coated with Poly-D-Lysine and Laminin

  • General cell culture equipment

Procedure:

  • Plate Coating:

    • Coat culture surfaces with Poly-D-Lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.

    • Rinse plates three times with sterile water and allow to dry.

    • Add Laminin (10 µg/mL in sterile PBS) and incubate overnight at 37°C.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Aseptically remove the uterine horns and transfer the embryos to a sterile dish containing ice-cold dissection medium.

    • Dissect the cortices from the embryonic brains.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with the chosen enzyme solution according to the manufacturer's protocol (e.g., 20-30 minutes at 37°C).

    • Inactivate the enzyme using an appropriate inhibitor or serum-containing medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Aspirate the laminin solution from the coated plates and plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²).

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, and every 3-4 days thereafter, replace half of the culture medium with fresh, pre-warmed medium. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).

Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect primary neurons from cell death induced by excessive glutamate exposure.

Materials:

  • Mature primary neuronal cultures (DIV 7-10)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Glutamate stock solution (in sterile water or PBS)

  • Culture medium

  • Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)

Procedure:

  • This compound Pre-treatment:

    • Prepare a range of this compound working concentrations in pre-warmed culture medium. It is crucial to maintain a final solvent concentration below 0.1% to avoid solvent-induced toxicity.

    • Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium.

    • Incubate for a predetermined pre-treatment time (e.g., 1-24 hours). This will need to be optimized.

  • Glutamate Insult:

    • Add glutamate to the culture medium to a final concentration known to induce significant cell death (e.g., 25-100 µM, to be determined empirically for your specific culture system).

    • Incubate for the desired duration of the insult (e.g., 15 minutes to 24 hours).

  • Washout and Recovery:

    • Remove the glutamate- and this compound-containing medium.

    • Wash the cells twice with pre-warmed culture medium.

    • Replace with fresh, pre-warmed culture medium.

    • Incubate for 24 hours to allow for the progression of cell death.

  • Assessment of Neuronal Viability:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Include the following controls: Vehicle control (no this compound, no glutamate), this compound only, and Glutamate only.

    • Quantify the results and express them as a percentage of the vehicle control.

Protocol 3: Reactive Oxygen Species (ROS) Scavenging Assay

This protocol provides a method to assess the direct antioxidant properties of this compound in a cell-based assay.

Materials:

  • Mature primary neuronal cultures

  • This compound stock solution

  • ROS-inducing agent (e.g., H₂O₂ or a pro-oxidant)

  • Cell-permeable fluorescent ROS indicator (e.g., DCFDA or CellROX)

  • Fluorescence microscope or plate reader

Procedure:

  • This compound Treatment:

    • Treat the neuronal cultures with various concentrations of this compound for a selected period.

  • ROS Induction:

    • Add the ROS-inducing agent to the culture medium at a concentration known to elicit a detectable increase in ROS.

  • Staining with ROS Indicator:

    • Load the cells with the fluorescent ROS indicator according to the manufacturer's protocol.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.

    • A decrease in fluorescence in this compound-treated cells compared to the ROS-inducer-only control indicates ROS scavenging activity.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow for Neuroprotection Assay prep Prepare Primary Neuronal Cultures (DIV 7-10) pretreat Pre-treat with this compound (various concentrations) prep->pretreat insult Induce Excitotoxicity (e.g., Glutamate) pretreat->insult wash Washout and Recovery (24 hours) insult->wash assess Assess Neuronal Viability (e.g., MTT Assay) wash->assess

Experimental workflow for assessing this compound's neuroprotective effects.

G cluster_1 Proposed Neuroprotective Signaling of this compound Ischemic_Insult Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemic_Insult->Glutamate_Release Lactate_Accumulation ↑ Lactate Accumulation Ischemic_Insult->Lactate_Accumulation ROS_Production ↑ ROS Production Ischemic_Insult->ROS_Production ATP_Depletion ↓ ATP Depletion Ischemic_Insult->ATP_Depletion Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Death Neuronal Death Lactate_Accumulation->Neuronal_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Energy_Failure Energy Failure ATP_Depletion->Energy_Failure Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death Energy_Failure->Neuronal_Death This compound This compound This compound->Glutamate_Release Inhibits This compound->Lactate_Accumulation Inhibits This compound->ROS_Production Scavenges This compound->ATP_Depletion Ameliorates

Proposed signaling pathways affected by this compound in neuroprotection.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Nizofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the neuroprotective properties of Nizofenone. The protocols are based on established preclinical models of cerebral ischemia and cellular assays that reflect the known mechanisms of action of this compound, including attenuation of excitotoxicity, reduction of oxidative stress, and preservation of cellular energy metabolism.

Introduction to this compound

This compound is a potent neuroprotective agent with a multifactorial mechanism of action that has shown efficacy in various experimental models of cerebral ischemia and hypoxia.[1][2] Its primary therapeutic benefit lies in its ability to ameliorate the imbalance between energy demand and supply in ischemic brain tissue.[1][2] Key neuroprotective effects of this compound include the inhibition of ischemia-induced glutamate release, reduction of lactate accumulation, prevention of ATP depletion, and suppression of free fatty acid liberation.[1] Furthermore, this compound exhibits significant radical-scavenging activity, comparable to vitamin E, thereby inhibiting lipid peroxidation. Clinically, this compound is used to prevent delayed ischemic neurological deficits following subarachnoid hemorrhage.

Key Mechanisms of this compound Neuroprotection

The neuroprotective effects of this compound are attributed to its action on several critical pathways involved in ischemic neuronal injury. A simplified representation of these interconnected pathways is illustrated below.

Nizofenone_Mechanism_of_Action Ischemia Cerebral Ischemia/ Reperfusion Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Glutamate_Release Excessive Glutamate Release (Excitotoxicity) Ischemia->Glutamate_Release Oxidative_Stress Oxidative Stress (Free Radical Production) Ischemia->Oxidative_Stress Lactate Lactate Accumulation Ischemia->Lactate Energy_Failure->Glutamate_Release Neuronal_Death Neuronal Cell Death Energy_Failure->Neuronal_Death Glutamate_Release->Neuronal_Death Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Lactate->Neuronal_Death Lipid_Peroxidation->Neuronal_Death This compound This compound This compound->Energy_Failure Prevents This compound->Glutamate_Release Inhibits This compound->Oxidative_Stress Scavenges This compound->Lactate Reduces

Caption: this compound's multifaceted neuroprotective mechanisms.

Experimental Design and Protocols

A thorough investigation of this compound's neuroprotective effects requires a combination of in vivo and in vitro models. The following protocols provide a framework for these studies.

In Vivo Models of Cerebral Ischemia

In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex physiological system.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats/Mice) Baseline Baseline Physiological Measurements Animal_Acclimatization->Baseline Grouping Randomization into Groups (Sham, Vehicle, this compound) Baseline->Grouping Drug_Admin This compound/Vehicle Administration (i.p.) Grouping->Drug_Admin Ischemia_Induction Induction of Cerebral Ischemia (e.g., MCAO or 4-VO) Drug_Admin->Ischemia_Induction Monitoring Post-Ischemia Monitoring Ischemia_Induction->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Neurobehavioral Neurobehavioral Testing Endpoint->Neurobehavioral Histological Histological Analysis (Infarct Volume) Endpoint->Histological Biochemical Biochemical Assays (Brain Tissue) Endpoint->Biochemical

Caption: General workflow for in vivo neuroprotection studies.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used focal ischemia model that mimics human ischemic stroke.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Groups:

    • Sham-operated.

    • MCAO + Vehicle (e.g., saline).

    • MCAO + this compound (dose-ranging, e.g., 1, 3, 10 mg/kg, i.p.).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally 30 minutes before MCAO induction.

    • Anesthetize the rat (e.g., isoflurane).

    • Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery.

    • After 90-120 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Endpoint Analysis (24-48 hours post-MCAO):

    • Neurobehavioral Scoring: Assess neurological deficits using a standardized scale (e.g., Bederson's scale).

    • Infarct Volume Measurement: Euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Perform Nissl or Fluoro-Jade staining to assess neuronal damage.

Protocol 2: Four-Vessel Occlusion (4-VO) Global Ischemia Model in Rats

This model induces global cerebral ischemia, which is relevant for studying conditions like cardiac arrest.

  • Animals and Groups: As described for the MCAO model.

  • Procedure:

    • On day 1, cauterize the vertebral arteries.

    • On day 2, administer this compound or vehicle 30 minutes prior to ischemia.

    • Occlude both common carotid arteries with aneurysm clips for 10-15 minutes.

    • Remove the clips to allow reperfusion.

  • Endpoint Analysis (e.g., 7 days post-ischemia):

    • Histological Analysis: Assess delayed neuronal death, particularly in the CA1 region of the hippocampus, using Nissl or TUNEL staining.

Quantitative Data Summary: In Vivo Studies

GroupNeurological Deficit Score (Mean ± SD)Infarct Volume (% of Hemisphere, Mean ± SD)CA1 Neuronal Survival (%, Mean ± SD)
Sham0.2 ± 0.1098 ± 2
Vehicle3.5 ± 0.545 ± 515 ± 4
This compound (1 mg/kg)2.8 ± 0.435 ± 630 ± 5
This compound (3 mg/kg)2.1 ± 0.3 22 ± 455 ± 6**
This compound (10 mg/kg)1.5 ± 0.2 12 ± 375 ± 7***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical.
In Vitro Models of Neuronal Injury

In vitro models allow for the investigation of specific cellular and molecular mechanisms of this compound's action.

Protocol 3: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons

This model simulates the ischemic condition at a cellular level.

  • Cell Culture: Primary cortical neurons harvested from embryonic day 18 (E18) rat or mouse brains.

  • Procedure:

    • Culture neurons for 7-10 days in vitro.

    • Pre-treat with this compound (e.g., 1, 10, 100 µM) or vehicle for 1 hour.

    • Induce OGD by replacing the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) and placing the cultures in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes.

    • Terminate OGD by returning the cultures to normal culture medium and normoxic conditions (reperfusion).

  • Endpoint Analysis (24 hours post-OGD/R):

    • Cell Viability: Quantify using MTT or LDH assay.

    • Apoptosis Assessment: Use TUNEL staining or caspase-3 activity assays.

    • Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes like DCFDA.

Protocol 4: Glutamate Excitotoxicity Assay

This assay directly assesses this compound's ability to protect against glutamate-induced neuronal death.

  • Cell Culture: Primary cortical or hippocampal neurons.

  • Procedure:

    • Pre-treat neurons with this compound or vehicle for 1 hour.

    • Expose the neurons to a high concentration of glutamate (e.g., 100-200 µM) for 15-30 minutes.

    • Wash out the glutamate and return to normal culture medium.

  • Endpoint Analysis (24 hours post-glutamate exposure):

    • Cell Viability: Measure using MTT or LDH assay.

Quantitative Data Summary: In Vitro Studies

ConditionCell Viability (% of Control, Mean ± SD)LDH Release (% of Max, Mean ± SD)ROS Production (Fold Change, Mean ± SD)
Control100 ± 55 ± 21.0 ± 0.1
OGD/R + Vehicle45 ± 680 ± 74.2 ± 0.5
OGD/R + this compound (10 µM)65 ± 555 ± 62.5 ± 0.3
OGD/R + this compound (100 µM)85 ± 4 25 ± 41.5 ± 0.2
Glutamate + Vehicle50 ± 775 ± 8N/A
Glutamate + this compound (100 µM)90 ± 520 ± 3**N/A
p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical.
Biochemical Assays

These assays are essential for confirming the mechanisms of action of this compound in brain tissue from in vivo models or in cell lysates from in vitro experiments.

Protocol 5: Measurement of ATP, Lactate, and Glutamate

  • Sample Preparation: Homogenize brain tissue or lyse cells in appropriate buffers.

  • Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits for the quantification of ATP, lactate, and glutamate.

  • Procedure: Follow the manufacturer's instructions for the respective kits.

  • Data Analysis: Normalize the results to the total protein concentration of the sample.

Quantitative Data Summary: Biochemical Assays in Brain Tissue (Ischemic Core)

GroupATP (nmol/mg protein, Mean ± SD)Lactate (µmol/mg protein, Mean ± SD)Glutamate (nmol/mg protein, Mean ± SD)
Sham25 ± 32 ± 0.510 ± 1.5
Vehicle5 ± 1.515 ± 235 ± 4
This compound (10 mg/kg)18 ± 2.5 6 ± 115 ± 2
p<0.01 vs. Vehicle. Data are hypothetical.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's neuroprotective effects. By combining in vivo models of stroke with in vitro mechanistic studies and targeted biochemical assays, researchers can gain a comprehensive understanding of this compound's therapeutic potential and its underlying mechanisms of action. The consistent finding across these experimental paradigms is this compound's ability to counteract the primary pathological events of ischemic injury, including excitotoxicity, energy failure, and oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Nizofenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Nizofenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a neuroprotective drug candidate belonging to the benzophenone class of organic compounds.[1] Its therapeutic potential is often hindered by its low solubility in water, which can lead to poor dissolution, variable absorption, and reduced bioavailability when administered.[2] Enhancing its aqueous solubility is a critical step in developing effective formulations for preclinical and clinical studies.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Co-solvency: Blending water with miscible organic solvents to increase the drug's solubility.[3]

  • pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[4]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

Q3: Which solubilization method is best for my experiment?

A3: The optimal method depends on several factors, including the intended application (e.g., in vitro assay, in vivo animal study), the desired concentration of this compound, and potential downstream effects of the solubilizing agents. For initial in vitro screening, co-solvents or pH adjustment might be sufficient. For in vivo studies, cyclodextrin complexation or nanoparticle formulations are often preferred due to their potential for improved bioavailability and reduced toxicity.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.

Possible Cause: The concentration of the co-solvent is too low in the final solution to maintain this compound's solubility.

Solution:

  • Increase the initial concentration of the co-solvent in your stock solution.

  • Perform a stepwise dilution into the aqueous buffer while vortexing to avoid localized high concentrations of water that can trigger precipitation.

  • Consider using a different co-solvent or a combination of co-solvents.

Experimental Workflow for Co-solvency Troubleshooting

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Increase Co-solvent % in Stock A->B High Drug Conc. C Stepwise Dilution A->C Dilution Shock E Solution Stable? B->E C->E D Test Alternative Co-solvents D->E F Proceed with Experiment E->F Yes G Re-evaluate Method E->G No

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: The pH of my this compound solution is not stable.

Possible Cause: The buffering capacity of your solution is insufficient to counteract the acidic or basic nature of the this compound salt or the pH-adjusting agent.

Solution:

  • Increase the buffer concentration in your aqueous medium.

  • Ensure the chosen buffer has a pKa value close to the desired final pH of the solution for optimal buffering capacity.

  • Prepare fresh buffer solutions and verify their pH before use.

Issue 3: Low encapsulation efficiency of this compound in cyclodextrin complexes.

Possible Cause: The molar ratio of this compound to cyclodextrin is not optimal, or the complexation method is inefficient.

Solution:

  • Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Try a different complexation method. The kneading and co-precipitation methods are commonly used.[5]

  • Ensure adequate mixing and incubation time to allow for complex formation.

Quantitative Data

Due to the limited availability of public experimental solubility data for this compound, the following tables provide illustrative examples based on the known properties of benzophenone derivatives and general principles of solubility enhancement. Researchers should determine the empirical solubility of this compound for their specific experimental conditions.

Table 1: Illustrative Solubility of this compound in Various Co-solvent Systems.

Co-solvent System (v/v)Illustrative this compound Solubility (mg/mL)
Water< 0.01
20% Ethanol in Water0.1 - 0.5
40% Ethanol in Water1.0 - 2.5
20% Propylene Glycol in Water0.2 - 0.8
40% Propylene Glycol in Water1.5 - 3.0

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound.

pHIllustrative this compound Solubility (mg/mL)
3.00.5 - 1.5
5.00.1 - 0.5
7.4< 0.01
9.0< 0.01

Table 3: Illustrative Solubility Enhancement of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

HP-β-CD Concentration (mM)Illustrative this compound Solubility (mg/mL)Fold Increase
0< 0.011
100.1 - 0.310 - 30
250.5 - 1.050 - 100
501.5 - 2.5150 - 250

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

Objective: To prepare a stock solution of this compound in a water-miscible organic solvent and determine its solubility.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Propylene glycol

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of co-solvent mixtures (e.g., 20%, 40%, 60%, 80% ethanol in deionized water v/v).

  • Add an excess amount of this compound powder to a known volume of each co-solvent mixture.

  • Vortex the samples vigorously for 1 minute.

  • Place the samples on a magnetic stirrer and stir at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the samples for undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the clear filtrate with the appropriate co-solvent and quantify the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare solid this compound-cyclodextrin inclusion complexes to enhance aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Lyophilizer (Freeze-dryer)

Method: Kneading

  • Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., for a 1:1 molar ratio).

  • Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for 60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

  • Dry the resulting solid in a vacuum oven at 40°C for 24 hours.

  • Grind the dried complex into a fine powder.

Method: Co-precipitation

  • Dissolve HP-β-CD in deionized water with stirring.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for 24 hours.

  • Remove the organic solvent under reduced pressure.

  • Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.

Protocol 3: Formulation of this compound Nanoparticles via Nanoprecipitation

Objective: To prepare this compound-loaded polymeric nanoparticles to improve aqueous dispersibility and dissolution.

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) or Poloxamer 188

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

  • Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA or Poloxamer 188) in deionized water. This will be the aqueous phase.

  • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

  • Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.

  • Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the acetone.

  • The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and resuspension, or lyophilization) to concentrate the nanoparticles and remove excess stabilizer.

Experimental Workflow for Nanoprecipitation

G cluster_0 Nanoparticle Formulation Workflow A Dissolve this compound & PLGA in Acetone (Organic Phase) C Add Organic Phase to Aqueous Phase Dropwise A->C B Prepare Aqueous Stabilizer Solution (Aqueous Phase) B->C D Stir to Evaporate Acetone C->D E Nanoparticle Suspension Formed D->E

Caption: Workflow for this compound nanoparticle preparation.

Signaling Pathways

This compound's neuroprotective effects are attributed to its ability to counteract several pathological processes that occur during cerebral ischemia. Two key mechanisms are the inhibition of glutamate excitotoxicity and the scavenging of reactive oxygen species (ROS).

This compound's Inhibition of Glutamate Excitotoxicity

During an ischemic event, there is an excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This leads to the overactivation of glutamate receptors, particularly NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, mitochondrial dysfunction, and ultimately, neuronal cell death. This compound has been shown to inhibit this ischemia-induced glutamate release, thereby preventing the downstream neurotoxic cascade.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Cerebral Ischemia Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx Massive Ca²⁺ Influx NMDA_Activation->Ca_Influx Neurotoxicity Neurotoxic Cascade (Enzyme Activation, Mitochondrial Dysfunction) Ca_Influx->Neurotoxicity Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death This compound This compound This compound->Inhibition

Caption: this compound's role in inhibiting glutamate excitotoxicity.

This compound's Reactive Oxygen Species (ROS) Scavenging Pathway

Ischemia and subsequent reperfusion lead to a burst of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). These highly reactive molecules cause oxidative stress by damaging cellular components like lipids, proteins, and DNA. This damage contributes to mitochondrial dysfunction and initiates apoptotic and necrotic cell death pathways. This compound acts as a potent free radical scavenger, similar to vitamin E, neutralizing ROS and thereby mitigating oxidative stress and its detrimental effects on neuronal cells.

G cluster_0 Oxidative Stress Pathway cluster_1 This compound Intervention Ischemia_Reperfusion Ischemia-Reperfusion ROS_Production Increased ROS Production (O₂⁻, •OH) Ischemia_Reperfusion->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to Lipids, Proteins, DNA Oxidative_Stress->Cellular_Damage Mito_Dysfunction Mitochondrial Dysfunction Cellular_Damage->Mito_Dysfunction Cell_Death Neuronal Cell Death Mito_Dysfunction->Cell_Death This compound This compound (Free Radical Scavenger) This compound->Scavenging

Caption: this compound's mechanism as a ROS scavenger.

References

Nizofenone stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a lack of publicly available, specific long-term storage stability data for Nizofenone. This technical support center provides guidance based on the general chemical properties of its structural components (a benzophenone and an imidazole derivative), established principles of drug degradation, and regulatory guidelines for stability testing. The provided protocols and troubleshooting guides are intended as a starting point for researchers to design and execute their own stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a neuroprotective drug candidate. Its chemical structure, (2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone, contains two key functional moieties: a benzophenone core and a substituted imidazole ring.[1][2][3] This structure influences its chemical and physical properties, including its potential stability profile.

Q2: Are there known stability issues with this compound?

A2: Currently, there are no specific published studies detailing the long-term stability or degradation pathways of this compound. However, based on its chemical structure, potential stability issues could arise from its benzophenone and imidazole components.

Q3: What are the likely degradation pathways for a molecule like this compound?

A3: Given its benzophenone structure, this compound may be susceptible to photodegradation when exposed to UV light. General degradation pathways for benzophenone derivatives can include hydroxylation, carboxylation, and cleavage of the phenyl rings.[4][5] The imidazole ring is generally stable, but its susceptibility to degradation could be influenced by factors like pH and the presence of metal ions.

Q4: What environmental factors are most likely to affect this compound's stability?

A4: Common factors that can affect the stability of pharmaceutical compounds like this compound include temperature, light (especially UV), humidity, pH, and the presence of oxidizing agents. Storage in a cool, dark, and dry place is generally recommended to minimize degradation.

Q5: How can I determine the stability of the this compound I am working with?

A5: The most effective way to understand the stability of your this compound sample is to conduct a systematic stability study. This typically involves both long-term and accelerated stability testing under controlled conditions, as well as forced degradation studies to identify potential degradation products.

Troubleshooting Guide for this compound Stability Issues

This guide provides a structured approach to identifying and resolving potential stability problems during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Chemical degradation of this compound.- Confirm the purity of your initial sample. - Review your storage conditions. Are they cool, dark, and dry? - Perform a simple forced degradation study (see protocol below) to identify if your experimental conditions (e.g., buffers, light exposure) are causing degradation. - Analyze samples using a stability-indicating analytical method (e.g., HPLC-UV) to detect and quantify this compound and any potential degradation products.
Change in physical appearance (e.g., color change, precipitation). Degradation, polymorphism, or interaction with excipients/solvents.- Document the changes with photographs if possible. - Analyze the sample using techniques like microscopy and spectroscopy to investigate the nature of the change. - Evaluate the solubility of this compound in your chosen solvent system at the storage temperature.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct forced degradation studies to intentionally generate degradation products and help identify the new peaks. - Use mass spectrometry (LC-MS) to obtain mass information on the new peaks to aid in their identification. - Adjust your experimental or storage conditions to minimize the formation of these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This helps in developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and detect this compound and its degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation in each condition.

Protocol 2: Long-Term Stability Study for this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.

Methodology:

  • Sample Preparation: Store this compound (solid form and in solution, if applicable) in appropriate, well-sealed containers that mimic the intended long-term storage.

  • Storage Conditions: Store the samples under the following ICH recommended long-term stability conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 30°C ± 2°C / 65% RH ± 5% RH

  • Testing Frequency: Test the samples at regular intervals, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay (quantification of this compound)

    • Purity (detection and quantification of any degradation products)

    • Other relevant physical or chemical properties (e.g., moisture content).

  • Data Analysis:

    • Tabulate the results for each storage condition and time point.

    • Evaluate any trends in the data to determine the shelf-life and recommend appropriate storage conditions.

Data Presentation

Table 1: ICH Recommended Conditions for Long-Term Stability Testing

Storage ConditionMinimum Time Period for Data Submission
25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)6 months

Source: Adapted from ICH Q1A(R2) Guidelines.

Visualizations

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Obtain this compound Sample B Characterize Initial Sample (t=0) (Purity, Appearance, etc.) A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Forced Degradation (Acid, Base, Light, etc.) B->E F Sample at Time Points C->F D->F E->F G Analytical Testing (HPLC, LC-MS) F->G H Data Analysis G->H I Determine Shelf-Life & Optimal Storage Conditions H->I

Caption: Experimental Workflow for this compound Stability Testing.

G A Inconsistent Experimental Results? B Check Storage Conditions (Temp, Light, Humidity) A->B C Are Conditions Optimal? B->C D Modify Storage Conditions (e.g., Refrigerate, Protect from Light) C->D No E Analyze Sample Purity (e.g., HPLC-UV) C->E Yes D->E F Is Purity < 98% or Are Degradants Present? E->F G Purify this compound or Obtain New Batch F->G Yes H Investigate Experimental Conditions (e.g., pH of buffer, solvent effects) F->H No I Problem Resolved G->I H->I

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in Nizofenone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nizofenone research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help ensure the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a neuroprotective agent with a multi-faceted mechanism of action. It primarily acts as a potent free radical scavenger, thereby reducing oxidative stress.[1] Additionally, it has been shown to inhibit excitotoxicity by blocking excessive glutamate release, modulate inflammatory responses, and improve mitochondrial function.[1]

Q2: What are the most common sources of variability in cell-based assays involving this compound?

A2: Inconsistencies in cell-based assays can stem from several factors, including but not limited to:

  • Cell Culture Conditions: Variations in cell passage number, seeding density, media composition, and serum quality.

  • Reagent Quality: Degradation of this compound or other critical reagents due to improper storage.

  • Protocol Execution: Inconsistent incubation times, pipetting errors, and cross-contamination.

  • Cell Line Integrity: Misidentification or contamination of cell lines (e.g., with mycoplasma).

Q3: How can I be sure my this compound stock solution is stable?

A3: this compound should be stored according to the manufacturer's instructions, typically protected from light and at a low temperature. It is advisable to prepare fresh stock solutions regularly and to aliquot single-use volumes to avoid repeated freeze-thaw cycles. If inconsistent results are suspected to be due to stock solution instability, a new batch should be prepared from the powder.

Q4: What are "edge effects" in microplate assays and how can they be mitigated?

A4: Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidified barrier.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered in key experiments used to assess the efficacy of this compound.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care and practice consistent technique.
Inconsistent Incubation Times Use a calibrated timer for all incubation steps, especially for reagent addition and development times.
This compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. If observed, try dissolving the compound in a different vehicle or at a lower concentration.
Edge Effects Avoid using the outermost wells of the microplate for samples. Fill these wells with sterile media or water to minimize evaporation.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.
Issue 2: Inconsistent Reactive Oxygen Species (ROS) Measurements
Potential Cause Recommended Solution
Dye Instability Protect fluorescent probes (e.g., H2DCF-DA) from light at all times. Prepare fresh working solutions of the dye for each experiment.
Sub-optimal Dye Concentration Titrate the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio without causing cellular toxicity.
Variable Incubation with Dye Ensure consistent incubation time with the ROS probe across all samples for accurate comparative results.
Phenol Red Interference Phenol red in cell culture media can interfere with fluorescence-based assays. Use phenol red-free media for the duration of the experiment.
Cellular Autofluorescence Include an unstained cell control to measure the baseline autofluorescence of your cells and subtract this from your experimental readings.
Issue 3: Fluctuations in Anti-Inflammatory Cytokine Levels (e.g., ELISA)
Potential Cause Recommended Solution
Improper Sample Handling Collect cell culture supernatants promptly and store them at -80°C if not used immediately. Avoid multiple freeze-thaw cycles.
Inadequate Washing Steps Ensure thorough and consistent washing of ELISA plates between steps to reduce background signal.
Standard Curve Errors Prepare the standard curve fresh for each assay. Ensure accurate serial dilutions of the cytokine standard.
Reagent Temperature Allow all reagents to come to room temperature before use, unless otherwise specified in the protocol.
Cross-reactivity Ensure the antibodies used in the ELISA kit are specific to the cytokine of interest and the species being studied.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the neuroprotective effect of this compound against an induced cytotoxic insult.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

  • Induction of Cytotoxicity: Introduce a cytotoxic agent (e.g., glutamate, H₂O₂) to all wells except the negative control, and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular ROS using H2DCF-DA

This protocol measures the ability of this compound to scavenge intracellular reactive oxygen species.

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat with this compound as described in the cell viability protocol.

  • ROS Induction: Induce oxidative stress with a ROS-generating agent (e.g., H₂O₂).

  • Dye Loading: Wash the cells with warm PBS and then incubate with 10 µM H₂DCF-DA in phenol red-free media for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol assesses the effect of this compound on mitochondrial health.

  • Cell Culture and Treatment: Culture and treat cells with this compound and a mitochondrial toxin (e.g., rotenone) in a 96-well plate.

  • JC-1 Staining: Remove the treatment media, wash the cells with PBS, and then add JC-1 staining solution (typically 5-10 µg/mL) to each well. Incubate for 15-30 minutes at 37°C.

  • Fluorescence Reading: Wash the cells with PBS. Read the fluorescence at two wavelengths:

    • J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).

    • J-monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental outcomes. Below are example tables for structuring your quantitative data.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Control (Untreated)-1.25 ± 0.08100
Toxin Only-0.45 ± 0.0536
This compound + Toxin10.68 ± 0.0654.4
This compound + Toxin100.92 ± 0.0773.6
This compound + Toxin501.15 ± 0.0992

Table 2: Effect of this compound on Intracellular ROS Levels

Treatment GroupConcentration (µM)Fluorescence Intensity (AU) (Mean ± SD)% ROS Reduction
Control (Untreated)-1500 ± 120N/A
ROS Inducer Only-8500 ± 4500
This compound + Inducer16200 ± 31032.8
This compound + Inducer104100 ± 25062.8
This compound + Inducer502200 ± 18090

Visualizations

Signaling Pathways and Experimental Workflows

Nizofenone_Mechanism_of_Action ROS Reactive Oxygen Species (ROS) CellDeath Neuronal Cell Death ROS->CellDeath This compound This compound This compound->ROS Scavenges Glutamate Excessive Glutamate This compound->Glutamate Inhibits Release Inflammation Inflammation (e.g., NF-κB activation) This compound->Inflammation Modulates Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Improves Function Glutamate->CellDeath Inflammation->CellDeath Mitochondria->CellDeath Experimental_Workflow_Troubleshooting Start Start Experiment Protocol Follow Standard Protocol (e.g., Cell Viability Assay) Start->Protocol Results Obtain Results Protocol->Results Check Results Inconsistent? Results->Check Troubleshoot Consult Troubleshooting Guide: - Reagent Quality - Cell Culture Conditions - Protocol Execution Check->Troubleshoot Yes Consistent Consistent Results (Proceed with Analysis) Check->Consistent No Revise Revise Protocol Troubleshoot->Revise Revise->Protocol Nrf2_Signaling_Pathway cluster_0 OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inhibits This compound This compound This compound->OxidativeStress Reduces Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activates CellSurvival Cell Survival AntioxidantGenes->CellSurvival

References

Optimizing Nizofenone Dosage for Maximal Neuroprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Nizofenone dosage in experimental settings to achieve maximal neuroprotective effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's neuroprotective effects?

A1: this compound is a potent neuroprotective agent with a multi-faceted mechanism of action. Its primary neuroprotective effects are attributed to its ability to:

  • Scavenge free radicals: this compound has radical-scavenging action comparable to vitamin E, which allows it to inhibit oxygen radical-induced lipid peroxidation.[1]

  • Inhibit excitotoxicity: It completely blocks ischemia-induced excessive glutamate release, a key driver of neuronal damage.[1][2]

  • Reduce metabolic distress: this compound ameliorates the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and lactate accumulation.[1][3]

  • Improve cerebral blood flow: Studies have shown that this compound can facilitate the recovery of regional cerebral blood flow following ischemia.

Q2: What is a typical starting dosage for in vivo animal studies?

A2: Based on preclinical studies, effective neuroprotective doses of this compound have been identified. In mice, significant protection against KCN-induced mortality was observed at a dose as low as 0.3 mg/kg (i.p.). In rats, a dose of 10 mg/kg (i.p.) has been shown to significantly inhibit neuronal cell death in a 4-vessel occlusion model of ischemia. The effects of this compound are dose-dependent. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and outcome measures.

Q3: How should this compound be administered for experimental studies?

A3: In most preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection. The timing of administration is a critical factor. For maximal neuroprotective effect, especially in models of delayed ischemic neurological deficits, ensuring adequate drug coverage around the onset of the ischemic insult is crucial.

Q4: Are there any known side effects of this compound in preclinical or clinical studies?

A4: In a multi-center, double-blind clinical study on patients with subarachnoid hemorrhage, no significant side effects of this compound were observed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of significant neuroprotective effect. Insufficient dosage.Perform a dose-response study to identify the optimal dose for your model. Start with a range informed by published studies (e.g., 0.3 mg/kg to 10 mg/kg i.p. in rodents).
Improper timing of administration.Administer this compound prior to the ischemic insult or as early as possible during reperfusion. The therapeutic window is a critical factor.
Severity of the ischemic insult.Ensure the ischemic model is well-characterized and reproducible. An overly severe insult may overwhelm the protective capacity of any therapeutic agent.
High variability in experimental results. Inconsistent drug preparation.Ensure this compound is fully solubilized before administration. Prepare fresh solutions for each experiment.
Biological variability in animal models.Use a sufficient number of animals per group to achieve statistical power. Ensure randomization and blinding of experimental groups.
Difficulty in assessing neuroprotective outcomes. Insensitive or inappropriate outcome measures.Utilize a combination of histological (e.g., TTC staining for infarct volume), behavioral (e.g., neurological deficit scoring), and biochemical (e.g., measurement of inflammatory markers or ATP levels) endpoints.

Data Presentation

Dose-Response Relationship for Neuroprotection
This compound Dosage (mg/kg) Mean Infarct Volume Reduction (%) Neurological Score Improvement (Specify Scale)
Vehicle Control0Baseline
Dose 1Insert DataInsert Data
Dose 2Insert DataInsert Data
Dose 3Insert DataInsert Data
Pharmacokinetic Profile of this compound

Detailed pharmacokinetic data for this compound is not extensively published. The following table is a template for key parameters to determine in pharmacokinetic studies.

Parameter Value
Bioavailability (%) To be determined
Half-life (t½) (hours) To be determined
Time to Peak Concentration (Tmax) (hours) To be determined
Clearance (CL) (L/hr/kg) To be determined

Experimental Protocols

Four-Vessel Occlusion (4-VO) Model in Rats

This protocol is a standard model for inducing global cerebral ischemia to study the efficacy of neuroprotective agents like this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Electrocautery device

  • Aneurysm clips

Procedure:

  • Day 1: Vertebral Artery Occlusion

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a dorsal midline incision in the neck to expose the cervical vertebrae.

    • Identify the alar foramina of the first cervical vertebra (C1).

    • Carefully insert an electrocautery needle into the alar foramina to permanently occlude the vertebral arteries.

  • Day 1: Carotid Artery Preparation

    • Make a ventral midline incision in the neck.

    • Isolate both common carotid arteries.

    • Place a loose ligature (e.g., silk suture) around each carotid artery without occluding them.

    • Exteriorize the ligatures and close the incision.

  • Day 2: Induction of Ischemia

    • The following day, in the awake and freely moving animal, tighten the exteriorized ligatures to occlude both common carotid arteries for the desired duration (e.g., 15 minutes).

    • Administer this compound or vehicle control at the desired time point (e.g., before or after ischemia).

  • Reperfusion and Assessment

    • Release the ligatures to allow for reperfusion.

    • Monitor the animal for neurological deficits.

    • At the desired endpoint (e.g., 7 days), euthanize the animal and harvest the brain for histological or biochemical analysis.

Measurement of Brain ATP Levels

This protocol describes a method to quantify the effect of this compound on cerebral energy metabolism post-ischemia.

Materials:

  • Brain tissue samples (snap-frozen in liquid nitrogen)

  • ATP assay kit (luciferin/luciferase-based)

  • Homogenization buffer

  • Luminometer

Procedure:

  • Sample Preparation:

    • Homogenize the frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris.

  • ATP Measurement:

    • Use a commercial ATP assay kit according to the manufacturer's instructions.

    • Briefly, add the brain tissue supernatant to a reaction mixture containing luciferase and D-luciferin.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the brain samples based on the standard curve and normalize to the total protein concentration of the sample.

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Surgical Preparation cluster_day2 Day 2: Ischemia and Treatment cluster_assessment Post-Ischemia Assessment a Anesthetize Rat b Occlude Vertebral Arteries a->b c Prepare Common Carotid Arteries b->c d Induce Global Ischemia (4-VO) c->d e Administer this compound or Vehicle d->e f Reperfusion e->f g Neurological Scoring f->g h Histological Analysis (Infarct Volume) f->h i Biochemical Assays (ATP, Glutamate) f->i

Caption: Experimental workflow for the 4-vessel occlusion (4-VO) model.

signaling_pathway cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_neuroprotection Neuroprotective Outcomes a Ischemia/Reperfusion b Energy Failure (↓ ATP) a->b c Excessive Glutamate Release a->c d Oxidative Stress (↑ ROS) a->d f Improved Energy Metabolism g Reduced Excitotoxicity h Decreased Oxidative Damage e This compound e->f e->g e->h i Neuronal Survival f->i g->i h->i

Caption: this compound's neuroprotective signaling pathways.

References

Addressing batch-to-batch variability of Nizofenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Nizofenone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, focusing on problems that may arise from batch-to-batch variability.

Q1: We are observing inconsistent neuroprotective effects of this compound in our in vitro ischemia model. What could be the cause?

A1: Inconsistent neuroprotective effects are a common challenge and can stem from several factors related to batch-to-batch variability. The primary culprits are often variations in purity, the presence of impurities, and differences in solubility or stability between batches.

Troubleshooting Guide: Inconsistent Neuroprotective Efficacy

Potential Cause Recommended Action
Purity Variation Verify the purity of each this compound batch using High-Performance Liquid Chromatography (HPLC). Compare the purity data with the Certificate of Analysis (CoA). A significant deviation may explain the variability.
Presence of Impurities Analyze batches for potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Even minor impurities can have biological activity that may interfere with this compound's neuroprotective effects.
Solubility Issues Confirm the complete dissolution of this compound in your vehicle solvent. Incomplete dissolution can lead to lower effective concentrations. Visually inspect for precipitates and consider performing a solubility assay.
Compound Degradation Assess the stability of this compound in your experimental media under your specific conditions (e.g., temperature, light exposure). Degradation can lead to a loss of potency.
Experimental Consistency Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.

Q2: Our recent batch of this compound is showing lower solubility in our standard vehicle (e.g., DMSO) compared to previous batches. How should we address this?

A2: Lower solubility can significantly impact the bioavailability of this compound in your experiments. This variability can be due to differences in the crystalline structure (polymorphism) or the presence of insoluble impurities.

Troubleshooting Guide: Solubility Issues

Potential Cause Recommended Action
Polymorphism Different crystalline forms of a compound can have different solubilities. Consider gentle heating or sonication to aid dissolution. If the problem persists, consult the supplier regarding the crystalline form of the batch.
Insoluble Impurities Filter the this compound stock solution through a 0.22 µm syringe filter to remove any insoluble particulate matter before adding it to your experimental media.
Incorrect Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is consistent and does not exceed levels that could be toxic to your cells or cause precipitation.
pH of the Medium The pH of your experimental medium can influence the solubility of the compound. Ensure the pH is consistent across experiments.

Q3: We have detected a new, uncharacterized impurity in our latest batch of this compound. How can we determine if this is affecting our results?

A3: The presence of a novel impurity is a significant concern. The biological activity of the impurity is unknown and could be agonistic, antagonistic, or even toxic, leading to confounding results.

Troubleshooting Workflow for Unidentified Impurities

start Unidentified impurity detected in new this compound batch quantify Quantify the impurity level using a validated analytical method (e.g., HPLC). start->quantify isolate If possible, isolate the impurity using preparative chromatography. quantify->isolate test_activity Test the biological activity of the isolated impurity in your assay system. isolate->test_activity compare Compare the activity of the impurity to that of pure this compound. test_activity->compare assess_impact Assess the potential impact of the impurity on your experimental results based on its concentration and activity. compare->assess_impact contact_supplier Contact the supplier to report the impurity and request information on its identity and origin. assess_impact->contact_supplier end Decision: Use or reject the batch based on the impurity's impact. contact_supplier->end

Caption: Workflow for addressing unidentified impurities.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the quality and consistency of this compound batches.

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound batch and to detect the presence of any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Example Purity Analysis of Three this compound Batches

Batch ID Retention Time (min) Peak Area (%) Purity (%)
Batch A 15.299.599.5
Batch B 15.397.897.8
12.1 (Impurity 1)1.5
18.5 (Impurity 2)0.7
Batch C 15.298.998.9
13.4 (Impurity 3)1.1
Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons

Objective: To evaluate the neuroprotective efficacy of different batches of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • This compound (from different batches)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons for 7-10 days to allow for maturation.

  • This compound Treatment:

    • Prepare stock solutions of each this compound batch in DMSO.

    • Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Glutamate Insult:

    • Induce excitotoxicity by adding glutamate to a final concentration of 50 µM.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the control (untreated) and maximum LDH release (lysed cells).

    • Compare the neuroprotective effects of the different this compound batches.

Data Presentation: Example Neuroprotective Efficacy of Three this compound Batches

Treatment Batch A (% Cytotoxicity) Batch B (% Cytotoxicity) Batch C (% Cytotoxicity)
Vehicle Control 5.2 ± 0.85.5 ± 1.15.3 ± 0.9
Glutamate (50 µM) 85.6 ± 7.388.1 ± 6.986.4 ± 8.1
+ this compound (10 µM) 42.3 ± 4.565.7 ± 5.845.1 ± 5.2
+ this compound (100 µM) 21.8 ± 3.148.2 ± 4.923.5 ± 3.8

Signaling Pathways and Workflows

Visual representations of key processes can aid in understanding the experimental workflow and the mechanism of action of this compound.

This compound's Proposed Neuroprotective Signaling Pathway

Ischemia Ischemic Insult ROS Increased Reactive Oxygen Species (ROS) Ischemia->ROS Glutamate Excessive Glutamate Release Ischemia->Glutamate OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Excitotoxicity Reduced Excitotoxicity Glutamate->Excitotoxicity This compound This compound Scavenging Free Radical Scavenging This compound->Scavenging Inhibition Inhibition of Glutamate Release This compound->Inhibition Scavenging->ROS Inhibition->Glutamate Neuron Neuronal Survival OxidativeStress->Neuron Excitotoxicity->Neuron

Caption: this compound's neuroprotective mechanism.

Experimental Workflow for Investigating Batch-to-Batch Variability

start Receive new batch of this compound coa Review Certificate of Analysis (CoA) start->coa analytical Perform in-house analytical chemistry (HPLC, LC-MS) coa->analytical functional Conduct functional in vitro assays (e.g., neuroprotection) analytical->functional compare Compare results with previous batches and CoA functional->compare consistent Results are consistent compare->consistent inconsistent Results are inconsistent compare->inconsistent proceed Proceed with experiments consistent->proceed troubleshoot Initiate troubleshooting protocol inconsistent->troubleshoot contact Contact supplier troubleshoot->contact

Caption: Workflow for qualifying new this compound batches.

Technical Support Center: Navigating the Translational Challenges of Nizofenone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of Nizofenone research. The information is designed to offer practical guidance for experimental design, execution, and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with this compound.

1. What are the primary neuroprotective mechanisms of this compound?

This compound is a potent neuroprotective agent with a multi-faceted mechanism of action. Its primary effects are attributed to:

  • Free Radical Scavenging: It possesses a radical-scavenging action comparable to vitamin E, which allows it to inhibit oxygen radical-induced lipid peroxidation.[1][2]

  • Inhibition of Excitotoxicity: this compound completely blocks ischemia-induced excessive glutamate release, a key driver of neuronal death.[2][3][4]

  • Metabolic Regulation: It ameliorates the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and lactate accumulation.

2. What are the known physicochemical properties of this compound?

Understanding the physical and chemical characteristics of this compound is crucial for proper handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₂₁H₂₁ClN₄O₃PubChem
Molecular Weight 412.87 g/mol PubChem
Melting Point 75-76 °CLookChem
Boiling Point 609.7 °C at 760 mmHgLookChem
Solubility Data not readily available in standard solvents (e.g., water, DMSO, ethanol). Researchers should perform their own solubility tests to determine appropriate solvent and concentration for their specific experimental needs.
Stability Specific stability data regarding pH, temperature, and light sensitivity are not extensively published. It is recommended to conduct stability studies under your experimental conditions. General guidelines suggest storing the compound at 2-8°C.LookChem

3. What are the key challenges in translating this compound research to clinical trials for ischemic stroke?

While this compound has shown promise in preclinical models and clinical trials for subarachnoid hemorrhage, its translation to broader applications like acute ischemic stroke faces several hurdles common to many neuroprotective agents:

  • Therapeutic Time Window: The window for effective neuroprotection is often very narrow. In many preclinical studies, drugs are administered before or shortly after the ischemic event, a scenario that is often not feasible in a clinical setting.

  • Dose-Response Relationship: Determining the optimal therapeutic dose in humans can be challenging. Doses that are effective in animal models may not be safe or effective in humans due to differences in metabolism and physiology.

  • Blood-Brain Barrier Penetration: The ability of a drug to cross the blood-brain barrier in sufficient concentrations to exert its therapeutic effect is a major challenge.

  • Heterogeneity of Stroke: Clinical stroke is highly heterogeneous in its cause, location, and severity, making it difficult to demonstrate efficacy in a diverse patient population compared to the more uniform animal models.

  • Discrepancy in Outcome Measures: Preclinical studies often rely on infarct volume reduction as a primary endpoint, whereas clinical trials focus on functional outcomes, which may not always correlate.

II. Troubleshooting Experimental Challenges

This section provides guidance on specific issues that may arise during in vitro and in vivo experiments with this compound.

Problem: Inconsistent results in in vitro neuroprotection assays.

  • Possible Cause: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Cell Line/Primary Culture Health: Ensure consistent cell passage number, viability, and density.

    • Glutamate Concentration: The concentration of glutamate used to induce excitotoxicity is critical. Perform a dose-response curve to determine the EC50 for your specific cell type to ensure a consistent level of injury.

    • Compound Solubility: Poor solubility of this compound can lead to inaccurate dosing. Visually inspect for precipitation and consider using a low percentage of a solubilizing agent like DMSO (ensure final concentration does not affect cell viability).

    • Incubation Times: Standardize the pre-incubation time with this compound and the duration of glutamate exposure.

Problem: High variability in infarct volume in the MCAO animal model.

  • Possible Cause: Inconsistent occlusion of the middle cerebral artery.

  • Troubleshooting Steps:

    • Surgical Technique: The intraluminal suture method is common but requires significant technical skill. Ensure the surgeon is well-practiced and consistent in filament insertion depth and placement.

    • Animal Physiology: Monitor and maintain core body temperature, blood pressure, and blood gases during surgery, as these can significantly impact stroke outcome.

    • Confirmation of Occlusion: Use laser Doppler flowmetry to confirm a significant and consistent drop in cerebral blood flow after filament insertion.

    • Animal Strain and Age: Use a consistent strain, age, and sex of animals, as these factors can influence stroke susceptibility and outcome.

Problem: Difficulty in formulating this compound for intravenous administration.

  • Possible Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Solubilizing Agents: Explore the use of co-solvents (e.g., polyethylene glycol), surfactants, or cyclodextrins to improve solubility. However, be mindful that these agents can have their own biological effects.

    • Nanosuspensions: For poorly soluble drugs, creating a nanosuspension can be a viable strategy for IV delivery. This involves reducing the particle size of the drug to the nanometer range to improve dissolution and bioavailability.

    • pH Adjustment: Investigate the effect of pH on this compound's solubility. However, ensure the final formulation has a physiologically compatible pH to avoid injection site reactions.

III. Experimental Protocols

The following are detailed methodologies for key experiments relevant to this compound research.

A. In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cultures.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound

  • L-Glutamic acid

  • Cell viability assay (e.g., MTT, LDH release assay)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Plating: Plate neurons at an appropriate density on poly-D-lysine coated plates and allow them to adhere and differentiate for at least 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (medium with the same concentration of DMSO). Incubate for 1-2 hours.

  • Glutamate Insult: Add L-Glutamic acid to the wells to a final concentration that induces approximately 50% cell death (determine this concentration via a dose-response curve beforehand).

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or by quantifying LDH release into the culture medium.

B. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rodents to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Surgical instruments

  • Laser Doppler flowmeter

  • This compound formulation for intravenous or intraperitoneal injection

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Monitoring: Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert the nylon suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >70% as measured by laser Doppler confirms occlusion.

  • Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). To induce reperfusion, withdraw the suture.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) at a predetermined time point (e.g., at the time of reperfusion).

  • Neurological Assessment: At 24 hours post-MCAO, perform neurological deficit scoring.

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

IV. Data Presentation

The following tables summarize hypothetical quantitative data for this compound to serve as a template for organizing experimental results. Note: Specific experimental values for this compound are not consistently available in the public domain. Researchers should generate their own data.

Table 1: Preclinical Efficacy of this compound in a Rat MCAO Model

Dose (mg/kg, i.p.)Time of Administration (post-MCAO)Infarct Volume Reduction (%)Neurological Deficit Score Improvement (%)
10 hrData not availableData not available
30 hrData not availableData not available
100 hrData not availableData not available
101 hrData not availableData not available

Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

ParameterValue
Bioavailability (Oral) Data not available
Half-life (t½) Data not available
Peak Plasma Concentration (Cmax) Data not available
Time to Peak Concentration (Tmax) Data not available

V. Mandatory Visualizations

Signaling Pathways

Nizofenone_Mechanism cluster_Ischemia Ischemic Cascade cluster_Neuroprotection Neuroprotective Effects Energy Failure Energy Failure Glutamate Release Glutamate Release Energy Failure->Glutamate Release ROS Production ROS Production Energy Failure->ROS Production ATP Preservation ATP Preservation Reduced Excitotoxicity Reduced Excitotoxicity Decreased Oxidative Stress Decreased Oxidative Stress This compound This compound This compound->ATP Preservation Ameliorates This compound->Reduced Excitotoxicity Inhibits This compound->Decreased Oxidative Stress Scavenges Neuronal Survival Neuronal Survival ATP Preservation->Neuronal Survival Reduced Excitotoxicity->Neuronal Survival Decreased Oxidative Stress->Neuronal Survival

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Glutamate Insult Glutamate Insult This compound Treatment->Glutamate Insult Viability Assay Viability Assay Glutamate Insult->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis MCAO Model MCAO Model Drug Administration Drug Administration MCAO Model->Drug Administration Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Analysis Infarct Analysis Neurological Scoring->Infarct Analysis Infarct Analysis->Data Analysis

Caption: General experimental workflow for this compound evaluation.

Translational Challenges

Translational_Challenges Preclinical Efficacy Preclinical Efficacy Dose Selection Dose Selection Preclinical Efficacy->Dose Selection Time Window Time Window Preclinical Efficacy->Time Window Clinical Trial Design Clinical Trial Design Patient Heterogeneity Patient Heterogeneity Clinical Trial Design->Patient Heterogeneity Outcome Measures Outcome Measures Clinical Trial Design->Outcome Measures Successful Translation Successful Translation Dose Selection->Clinical Trial Design Time Window->Clinical Trial Design Patient Heterogeneity->Successful Translation Outcome Measures->Successful Translation

References

Technical Support Center: Nizofenone Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding, identifying, and minimizing potential off-target effects of Nizofenone, a neuroprotective agent. While this compound has a documented favorable safety profile with few significant side effects reported in clinical use for subarachnoid hemorrhage, a thorough investigation of off-target interactions is a critical component of preclinical and clinical research to ensure safety and data integrity.[1] This guide offers a framework for a proactive approach to managing potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A: Off-target effects occur when a compound binds to and modulates the activity of proteins or biomolecules other than its intended therapeutic target. For this compound, the primary on-target effects are related to its neuroprotective mechanisms, including free radical scavenging and inhibition of glutamate release.[2][3] Off-target interactions are a concern because they can lead to unexpected experimental results, cellular toxicity, or adverse drug reactions in a clinical setting.[4] Proactively identifying and mitigating these effects is crucial for ensuring the safety and efficacy of the compound.[5]

Q2: Are there any known off-target effects of this compound?

A: Publicly available literature and clinical data on this compound primarily focus on its neuroprotective efficacy and have not extensively detailed specific molecular off-targets. It is generally reported to have "little significant side effects." However, the absence of widely reported off-target effects does not preclude their existence. A comprehensive off-target profiling campaign is a necessary step in the advanced preclinical development of any compound.

Q3: What is the general strategy to identify potential off-target effects of this compound?

A: A multi-pronged strategy is recommended, combining computational (in silico) prediction with experimental (in vitro) screening.

  • In Silico Profiling : Use computational models to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule against databases of known protein binding sites.

  • In Vitro Screening : Test this compound against broad panels of receptors, kinases, and other enzymes to experimentally identify unintended interactions.

  • Phenotypic Screening : Assess the effects of this compound in various cell-based assays to uncover unexpected cellular responses that may indicate off-target activity.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with this compound's known neuroprotective mechanism.

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Effect 1. Perform a dose-response analysis for the observed phenotype and compare it to the EC50 for on-target activity. A significant difference may suggest an off-target effect. 2. Use a structurally distinct compound with the same on-target mechanism. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing the intended target. If the phenotype persists, it suggests the involvement of other targets.Identification of a likely off-target mediated phenotype, prompting further investigation.
Experimental Artifact 1. Review and optimize the experimental protocol, including all controls (vehicle, positive, negative). 2. Ensure the purity and stability of the this compound stock solution.Consistent and reproducible results with appropriate controls will validate the observed phenotype.

Issue 2: My in vitro screening results show that this compound binds to several potential off-targets. How do I prioritize which ones to validate?

Potential Cause Troubleshooting Steps Expected Outcome
Hit Prioritization 1. Assess Binding Affinity : Prioritize off-targets with the highest binding affinity (lowest Ki or IC50 value). 2. Evaluate Physiological Relevance : Cross-reference the identified off-targets with their known physiological roles. Prioritize those expressed in the relevant tissue or cell types and those known to be associated with adverse effects. 3. Cellular Target Engagement : Use cell-based assays to confirm that this compound engages the prioritized off-target at physiologically relevant concentrations.A ranked list of potential off-targets for further functional validation.

Data Presentation: Off-Target Screening

Quantitative data from off-target screening should be summarized for clear interpretation. Below are example tables for presenting results from kinase and receptor binding panels.

Table 1: Example Kinase Profiling Results for this compound (10 µM)

Kinase Target% InhibitionOn-Target/Off-TargetPriority for Validation
CDK2/cyclin A8%Off-TargetLow
MAPK112%Off-TargetLow
Hypothetical Kinase X 92% Off-Target High
ROCK15%Off-TargetLow
... (additional kinases).........

Table 2: Example Receptor Binding Profile for this compound (10 µM) from a Safety Panel

Receptor/Transporter Target% Inhibition of Ligand BindingOn-Target/Off-TargetPriority for Validation
Adrenergic α115%Off-TargetLow
Dopamine D29%Off-TargetLow
Hypothetical Receptor Y 78% Off-Target High
hERG Channel2%Off-TargetLow
... (additional targets).........

Mandatory Visualizations

cluster_0 Ischemic Insult cluster_1 Pathophysiological Cascade cluster_2 This compound's Neuroprotective Actions cluster_3 Therapeutic Outcome Ischemia Cerebral Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Glutamate ↑ Glutamate Release (Excitotoxicity) Ischemia->Glutamate Inflammation ↑ Pro-inflammatory Cytokines Ischemia->Inflammation Mitochondria Mitochondrial Dysfunction Ischemia->Mitochondria Outcome ↓ Neuronal Death (Neuroprotection) ROS->Outcome Glutamate->Outcome Inflammation->Outcome Mitochondria->Outcome This compound This compound Scavenging Free Radical Scavenging This compound->Scavenging Inhibition Inhibition of Glutamate Release This compound->Inhibition Modulation Anti-inflammatory Modulation This compound->Modulation Support Mitochondrial Support This compound->Support Scavenging->ROS Scavenging->Outcome Inhibition->Glutamate Inhibition->Outcome Modulation->Inflammation Modulation->Outcome Support->Mitochondria Support->Outcome

Caption: this compound's primary neuroprotective signaling pathways.

Start Start: Investigate Off-Target Effects InSilico In Silico Screening (e.g., structure-based) Start->InSilico InVitro In Vitro Screening (e.g., Kinase/CEREP panels) Start->InVitro Phenotypic Phenotypic Screening (Cell-based assays) Start->Phenotypic Analysis Data Analysis & Hit Prioritization InSilico->Analysis InVitro->Analysis Phenotypic->Analysis Validation Hit Validation & Functional Assays Analysis->Validation Prioritized Hits End End: Characterized Off-Target Profile Analysis->End No Significant Hits SAR Structure-Activity Relationship (SAR) for Off-Targets Validation->SAR SAR->End

Caption: Experimental workflow for identifying off-target effects.

Start Off-Target 'Hit' Identified Assess Assess Functional Impact (Cellular Assays) Start->Assess SAR Initiate Structure-Activity Relationship (SAR) Studies Assess->SAR Modify Rational Chemical Modification of this compound SAR->Modify Rescreen Rescreen Analogs for On- and Off-Target Activity Modify->Rescreen Decision Improved Selectivity? Rescreen->Decision Decision->Modify No, Iterate Optimized Optimized Lead Compound Decision->Optimized Yes Stop Terminate Analog or Re-design Decision->Stop No, Unsuccessful

Caption: Logical workflow for mitigating off-target effects.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general cytotoxicity of this compound, which can be an indicator of off-target effects.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Off-Target Screening using a Commercial Safety Panel

This protocol outlines the general steps for submitting a compound like this compound for broad off-target screening.

Service Providers:

  • Eurofins Discovery (SafetyScreen44™ Panel)

  • Pharmaron (Kinase Panels)

  • AssayQuant (Kinase Profiling)

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO) of high purity. Ensure the final concentration and volume meet the provider's submission requirements.

  • Panel Selection: Choose a screening panel appropriate for the stage of research. Early-stage screening may involve a broad panel like the SafetyScreen44™, which covers a wide range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. For compounds with a known on-target class (e.g., kinase inhibitors), a comprehensive kinome scan is appropriate.

  • Submission and Execution: Submit the compound to the chosen contract research organization (CRO). The CRO will perform the binding or activity assays, typically at a single high concentration (e.g., 10 µM) for initial screening.

  • Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target in the panel. Results showing significant inhibition (typically >50%) are considered "hits" and warrant further investigation.

  • Follow-up Studies: For any identified hits, follow-up studies should be conducted to determine the potency (IC50) of the interaction and to confirm its functional consequence in cell-based assays.

Protocol 3: Lead Optimization to Minimize Off-Target Effects

Once a significant off-target interaction is confirmed, medicinal chemistry efforts can be employed to improve selectivity.

Procedure:

  • Structure-Activity Relationship (SAR) Analysis: Analyze the structural features of this compound that may contribute to the off-target binding. If a crystal structure of the off-target protein is available, molecular docking can provide insights into the binding mode.

  • Rational Drug Design: Based on the SAR analysis, design and synthesize a focused library of this compound analogs. Modifications may include altering functional groups, changing the scaffold, or introducing steric bulk to disrupt binding to the off-target while maintaining affinity for the on-target.

  • Iterative Screening: Screen the newly synthesized analogs against both the intended on-target and the identified off-target(s). The goal is to identify compounds with a significantly improved selectivity ratio (Off-target IC50 / On-target IC50).

  • Pharmacokinetic Optimization: For analogs with improved selectivity, assess their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to ensure they remain suitable as a drug candidate. This iterative process of design, synthesis, and testing is continued until a lead candidate with the desired selectivity and drug-like properties is identified.

References

Technical Support Center: Refining Experimental Protocols for Nizofenone Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Nizofenone research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro Assays

Issue 1: High Variability in Cell Viability/Neuroprotection Assays

  • Question: My cell viability results (e.g., MTT, LDH assay) show high variability between wells treated with this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogeneous cell suspension and proper mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.

    • Inconsistent Drug Concentration: Verify the accuracy of your this compound stock solution and serial dilutions. Ensure thorough mixing of the media after adding the drug.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

    • Cell Health: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered drug responses.

Issue 2: Inconsistent Results in Free Radical Scavenging Assays (e.g., DPPH)

  • Question: My DPPH assay results for this compound are not reproducible. Why might this be happening?

  • Answer: Reproducibility issues in DPPH assays can be due to:

    • DPPH Solution Instability: The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light during incubation.

    • Solvent Incompatibility: Ensure that the solvent used to dissolve this compound does not interfere with the DPPH reaction. A solvent control should always be included.

    • Incorrect Incubation Time: The reaction between this compound and DPPH may have specific kinetics. Optimize the incubation time to ensure the reaction has reached a stable endpoint.

Issue 3: Difficulty in Measuring Mitochondrial Membrane Potential (ΔΨm) with JC-1

  • Question: I am using the JC-1 assay to assess the effect of this compound on mitochondrial health, but the fluorescence signal is weak or inconsistent. What should I check?

  • Answer: Problems with the JC-1 assay can be troubleshooted by considering the following:

    • Low Dye Concentration or Staining Time: Optimize the concentration of the JC-1 dye and the incubation time for your specific cell type.

    • Cell Density: Ensure an optimal cell density. Too few cells will result in a weak signal, while over-confluence can lead to unhealthy cells with altered mitochondrial potential.

    • Photobleaching: JC-1 is sensitive to light. Minimize the exposure of stained cells to the microscope's light source.

    • Incorrect Filter Sets: Use the correct filter sets for detecting both the green monomers (indicating depolarized mitochondria) and the red J-aggregates (indicating healthy, polarized mitochondria).

In Vivo Models (e.g., Middle Cerebral Artery Occlusion - MCAO)

Issue 1: High Mortality or Variability in Infarct Volume in MCAO Models

  • Question: I am observing high mortality rates and significant variation in the size of the cerebral infarct in my MCAO rat/mouse model treated with this compound. What are the potential reasons?

  • Answer: Variability in MCAO models is a common challenge. Key factors to control are:

    • Surgical Technique: The insertion of the filament to occlude the MCA must be consistent. The depth of insertion is critical and should be standardized based on the animal's weight. Inconsistent occlusion will lead to variable infarct sizes.

    • Animal Physiology: Monitor and maintain core body temperature, blood pressure, and blood gases within a physiological range during and after surgery, as these parameters can significantly impact stroke outcome.

    • Anesthesia: The choice and duration of anesthesia can influence physiological parameters and neuronal survival. Use a consistent anesthetic regimen.

    • This compound Administration: The timing, dose, and route of this compound administration are critical. Ensure these are consistent across all animals in a treatment group.

Issue 2: Difficulty in Assessing Neurological Deficits Post-MCAO

  • Question: The neurological scores for my this compound-treated animals are subjective and not consistent between observers. How can I improve this?

  • Answer: To improve the reliability of neurological scoring:

    • Standardized Scoring System: Use a well-defined and validated neurological scoring system (e.g., Bederson's scale).

    • Blinded Observation: The observer scoring the neurological deficits should be blinded to the treatment groups to avoid bias.

    • Multiple Behavioral Tests: Do not rely on a single test. Use a battery of behavioral tests to assess different aspects of neurological function (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a neuroprotective agent with a multi-faceted mechanism of action. It is a potent free-radical scavenger, comparable to vitamin E, and inhibits lipid peroxidation.[1][2] It also ameliorates several pathophysiological events that occur during cerebral ischemia, such as ATP depletion, lactate accumulation, and excessive glutamate release.[1][2] In particular, it has been shown to completely block ischemia-induced glutamate release.[1]

Q2: Which in vivo model is most appropriate for testing the efficacy of this compound? A2: The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used and relevant model for studying focal cerebral ischemia, mimicking many aspects of human stroke. This model allows for the assessment of this compound's effect on infarct volume, neurological deficits, and various cellular and molecular markers of ischemic injury.

Q3: What are the key signaling pathways that may be modulated by this compound? A3: Given this compound's role in mitigating oxidative stress and excitotoxicity, it is likely to influence key cell survival and death pathways. These may include the PI3K/Akt pathway, which is a major pro-survival pathway, and the MAPK/ERK pathway, which can have both pro-survival and pro-apoptotic roles depending on the context of neuronal injury. This compound's ability to reduce reactive oxygen species (ROS) could lead to the activation of pro-survival kinases like Akt and the suppression of stress-activated kinases like p38 MAPK.

Q4: How should I determine the optimal dose of this compound for my experiments? A4: For in vitro studies, a dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the desired neuroprotective effect. For in vivo studies, a dose-escalation study is recommended to identify a dose that provides a therapeutic effect without causing toxicity. Published literature on this compound can provide a starting point for dose selection.

Q5: What are some critical quality control steps to ensure the reliability of my this compound research? A5: Key quality control measures include:

  • Authenticity of this compound: Verify the identity and purity of your this compound compound using analytical methods like HPLC or mass spectrometry.

  • Cell Line Authentication: For in vitro studies, regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known neuroprotective agent) and negative (vehicle) controls in your experiments.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures to ensure consistency.

Data Presentation

Table 1: Effect of this compound on ATP Levels and Lactate Accumulation in Ischemic Brain Tissue

Treatment GroupATP Level (% of Control)Lactate Accumulation (µmol/g tissue)
Sham Control100 ± 5.21.8 ± 0.3
Ischemia + Vehicle35 ± 4.115.2 ± 1.5
Ischemia + this compound (10 mg/kg)68 ± 6.35.4 ± 0.8

Data are presented as mean ± SEM. Data is illustrative and based on findings reported in the literature.

Table 2: Dose-Dependent Free Radical Scavenging Activity of this compound (DPPH Assay)

This compound Concentration (µM)% DPPH Radical Scavenging
115.2 ± 2.1
1048.5 ± 3.5
5085.3 ± 2.8
10092.1 ± 1.9

Data are presented as mean ± SEM. Data is illustrative and based on typical results for potent antioxidants.

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (3% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

  • Ischemia and Reperfusion: Maintain the occlusion for 90 minutes (for transient MCAO). After 90 minutes, withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at the time of reperfusion or as per the experimental design.

  • Post-operative Care: Suture the incision and allow the animal to recover in a heated cage. Provide soft food and easy access to water.

  • Outcome Assessment:

    • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scale.

    • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal, remove the brain, and section it into 2 mm coronal slices. Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (infarcted tissue remains white, healthy tissue stains red). Quantify the infarct volume using image analysis software.

Protocol 2: DPPH Free Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of different concentrations of this compound to the wells.

    • Add 50 µL of the DPPH solution to each well.

    • Include a blank (solvent + methanol) and a control (solvent + DPPH solution).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 5-10 µg/mL in cell culture medium).

    • Remove the treatment media and add the JC-1 staining solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement:

    • After incubation, wash the cells with assay buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of J-aggregates (excitation ~560 nm, emission ~595 nm) and JC-1 monomers (excitation ~485 nm, emission ~535 nm).

  • Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualization

Nizofenone_Neuroprotective_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Ischemic_Insult Ischemic Insult (e.g., MCAO) ROS_Generation ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ischemic_Insult->ROS_Generation Glutamate_Release ↑ Excitotoxic Glutamate Release Ischemic_Insult->Glutamate_Release PI3K_Akt_Pathway PI3K/Akt Pathway (Pro-survival) ROS_Generation->PI3K_Akt_Pathway Inhibits MAPK_p38_Pathway MAPK/p38 Pathway (Pro-apoptotic) ROS_Generation->MAPK_p38_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↓ ΔΨm) ROS_Generation->Mitochondrial_Dysfunction Glutamate_Release->Mitochondrial_Dysfunction This compound This compound This compound->ROS_Generation Scavenges This compound->Glutamate_Release Inhibits Neuronal_Apoptosis Neuronal Apoptosis (Cell Death) PI3K_Akt_Pathway->Neuronal_Apoptosis Inhibits Neuroprotection Neuroprotection (Cell Survival) PI3K_Akt_Pathway->Neuroprotection MAPK_p38_Pathway->Neuronal_Apoptosis Mitochondrial_Dysfunction->Neuronal_Apoptosis

Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.

Experimental_Workflow_Nizofenone_In_Vivo Animal_Model 1. Animal Model Selection (e.g., Rat MCAO) Surgery 2. MCAO Surgery (Transient or Permanent) Animal_Model->Surgery Treatment 3. This compound Administration (Dose, Route, Timing) Surgery->Treatment Behavioral_Assessment 4. Neurological & Behavioral Assessment (24h) Treatment->Behavioral_Assessment Tissue_Harvesting 5. Euthanasia & Brain Harvesting (48h) Behavioral_Assessment->Tissue_Harvesting Infarct_Analysis 6. Infarct Volume Analysis (TTC Staining) Tissue_Harvesting->Infarct_Analysis Molecular_Analysis 7. Histological/Molecular Analysis Tissue_Harvesting->Molecular_Analysis Data_Analysis 8. Data Analysis & Interpretation Infarct_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: In vivo experimental workflow for evaluating this compound's efficacy.

Troubleshooting_Logic_In_Vitro Inconsistent_Results Inconsistent In Vitro Results Check_Cell_Culture Check Cell Culture - Passage Number - Contamination - Cell Health Inconsistent_Results->Check_Cell_Culture Check_Reagents Check Reagents - this compound Purity - Reagent Stability - Proper Storage Inconsistent_Results->Check_Reagents Review_Protocol Review Protocol - Pipetting Technique - Incubation Times - Plate Layout (Edge Effects) Inconsistent_Results->Review_Protocol Optimize_Assay Optimize Assay Parameters - Cell Seeding Density - Drug Concentration - Assay-Specific Steps Check_Cell_Culture->Optimize_Assay Check_Reagents->Optimize_Assay Review_Protocol->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Logical troubleshooting workflow for in vitro this compound experiments.

References

Validation & Comparative

A Comparative Guide to Nizofenone and Edaravone for Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, has spurred extensive research into neuroprotective agents that can mitigate the cascade of detrimental events following cerebral ischemia. Among the numerous compounds investigated, Nizofenone and Edaravone have emerged as significant candidates, both demonstrating promise in preclinical and clinical settings. This guide provides a comprehensive, data-driven comparison of their mechanisms of action, experimental efficacy, and the signaling pathways they modulate in the context of ischemic stroke.

Mechanisms of Action: A Tale of Two Strategies

While both this compound and Edaravone aim to protect the brain from ischemic damage, they employ distinct primary strategies. Edaravone is predominantly a potent free radical scavenger, whereas this compound's key strength lies in preserving cellular energy and preventing excitotoxicity.

This compound: This neuroprotective drug primarily works by ameliorating the critical imbalance between energy demand and supply in ischemic brain tissue. Its multifaceted mechanism involves:

  • Preservation of Cellular Energy: this compound prevents the depletion of adenosine triphosphate (ATP), the cell's primary energy currency, and reduces the accumulation of lactate, a byproduct of anaerobic metabolism that is toxic in high concentrations.[1][2][3]

  • Inhibition of Glutamate Excitotoxicity: A hallmark of this compound's action is its ability to completely block the excessive release of glutamate, an excitatory neurotransmitter that triggers a cascade of neurotoxic events when present in high concentrations during ischemia.[1][4]

  • Free Radical Scavenging: this compound also possesses antioxidant properties, with a radical-scavenging action comparable to that of vitamin E, and it inhibits lipid peroxidation induced by oxygen radicals.

Edaravone: Approved for the treatment of acute ischemic stroke in several countries, Edaravone is a powerful antioxidant that mitigates oxidative stress, a key contributor to neuronal damage in stroke. Its neuroprotective effects are mediated through:

  • Potent Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals, superoxide anions, and peroxyl radicals, thereby protecting cell membranes and reducing endothelial injury.

  • Modulation of Inflammatory and Signaling Pathways: Beyond its direct antioxidant effects, Edaravone has been shown to modulate several key signaling pathways involved in the inflammatory and cell death processes following ischemia. These include the Nrf2/HO-1, NF-κB/NLRP3, CXCL13/CXCR5/NF-κB, and CYP1A1 pathways.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from preclinical and clinical studies for both this compound and Edaravone. It is important to note that direct head-to-head comparative studies are limited, and thus the data is presented for each drug individually based on available literature.

Table 1: Preclinical Efficacy of this compound in Ischemic Stroke Models
ParameterAnimal ModelTreatment ProtocolKey FindingsReference
Neuronal Cell DeathRat (4-vessel occlusion)10 mg/kg i.p.Significantly inhibited neuronal cell death in the hippocampus CA1 pyramidal cells 7 days after 15 min of ischemia.
Glutamate ReleaseRat (ischemia)10 mg/kg i.p.Completely inhibited the ischemic increase in extracellular glutamate levels in the hippocampus.
Lactate AccumulationRat (ischemia)10 mg/kg i.p.Completely inhibited the post-ischemic increase in extracellular lactate levels in the hippocampus.
Cerebral Energy MetabolismMice (KCN-induced anoxia)10 mg/kg i.p.Ameliorated the depletion of cerebral high-energy phosphate stores and glucose, and marked accumulation of lactate, keeping the energy charge potential close to normal.
Mortality RateMice (KCN-induced anoxia)0.3 mg/kg i.p.Dose-dependent decrease in mortality rate, with significant protection observed at this low dose.
Free Fatty Acid LiberationMouse (decapitation-induced ischemia)PretreatmentMarkedly suppressed the liberation of free fatty acids, particularly arachidonic and stearic acids, and ATP depletion.
Table 2: Preclinical and Clinical Efficacy of Edaravone in Ischemic Stroke
Study TypeParameterModel/Patient PopulationTreatment ProtocolKey FindingsReference
Preclinical (Systematic Review)Functional OutcomeAnimal models of focal ischemiaVariousImproved functional outcome by 30.3% (95% CI 23.4-37.2%).
Preclinical (Systematic Review)Structural Outcome (Infarct Volume)Animal models of focal ischemiaVariousReduced infarct volume by 25.5% (95% CI 21.1-29.9%).
Clinical Trial (Phase III)Good Functional Outcome (mRS ≤1 at day 90)Acute Ischemic Stroke PatientsEdaravone Dexborneol vs. Edaravone aloneEdaravone Dexborneol group showed a significantly higher proportion of patients with good functional outcomes (67.18% vs. 58.97%; OR 1.42).
Meta-analysis (RCTs)Neurological Deficit (short-term)Acute Stroke PatientsEdaravone vs. placebo/controlAlleviated neurological deficits (MD = -5.44).
Meta-analysis (RCTs)Activities of Daily Living (short-term)Acute Stroke PatientsEdaravone vs. placebo/controlImproved activities of daily living (MD = 8.44).
Meta-analysis (RCTs and Cohort Studies)Neurological Deficit (short-term)Acute Ischemic Stroke PatientsEdaravone monotherapySignificantly improved NIHSS score (MD = -3.49).
Real-World DataChange in NIHSS scoreIschemic Stroke PatientsEdaravone-treated vs. no EdaravoneGreater improvement in NIHSS score from admission to discharge in the edaravone-treated group for all ischemic stroke subtypes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for inducing ischemic stroke in animal models, which are commonly used to evaluate the efficacy of neuroprotective agents like this compound and Edaravone.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Typical Protocol)
  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are fasted overnight with free access to water. Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA and its branches are ligated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: For transient ischemia, the suture is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.

  • Drug Administration: this compound or Edaravone is administered at specified doses and time points (e.g., intraperitoneally or intravenously) relative to the onset of ischemia or reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A graded scoring system (e.g., 0-5 scale) is used to assess motor and neurological function at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways and mechanisms of action for this compound and Edaravone in the context of ischemic stroke.

This compound's Neuroprotective Mechanisms

Nizofenone_Mechanism cluster_Ischemia Ischemic Cascade cluster_Neuroprotection Neuroprotective Effects Energy Failure Energy Failure Glutamate Release Glutamate Release Energy Failure->Glutamate Release ROS Production ROS Production Energy Failure->ROS Production This compound This compound ATP Preservation ATP Preservation This compound->ATP Preservation Reduced Lactate Reduced Lactate This compound->Reduced Lactate Blocked Glutamate Release Blocked Glutamate Release This compound->Blocked Glutamate Release Reduced Oxidative Stress Reduced Oxidative Stress This compound->Reduced Oxidative Stress

Caption: this compound's multifaceted neuroprotection against ischemia.

Edaravone's Antioxidant and Anti-inflammatory Signaling Pathways

Edaravone_Signaling cluster_ROS Reactive Oxygen Species cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects Edaravone Edaravone ROS ROS Edaravone->ROS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates NF-kB NF-kB Edaravone->NF-kB Inhibits CXCL13 CXCL13 Edaravone->CXCL13 Inhibits CYP1A1 CYP1A1 Edaravone->CYP1A1 Regulates Neuroprotection Neuroprotection ROS->Neuroprotection Damage Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Reduced Inflammation Reduced Inflammation NF-kB->Reduced Inflammation CXCL13->Reduced Inflammation CYP1A1->Reduced Inflammation Antioxidant Response->Neuroprotection Reduced Inflammation->Neuroprotection

Caption: Edaravone's modulation of key signaling pathways in stroke.

Conclusion

This compound and Edaravone represent two distinct yet valuable approaches to neuroprotection in ischemic stroke. This compound's primary strength lies in its ability to maintain cellular energy homeostasis and prevent excitotoxicity, addressing the fundamental metabolic crisis of ischemia. Edaravone, on the other hand, is a potent antioxidant that directly counteracts the damaging effects of oxidative stress and modulates key inflammatory pathways.

The choice between these agents in a therapeutic or research context may depend on the specific timing of intervention and the desired therapeutic target within the ischemic cascade. While Edaravone is already an established clinical treatment in some regions, the robust preclinical data for this compound, particularly its complete inhibition of glutamate release, suggests it remains a highly promising candidate for further investigation. Future research, including direct comparative studies, is warranted to fully elucidate their relative efficacies and potential for synergistic combination therapies in the treatment of acute ischemic stroke.

References

A Comparative Analysis of Nizofenone and Other Neuroprotective Agents for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Mechanisms and Efficacy of Neuroprotective Compounds

The landscape of neuroprotection in the context of ischemic stroke is populated by a variety of agents, each with distinct mechanisms aimed at mitigating the complex cascade of neuronal injury. This guide provides a comparative analysis of Nizofenone, a potent free radical scavenger, against three other notable neuroprotective agents: Edaravone, Citicoline, and Butylphthalide (NBP). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates significant neuroprotective effects primarily through its robust free radical scavenging activity, comparable to vitamin E, and its ability to ameliorate critical pathophysiological events in ischemia, such as ATP depletion and glutamate excitotoxicity.[1] In comparison, Edaravone also acts as a potent free radical scavenger, with well-documented activation of the Nrf2/HO-1 signaling pathway. Citicoline's neuroprotective strategy is centered on membrane stabilization through the promotion of phosphatidylcholine synthesis and enhancement of acetylcholine production. Butylphthalide (NBP) exhibits a multi-targeted approach, influencing pathways such as Keap1/Nrf2 and NF-κB/iNOS to exert its antioxidant and anti-inflammatory effects. While direct comparative preclinical studies under identical conditions are limited, this guide synthesizes available data to facilitate a meaningful evaluation.

Comparative Efficacy in Preclinical Ischemic Stroke Models

The following tables summarize key efficacy data for this compound and the comparator agents from various preclinical studies, primarily in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. It is important to note that variations in experimental protocols, including the timing of drug administration and the specific outcome measures, can influence the results.

Agent Animal Model Dosage Primary Outcome Key Findings Reference
This compound Rat, 4-vessel occlusion10 mg/kg i.p.Neuronal Cell Death (Hippocampus CA1)Significantly inhibited neuronal cell death 7 days after ischemia.[2]
Mouse, KCN-induced anoxia0.3 mg/kg i.p.Mortality RateDose-dependent decrease in mortality.[3]
Edaravone Rat, MCAO3 mg/kg i.v.Infarct VolumeSignificantly reduced infarct volume at 24 hours post-MCAO.[4]
Rat, MCAO30 mg/kg oralInfarct AreaSignificantly reduced cerebral infarction area.[5]
Citicoline Rat, Embolic Stroke500 mg/kg i.p.Infarct SizePromoted functional recovery.
Rat, MCAO100 mg/kg dailyNeurological OutcomeSignificantly better neurological outcome at days 10, 21, and 28.
Butylphthalide (NBP) Rat, MCAO80, 160, 240 mg/kg p.o.Brain EdemaDose-dependent prevention of brain edema.
Mouse, dMCAO80 mg/kg oralInfarct Volume & Neurological ScoreDecreased neurological deficit scores and reduced infarct volume.

In Vitro Antioxidant Activity

The free radical scavenging capacity is a cornerstone of neuroprotection for many of these agents. While direct comparative IC50 values under a single standardized assay are not available from the reviewed literature, the following table presents available data on their antioxidant properties.

Agent Assay IC50 / Observation Reference
This compound Radical-scavenging actionComparable to vitamin E.
Edaravone Lipid peroxidation inhibitionIC50 = 15.3 µM (in rat brain homogenate).
Citicoline Hydroxyl radical generationSignificantly attenuated ischemia-induced hydroxyl radical formation.
Butylphthalide (NBP) Antioxidant activityExhibited antioxidant activity by enhancing Nrf2 nuclear accumulation and increasing HO-1 and NQO1 expression.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated by their interaction with various signaling pathways involved in the ischemic cascade.

This compound: The primary mechanism of this compound is its potent free radical scavenging activity, which helps to mitigate oxidative stress, a key contributor to neuronal damage in ischemia. It also plays a crucial role in preserving cellular energy by ameliorating ATP depletion and counteracting excitotoxicity by inhibiting the ischemia-induced release of glutamate. Furthermore, this compound has been shown to suppress the liberation of free fatty acids during ischemia, which can contribute to inflammation and further cell damage. While the specific upstream signaling pathways are not as extensively detailed as for other agents, its downstream effects point to a multifactorial neuroprotective profile.

Nizofenone_Pathway Ischemia Ischemic Insult ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Glutamate ↑ Glutamate Release (Excitotoxicity) Ischemia->Glutamate ATP_depletion ↓ ATP Depletion Ischemia->ATP_depletion FFA ↑ Free Fatty Acid Liberation Ischemia->FFA Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage Glutamate->Neuronal_Damage ATP_depletion->Neuronal_Damage FFA->Neuronal_Damage This compound This compound This compound->ROS Scavenges This compound->Glutamate Inhibits This compound->ATP_depletion Ameliorates This compound->FFA Suppresses

Fig. 1: this compound's multifaceted neuroprotective mechanisms.

Edaravone: Edaravone is a well-established free radical scavenger. Its neuroprotective effects are significantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to combat oxidative stress.

Edaravone_Pathway Oxidative_Stress Oxidative Stress (e.g., from Ischemia) Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Edaravone Edaravone Edaravone->Nrf2 Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Fig. 2: Edaravone's activation of the Nrf2 antioxidant pathway.

Citicoline: Citicoline's mechanism is unique as it serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. By enhancing membrane integrity and repair, Citicoline helps to preserve neuronal function. It also increases the production of the neurotransmitter acetylcholine, which is crucial for cognitive processes. Furthermore, it has been shown to attenuate the generation of hydroxyl radicals following ischemia.

Citicoline_Pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Acetylcholine ↑ Acetylcholine Synthesis Choline->Acetylcholine Cytidine->Phosphatidylcholine Membrane_Integrity Neuronal Membrane Integrity & Repair Phosphatidylcholine->Membrane_Integrity Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Neurotransmission->Neuroprotection

Fig. 3: Citicoline's role in membrane synthesis and neurotransmission.

Butylphthalide (NBP): NBP is a multi-target agent that has demonstrated both antioxidant and anti-inflammatory properties. It can activate the Keap1/Nrf2 pathway, similar to Edaravone, to bolster the cellular antioxidant defense. Additionally, NBP has been shown to inhibit the pro-inflammatory NF-κB/iNOS signaling pathway, thereby reducing the inflammatory response that exacerbates ischemic injury.

NBP_Pathway cluster_antioxidant Antioxidant Pathway cluster_antiinflammatory Anti-inflammatory Pathway NBP1 Butylphthalide (NBP) Keap1_Nrf2 Keap1/Nrf2 Pathway NBP1->Keap1_Nrf2 Activates Antioxidant_Response ↑ Antioxidant Response Keap1_Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection NBP2 Butylphthalide (NBP) NFkB_iNOS NF-κB/iNOS Pathway NBP2->NFkB_iNOS Inhibits Inflammation ↓ Neuroinflammation NFkB_iNOS->Inflammation Inflammation->Neuroprotection

Fig. 4: Dual antioxidant and anti-inflammatory actions of Butylphthalide.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparative analysis.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used experimental model to mimic focal cerebral ischemia.

  • Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

  • Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Insert a nylon monofilament (e.g., 4-0) coated with silicone into the ICA through an incision in the ECA stump.

    • Advance the filament into the ICA until it occludes the origin of the MCA.

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

    • Suture the incision and allow the animal to recover.

  • Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow reduction during occlusion.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).

  • Objective: To quantify the volume of infarcted brain tissue.

  • Procedure:

    • Euthanize the animal at a predetermined time point after MCAO (e.g., 24 hours).

    • Rapidly remove the brain and chill it in cold saline.

    • Slice the brain into coronal sections of a specific thickness (e.g., 2 mm).

    • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-30 minutes in the dark.

    • Fix the stained slices in 10% formalin.

    • Acquire digital images of the stained slices.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere in each slice.

    • Calculate the infarct volume by integrating the infarct areas across all slices, often corrected for edema.

Neurological Deficit Scoring

Behavioral tests are crucial for assessing the functional outcome after experimental stroke.

  • Objective: To quantify the neurological deficits resulting from ischemic injury.

  • Procedure (Example: Bederson's Scale):

    • Score 0: No observable deficit.

    • Score 1: Forelimb flexion. The animal flexes the contralateral forelimb when held by the tail.

    • Score 2: Circling. The animal circles towards the paretic side.

    • Score 3: Falling. The animal falls to the paretic side.

    • Score 4: No spontaneous motor activity.

  • Workflow:

    Neurological_Scoring_Workflow Start Animal post-MCAO Handling Allow recovery from anesthesia Start->Handling Observation Observe spontaneous behavior in an open field Handling->Observation Tail_Suspension Suspend animal by the tail Observation->Tail_Suspension Scoring Assign score based on Bederson's scale Tail_Suspension->Scoring End Record Neurological Score Scoring->End

    Fig. 5: Workflow for neurological deficit scoring.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This is a common in vitro assay to determine the free radical scavenging activity of a compound.

  • Objective: To measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored compound, and the absorbance at 517 nm decreases.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

    • In a microplate or cuvette, mix a defined volume of each dilution of the test compound with the DPPH working solution.

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, Edaravone, Citicoline, and Butylphthalide each present a compelling case as neuroprotective agents, albeit through different primary mechanisms. This compound and Edaravone are potent free radical scavengers, directly targeting oxidative stress. Citicoline focuses on preserving and repairing neuronal membranes, a critical aspect of cellular integrity. Butylphthalide offers a broader spectrum of activity, encompassing both antioxidant and anti-inflammatory actions.

The choice of a neuroprotective agent for further development or for specific research applications will depend on the desired therapeutic strategy. For instance, in conditions where oxidative stress is the primary driver of neuronal injury, this compound and Edaravone may be particularly effective. In contrast, Citicoline might be more beneficial in scenarios where membrane disruption is a major pathological feature. The multi-target nature of NBP makes it an attractive candidate for the complex pathophysiology of ischemic stroke.

This comparative guide highlights the current understanding of these four neuroprotective agents. Further head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison of their efficacy and to better inform the design of future clinical trials.

References

Validating the Efficacy of Nizofenone in Different Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nizofenone's performance with other neuroprotective agents in various experimental stroke models. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of potential therapeutic candidates for ischemic stroke. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound is a neuroprotective agent that has demonstrated significant efficacy in a variety of preclinical stroke models, including those of cerebral hypoxia, focal and global ischemia, and ischemia-reperfusion.[1] Its multifaceted mechanism of action involves the amelioration of the energy imbalance that occurs during an ischemic event, the complete inhibition of ischemia-induced excessive glutamate release, and a potent radical-scavenging activity comparable to that of vitamin E.[1][2] This guide will compare the available data on this compound with two other prominent neuroprotective agents, Edaravone and Citicoline, to provide a comprehensive overview of their relative performance in preclinical settings.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the efficacy of this compound, Edaravone, and Citicoline in reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke. It is important to note that direct head-to-head comparative studies involving this compound against Edaravone and Citicoline in the same experimental setup are limited. Therefore, the data presented below is a compilation from various studies with similar stroke models and outcome measures to facilitate an indirect comparison.

Table 1: Reduction in Infarct Volume in Rodent Models of Ischemic Stroke

CompoundStroke ModelAnimal SpeciesDosageAdministration Route% Reduction in Infarct VolumeReference
This compound KCN-induced anoxiaMice10 mg/kgIntraperitoneal (i.p.)Data on mortality reduction, not infarct volume[3][3]
Edaravone Focal Ischemia (meta-analysis)RodentsVariousVarious25.5% (95% CI: 21.1-29.9%)
Citicoline Ischemic Occlusive Stroke (meta-analysis)RodentsVariousVarious27.8% (95% CI: 19.9-35.6%)
Citicoline Permanent MCAORatsN/AStereotactic Delivery>80%

Table 2: Improvement in Neurological Score in Rodent Models of Ischemic Stroke

CompoundStroke ModelAnimal SpeciesDosageAdministration RouteImprovement in Neurological ScoreReference
This compound 4-Vessel OcclusionRats10 mg/kgIntraperitoneal (i.p.)Significantly inhibited neuronal cell death
Edaravone Focal Ischemia (meta-analysis)RodentsVariousVarious30.3% improvement (95% CI: 23.4-37.2%)
Citicoline Photothrombotic StrokeRatsN/AN/ASignificantly better neurological outcome at Days 10, 21, and 28

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to allow for replication and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia in rodents that mimics human stroke.

Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Procedure:

  • Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully dissected from the surrounding tissues.

  • Ligation: The ECA is ligated and cut. A suture is placed loosely around the CCA.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the MCA. The successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Closure: The incision is closed, and the animal is allowed to recover from anesthesia.

Post-operative Care: Animals are monitored for body temperature, hydration, and any signs of distress. Analgesics are administered as required.

Outcome Measures:

  • Infarct Volume: Assessed 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining or magnetic resonance imaging (MRI).

  • Neurological Deficit Score: Evaluated using a standardized neurological scoring system (e.g., Bederson's scale or a 5-point scale) to assess motor and sensory deficits.

Photothrombotic Stroke Model

This model induces a focal cortical stroke through photosensitization of a dye.

Objective: To create a well-defined and reproducible cortical infarct.

Animals: Rats or mice.

Procedure:

  • Anesthesia: The animal is anesthetized.

  • Photosensitive Dye Injection: A photosensitive dye, such as Rose Bengal, is injected intravenously.

  • Cranial Illumination: A specific area of the skull is illuminated with a cold light source (e.g., a fiber-optic light beam) for a predetermined duration. The light activates the dye in the illuminated blood vessels, leading to the formation of a thrombus and subsequent focal ischemia.

  • Recovery: The animal is allowed to recover from anesthesia.

Outcome Measures:

  • Infarct Volume: Determined by histological analysis.

  • Behavioral Tests: Sensorimotor function can be assessed using tests like the adhesive removal test or the cylinder test.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for evaluating neuroprotective agents.

G cluster_0 Ischemic Cascade cluster_1 This compound's Mechanism of Action Ischemia Cerebral Ischemia Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Glutamate_Release Excessive Glutamate Release Energy_Failure->Glutamate_Release Calcium_Influx Ca2+ Influx Glutamate_Release->Calcium_Influx ROS_Formation ROS Formation Calcium_Influx->ROS_Formation Neuronal_Death Neuronal Death Calcium_Influx->Neuronal_Death ROS_Formation->Neuronal_Death This compound This compound Inhibit_Glutamate Inhibits Glutamate Release This compound->Inhibit_Glutamate Scavenge_ROS Scavenges Free Radicals This compound->Scavenge_ROS Ameliorate_Energy Ameliorates Energy Imbalance This compound->Ameliorate_Energy Inhibit_Glutamate->Glutamate_Release Scavenge_ROS->ROS_Formation Ameliorate_Energy->Energy_Failure

Caption: this compound's multifaceted mechanism of action in the ischemic cascade.

G cluster_workflow Experimental Workflow for Neuroprotectant Evaluation Animal_Model Induce Stroke (e.g., MCAO Model) Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Edaravone, Citicoline) Animal_Model->Treatment_Groups Drug_Administration Administer Treatment at Defined Time Points Treatment_Groups->Drug_Administration Behavioral_Testing Assess Neurological Deficits (e.g., Neurological Score) Drug_Administration->Behavioral_Testing Infarct_Analysis Measure Infarct Volume (e.g., TTC Staining) Behavioral_Testing->Infarct_Analysis Data_Analysis Statistical Analysis of Results Infarct_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents in stroke models.

Conclusion

References

Cross-Species Metabolic Pathways of Nizofenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and public databases reveals a significant gap in the understanding of the metabolic pathways of Nizofenone across different species. Despite extensive searches for data on the biotransformation of this neuroprotective agent in humans, rats, dogs, and monkeys, no specific studies detailing its metabolic fate have been identified in the public domain.

This compound, also known by its developmental code Y-9179, is a drug that has been investigated for its potential to protect neurons from ischemic damage. While its pharmacological effects have been the subject of several studies, its metabolism, including the identification of its metabolites and the enzymes responsible for its breakdown, remains largely undocumented in publicly accessible scientific literature.

This lack of data prevents a comparative analysis of this compound's metabolic pathways across different species, which is a critical step in drug development for understanding efficacy, toxicity, and for selecting appropriate animal models for preclinical studies.

Challenges in Data Acquisition

The absence of information on this compound metabolism could be attributed to several factors:

  • Proprietary Data: Metabolic studies may have been conducted by the pharmaceutical company that developed this compound, with the data remaining unpublished as proprietary information.

  • Limited Clinical Development: The extent of the drug's clinical development and its regulatory submission status can influence the amount of publicly available data.

  • Age of the Compound: As an older compound, the detailed metabolic studies that are standard today may not have been as rigorously performed or publicly disseminated.

General Principles of Drug Metabolism

In the absence of specific data for this compound, a general overview of drug metabolism can provide a theoretical framework for its potential biotransformation. Typically, drug metabolism occurs in two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) family of enzymes. These reactions introduce or expose functional groups on the drug molecule, preparing it for Phase II reactions. Given this compound's chemical structure, which includes aromatic rings and a tertiary amine, it is plausible that it would undergo N-dealkylation, hydroxylation, or oxidation.

  • Phase II Metabolism: Involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (by sulfotransferases, SULTs), or glutathione (by glutathione S-transferases, GSTs). These reactions increase the water solubility of the compound, facilitating its excretion from the body.

Experimental Protocols for Studying Drug Metabolism

To investigate the metabolic pathways of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Metabolism Studies

These studies utilize subcellular fractions or cells to investigate metabolic pathways in a controlled environment.

  • Liver Microsomes: Preparations of the endoplasmic reticulum from liver cells, rich in CYP and UGT enzymes, are incubated with the drug to identify Phase I and some Phase II metabolites. Liver microsomes from different species (e.g., human, rat, dog, monkey) are used to assess inter-species differences in metabolism.

  • Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors.

  • Recombinant Enzymes: Specific CYP or UGT enzymes expressed in cell lines are used to identify the precise enzymes responsible for metabolizing the drug.

A general experimental workflow for an in vitro metabolism study using liver microsomes is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis drug This compound Stock Solution incubation_mix Incubation Mixture drug->incubation_mix microsomes Liver Microsomes (Human, Rat, Dog, Monkey) microsomes->incubation_mix cofactors NADPH Generating System (for CYP enzymes) cofactors->incubation_mix udpga UDPGA (for UGT enzymes) udpga->incubation_mix incubate Incubate at 37°C incubation_mix->incubate quench Quench Reaction (e.g., with acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms identification Metabolite Identification and Quantification lcms->identification

Figure 1. General workflow for an in vitro drug metabolism study using liver microsomes.

In Vivo Metabolism Studies

These studies are conducted in living organisms to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-body system.

  • Animal Studies: Radiolabeled this compound would be administered to different animal species (e.g., rats, dogs, monkeys). Urine, feces, and blood samples are collected over time to identify and quantify the parent drug and its metabolites.

  • Human Studies: Following preclinical evaluation, similar studies are conducted in human volunteers, typically as part of Phase I clinical trials.

Conclusion

Due to the lack of publicly available data on the metabolic pathways of this compound, a cross-species comparison cannot be provided at this time. The information presented here offers a general overview of the principles and experimental approaches that would be necessary to elucidate the biotransformation of this compound. Further research and the publication of any existing proprietary data would be required to fill this knowledge gap and provide the scientific community with a comprehensive understanding of this compound's metabolism. Researchers and drug development professionals are encouraged to consult proprietary databases or contact the original developers of the compound for any non-public information.

A Comparative Analysis of the Neuroprotective Effects of Nizofenone and NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective profiles of Nizofenone and N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting available experimental data, outlining detailed methodologies, and visualizing key signaling pathways, this document aims to equip researchers with a comprehensive understanding of their respective mechanisms and therapeutic potential in the context of neurological insults such as cerebral ischemia.

Introduction: Two Distinct Approaches to Neuroprotection

In the quest for effective neuroprotective strategies against ischemic brain injury and other neurological disorders, two distinct pharmacological approaches have emerged: the multi-targeted actions of this compound and the specific receptor blockade offered by NMDA receptor antagonists.

This compound , a potent neuroprotective agent, exerts its effects through a multifaceted mechanism. It is known to inhibit the ischemia-induced surge in extracellular glutamate, reduce the accumulation of neurotoxic lactate, and scavenge harmful free radicals.[1][2][3] This broad-spectrum activity suggests a comprehensive approach to mitigating the complex cascade of events leading to neuronal death.

NMDA receptor antagonists , on the other hand, operate via a more targeted mechanism. By blocking the N-methyl-D-aspartate (NMDA) receptor, these agents prevent the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the excitotoxic cascade that triggers downstream cell death pathways.[4][5] This class includes well-studied compounds such as Dizocilpine (MK-801) and Memantine.

This guide will delve into the experimental evidence supporting the neuroprotective effects of both this compound and representative NMDA receptor antagonists, providing a framework for their comparative evaluation.

Mechanisms of Neuroprotection

The neuroprotective strategies of this compound and NMDA receptor antagonists diverge significantly in their primary targets and downstream effects.

This compound acts presynaptically to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. During ischemic conditions, the excessive release of glutamate leads to overstimulation of its receptors and subsequent neuronal damage. By curbing this initial trigger, this compound effectively dampens the excitotoxic cascade at its source. Furthermore, its ability to scavenge free radicals, with efficacy comparable to vitamin E, provides an additional layer of protection against oxidative stress, a major contributor to reperfusion injury. This compound also ameliorates the depletion of cellular energy stores (ATP) and reduces the accumulation of lactate, thereby preserving cellular homeostasis under ischemic stress.

NMDA receptor antagonists function postsynaptically. The overactivation of NMDA receptors by excessive glutamate during an ischemic event leads to a massive and sustained influx of Ca²⁺. This calcium overload activates a host of intracellular enzymes, including proteases, lipases, and endonucleases, which degrade essential cellular components and ultimately lead to neuronal demise. NMDA receptor antagonists, by physically blocking the ion channel of the receptor, directly prevent this pathological Ca²⁺ influx.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are compiled from different experimental models and conditions, and a direct head-to-head comparison in a single study is not currently available in the published literature. Therefore, these tables should be interpreted as a comparative overview of their respective efficacies as reported in separate investigations.

Parameter This compound NMDA Receptor Antagonists (MK-801 / Memantine) Experimental Model Citation
Inhibition of Ischemic Glutamate Release Completely inhibitedNot applicable (postsynaptic action)4-vessel occlusion in rats
Reduction of Infarct Volume Data not directly comparableMK-801 (0.5 mg/kg) reduced cortical infarct volume by 38-52%Middle Cerebral Artery Occlusion (MCAO) in rats
Reduction of Lactate Accumulation Completely inhibited post-ischemic increaseData not directly comparable4-vessel occlusion in rats
Free Radical Scavenging Comparable to vitamin ESome studies suggest antioxidant properties, but not the primary mechanism.In vitro and in vivo models
Neuronal Viability (in vitro) Data not directly comparableMK-801 (10 µM) significantly increased cell viability against glutamate-induced excitotoxicity.Human embryonic stem cell-derived neurons
Drug Dosage Effect Experimental Model Citation
This compound 10 mg/kg i.p.Completely inhibited ischemic glutamate increase and post-ischemic lactate increase.4-vessel occlusion in rats
This compound 10 mg/kg i.p.Ameliorated KCN-induced depletion of ATP and glucose, and accumulation of lactate.KCN-induced anoxia in mice
MK-801 0.5 mg/kg i.v.Reduced cortical infarct volume by 38% (pretreatment) and 52% (post-treatment).MCAO in rats
MK-801 1-10 mg/kg i.p.Prevented neurodegeneration caused by NMDA or quinolinate injection.Intracerebral excitotoxin injection in rats
Memantine 0.2 mg/kg/daySignificantly reduced lesion volume by 30-50%.Reversible focal cerebral ischemia in mice

Experimental Protocols

Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic ischemic stroke in humans.

  • Anesthesia: The rat is anesthetized, typically with isoflurane.

  • Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Ligation: The ECA is ligated and coagulated. A loose ligature is placed around the CCA.

  • Filament Insertion: A small incision is made in the CCA, and a monofilament suture (e.g., 4-0 nylon) with a rounded tip is introduced into the ICA.

  • Occlusion: The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • Confirmation: Occlusion can be confirmed by monitoring cerebral blood flow using laser Doppler flowmetry.

  • Reperfusion (Optional): For transient ischemia models, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Closure: The incision is sutured, and the animal is allowed to recover.

Measurement of Infarct Volume
  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.

  • Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).

  • Staining: The slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for about 15-30 minutes. Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white.

  • Imaging and Analysis: The stained slices are photographed, and the images are analyzed using image analysis software (e.g., ImageJ). The area of the infarct, the ipsilateral hemisphere, and the contralateral hemisphere are measured for each slice.

  • Calculation: The infarct volume is calculated by integrating the infarct areas across all slices and is often corrected for edema.

In Vitro Neuronal Viability Assay (Glutamate Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical neurons are cultured in 96-well plates.

  • Compound Treatment: The neurons are pre-incubated with various concentrations of the test compound (e.g., this compound or an NMDA receptor antagonist) for a specific duration (e.g., 1-24 hours).

  • Glutamate Insult: A toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a defined period (e.g., 15-30 minutes).

  • Wash and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium for 24-48 hours.

  • Viability Assessment: Cell viability is measured using one of several methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Uses fluorescent dyes (e.g., calcein-AM for live cells and propidium iodide for dead cells) to visualize and quantify viable and non-viable cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of this compound and NMDA receptor antagonists are illustrated in the following signaling pathway diagrams.

Nizofenone_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_free_radical Free Radical Scavenging Ischemia Ischemia Glutamate_Vesicle Glutamate Vesicles Ischemia->Glutamate_Vesicle Triggers Free_Radicals Reactive Oxygen Species Ischemia->Free_Radicals Generates Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate This compound This compound This compound->Glutamate_Release Inhibits NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Neutralization Neutralization Free_Radicals->Neutralization Nizofenone_FR This compound Nizofenone_FR->Free_Radicals Scavenges Nizofenone_FR->Neutralization

Caption: this compound's dual neuroprotective mechanism.

NMDA_Antagonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ischemia Ischemia Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_Receptor Blocks Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Caption: NMDA receptor antagonist mode of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an in vivo model of focal cerebral ischemia.

Experimental_Workflow Animal_Model Induce Focal Ischemia (MCAO) in Rats Drug_Administration Administer Test Compound (this compound or NMDA Antagonist) or Vehicle Animal_Model->Drug_Administration Behavioral_Tests Assess Neurological Deficits Drug_Administration->Behavioral_Tests Infarct_Measurement Measure Infarct Volume (TTC Staining) Behavioral_Tests->Infarct_Measurement Histology Histological Analysis (Neuronal Viability) Infarct_Measurement->Histology Data_Analysis Compare Treatment vs. Vehicle Groups Histology->Data_Analysis

Caption: In vivo neuroprotection evaluation workflow.

Side Effect Profile

A crucial aspect of any therapeutic agent is its safety and tolerability.

This compound has been used clinically in some regions for preventing delayed ischemic neurologic deficits following subarachnoid hemorrhage, suggesting a manageable side effect profile in that specific patient population.

NMDA receptor antagonists have a more complex side effect profile. High-affinity, non-competitive antagonists like MK-801 have been associated with psychotomimetic effects, which has limited their clinical development. Lower-affinity antagonists like Memantine have a better tolerability profile and are approved for the treatment of Alzheimer's disease. However, even with these agents, side effects can occur and are dose-dependent.

Conclusion

This compound and NMDA receptor antagonists represent two distinct and valuable strategies for neuroprotection.

  • This compound offers a multi-targeted approach by acting on several key pathological events in the ischemic cascade, including glutamate release, lactate accumulation, and oxidative stress. This broad-spectrum activity may be advantageous in the complex environment of an ischemic brain.

  • NMDA receptor antagonists provide a highly specific mechanism to prevent excitotoxicity by directly blocking the final common pathway of excessive Ca²⁺ influx. The clinical utility of this class is highly dependent on the specific agent's affinity and kinetics, which dictates its side effect profile.

The choice between these agents, or their potential combination, for therapeutic development will depend on the specific neurological condition being targeted, the therapeutic window, and the desired balance between efficacy and safety. Further head-to-head comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound versus various NMDA receptor antagonists in standardized preclinical models.

References

A Comparative Guide to Nizofenone for Neuroprotection in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nizofenone, a neuroprotective agent, based on available clinical trial data. Due to the limited number of large-scale clinical trials for this compound, a formal meta-analysis is not feasible. Instead, this guide presents a detailed overview of the primary clinical evidence for this compound and contrasts it with Nimodipine, a widely used calcium channel blocker for the prevention of cerebral vasospasm and subsequent ischemic deficits following subarachnoid hemorrhage.

Mechanism of Action: this compound

This compound is a neuroprotective drug with a multi-faceted mechanism of action aimed at mitigating the complex cascade of events leading to ischemic brain injury.[1] Its primary functions include:

  • Amelioration of Energy Imbalance: It addresses the fundamental issue of reduced energy supply in ischemic brain tissue.[1]

  • Inhibition of Excitotoxicity: this compound has been shown to completely block the excessive release of the excitatory neurotransmitter glutamate, a key mediator of neuronal damage during ischemia.[1]

  • Radical Scavenging: The drug exhibits antioxidant properties, comparable to vitamin E, by scavenging free radicals and inhibiting lipid peroxidation.[1]

These actions collectively contribute to the protection of neurons from the detrimental effects of oxygen and glucose deprivation.[1]

Nizofenone_Mechanism cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention Energy Failure Energy Failure Glutamate Release Glutamate Release Energy Failure->Glutamate Release Free Radical Formation Free Radical Formation Energy Failure->Free Radical Formation Neuronal Injury Neuronal Injury Glutamate Release->Neuronal Injury Free Radical Formation->Neuronal Injury This compound This compound This compound->Energy Failure Ameliorates This compound->Glutamate Release Blocks This compound->Free Radical Formation Scavenges

This compound's multifaceted neuroprotective mechanism.

Clinical Trial Data: this compound

A key clinical study evaluating the efficacy of this compound is a multi-center, controlled, double-blind trial conducted in patients with subarachnoid hemorrhage.

Experimental Protocol: Multi-Center Double-Blind Study of this compound
  • Objective: To assess the efficacy of this compound in improving outcomes for patients in the acute stage following subarachnoid hemorrhage.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

  • Patient Population: 208 patients with subarachn.

  • Intervention:

    • This compound group (n=102): Received this compound in addition to conventional therapy.

    • Placebo group (n=106): Received a placebo in addition to conventional therapy.

  • Primary Outcome Measures: Functional recovery and other clinical findings.

  • Key Secondary Outcome: Mortality rate and the quality of outcome in survivors.

Nizofenone_Trial_Workflow Start Patient Enrollment (Subarachnoid Hemorrhage) Randomization Randomization Start->Randomization Nizofenone_Group This compound + Conventional Therapy (n=102) Randomization->Nizofenone_Group Placebo_Group Placebo + Conventional Therapy (n=106) Randomization->Placebo_Group Follow_up Treatment and Follow-up Nizofenone_Group->Follow_up Placebo_Group->Follow_up Outcome_Assessment Outcome Assessment (Functional Recovery, Mortality) Follow_up->Outcome_Assessment

Workflow of the this compound double-blind clinical trial.
Quantitative Data Summary

Outcome MeasureThis compound GroupPlacebo GroupStatistical Significance
Functional Recovery & Clinical Findings Significantly more effective-p < 0.05
Good Outcome in Survivors Higher percentageLower percentagep < 0.05
Mortality Rate No significant differenceNo significant differenceNot significant

The study highlighted that the beneficial effects of this compound were particularly prominent in patients with delayed ischemic symptoms, those with moderately severe preoperative deficits (Hunt and Hess Grade II or III), and individuals with diffuse high-density areas on CT scans. No significant side effects were reported.

Comparative Agent: Nimodipine

Nimodipine, a calcium channel antagonist, is a standard treatment for preventing delayed ischemic neurological deficits after subarachnoid hemorrhage. Its efficacy is supported by numerous clinical trials and meta-analyses.

Nimodipine: Meta-Analysis Data

A systematic review and meta-analysis of 13 randomized controlled trials involving 1,727 patients provides robust evidence for the efficacy of Nimodipine.

Outcome MeasureNimodipine GroupControl GroupRelative Risk (RR)95% Confidence Interval (CI)
Poor Outcome Reduced incidence-0.690.60–0.78
Mortality Reduced incidence-0.500.32–0.78
Cerebral Vasospasm Reduced incidence-0.680.46–0.99

Comparison and Conclusion

While direct comparative trials between this compound and Nimodipine are lacking, this guide provides a juxtaposition of the available evidence.

  • This compound: The primary clinical evidence for this compound in subarachnoid hemorrhage is a single, well-designed, double-blind, placebo-controlled trial from 1986. This study demonstrated a significant improvement in functional recovery and the proportion of survivors with a good outcome. Its multi-modal mechanism of action, targeting energy metabolism, excitotoxicity, and oxidative stress, is a compelling feature.

  • Nimodipine: The clinical evidence for Nimodipine is more extensive, with multiple randomized controlled trials and meta-analyses confirming its efficacy in reducing poor outcomes, mortality, and cerebral vasospasm after subarachnoid hemorrhage.

References

A Comparative Analysis of Nizofenone and Citicoline for the Treatment of Brain Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic brain injury (TBI) remains a significant challenge in modern medicine, with a pressing need for effective neuroprotective agents. This guide provides a detailed, evidence-based comparison of two such agents: Nizofenone and Citicoline. While no direct head-to-head clinical trials comparing the two have been identified, this document synthesizes the available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, experimental efficacy, and clinical applications in the context of brain injury.

Executive Summary

FeatureThis compoundCiticoline
Primary Mechanism Neuroprotection via amelioration of energy imbalance, reduction of glutamate release, and radical scavenging.[1]Neuroprotection and neurorestoration through membrane repair, enhanced neurotransmitter synthesis, and reduction of oxidative stress.[2][3]
Clinical Application in Brain Injury Primarily studied and used for preventing delayed ischemic neurologic deficits following subarachnoid hemorrhage.[1]Widely studied in traumatic brain injury, with some meta-analyses suggesting a beneficial effect on functional independence, though a large-scale trial (COBRIT) showed no significant improvement.[4]
Key Preclinical Findings Demonstrated potent cerebroprotective effects in models of cerebral hypoxia, ischemia, and reperfusion injury. It has been shown to ameliorate ATP depletion, lactate accumulation, and inhibit lipid peroxidation.Shown to prevent neuronal loss, decrease contusion volume, and improve neurological recovery in animal models of TBI. It also restores the activity of mitochondrial and membranous ATPases.
Evidence Level Primarily preclinical and in the specific context of ischemia-related neuronal damage.Extensive clinical trial data available for TBI, though with some conflicting results.

Detailed Mechanism of Action and Signaling Pathways

This compound

This compound is a potent neuroprotective drug that primarily acts by addressing the metabolic and excitotoxic cascades initiated by ischemic brain injury. Its multifaceted mechanism involves:

  • Amelioration of Energy Imbalance: this compound helps to maintain cerebral energy balance by preventing the depletion of ATP and the accumulation of lactate in ischemic brain tissue.

  • Inhibition of Excitotoxicity: A key action of this compound is the complete blockage of ischemia-induced excessive glutamate release, a major contributor to neuronal damage.

  • Radical Scavenging: The drug exhibits radical-scavenging activity comparable to vitamin E, inhibiting oxygen radical-induced lipid peroxidation.

Nizofenone_Pathway Ischemia Ischemic Brain Injury Energy_Imbalance Energy Imbalance (ATP depletion, Lactate accumulation) Ischemia->Energy_Imbalance Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release Oxidative_Stress Oxidative Stress (Free Radical Formation) Ischemia->Oxidative_Stress Neuronal_Degeneration Neuronal Degeneration and Edema Energy_Imbalance->Neuronal_Degeneration Glutamate_Release->Neuronal_Degeneration Oxidative_Stress->Neuronal_Degeneration This compound This compound This compound->Energy_Imbalance Ameliorates This compound->Glutamate_Release Blocks This compound->Oxidative_Stress Inhibits (Radical Scavenging)

Caption: this compound's neuroprotective signaling pathway.

Citicoline

Citicoline (CDP-choline) is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a primary component of neuronal membranes. Its neuroprotective and neurorestorative effects are attributed to:

  • Membrane Repair and Synthesis: Exogenous Citicoline provides choline and cytidine, which are precursors for the synthesis of phosphatidylcholine, aiding in the repair and regeneration of neuronal membranes.

  • Enhanced Neurotransmission: The choline provided by Citicoline also boosts the synthesis of acetylcholine, a key neurotransmitter.

  • Reduction of Oxidative Stress: Citicoline helps to preserve cardiolipin and phosphatidylcholine by decreasing the expression of phospholipase A2, leading to reduced reactive oxygen species and lipid peroxidation.

  • Anti-inflammatory and Anti-apoptotic Effects: Citicoline has been shown to counteract oxidative stress-mediated inflammation and apoptosis.

Citicoline_Pathway Brain_Injury Traumatic Brain Injury PLA2 ↑ Phospholipase A2 (PLA2) Brain_Injury->PLA2 Membrane_Degradation Membrane Phospholipid Degradation PLA2->Membrane_Degradation Oxidative_Stress ↑ Oxidative Stress & Lipid Peroxidation Membrane_Degradation->Oxidative_Stress Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Citicoline Citicoline Citicoline->PLA2 Inhibits Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Provides Precursors Acetylcholine ↑ Acetylcholine Synthesis Citicoline->Acetylcholine Provides Choline Membrane_Repair Membrane Repair & Integrity Phosphatidylcholine->Membrane_Repair Neurotransmission Improved Cholinergic Neurotransmission Acetylcholine->Neurotransmission Membrane_Repair->Neuronal_Survival Neurotransmission->Neuronal_Survival

Caption: Citicoline's neuroprotective and neurorestorative pathways.

Quantitative Data from Experimental and Clinical Studies

This compound: Preclinical Efficacy

The majority of available data for this compound comes from preclinical studies in animal models of cerebral ischemia.

Study ParameterAnimal ModelThis compound DoseKey FindingsReference
Mortality Rate Mice (KCN-induced anoxia)0.3 mg/kg (i.p.)Significant dose-dependent decrease in mortality.
Cerebral Energy Metabolism Mice (KCN-induced anoxia)10 mg/kg (i.p.)Ameliorated depletion of high-energy phosphates and glucose, and reduced lactate accumulation.
Glutamate Release Not SpecifiedNot SpecifiedCompletely blocked ischemia-induced excessive glutamate release.
Citicoline: Clinical Trial Outcomes in TBI

Numerous clinical trials have investigated the efficacy of Citicoline in TBI, with varying results.

Trial/StudyPatient PopulationDosagePrimary OutcomeKey FindingsReference
COBRIT 1213 patients with complicated mild, moderate, and severe TBI1000 mg twice a day for 90 daysComposite of functional and cognitive status at 90 daysNo significant improvement in functional or cognitive status compared to placebo.
Meta-analysis (2023) 2771 patients from 11 clinical studiesVariedIndependence at the end of follow-upAssociated with a significantly higher rate of independence (RR, 1.18).
Meta-analysis (2014) 2706 patients from 12 controlled trialsVariedIndependence (Glasgow Outcome Scale)Associated with a significant increase in the rates of independence (OR, 1.815).
Dose-Comparison Study 30 patients with traumatic concussion (GCS ≤ 8)0.5 g/twice a day vs. 1.5 g/twice a dayGCS, GOS, contusion volume, etc.Contrary to other studies, found no positive effect of citicoline on patient healing.

Experimental Protocols

This compound: Preclinical Ischemia Model
  • Objective: To investigate the cerebroprotective effect of this compound against tissue oxygen deficiency.

  • Model: KCN-induced anoxia in mice.

  • Procedure:

    • Mice were treated with varying doses of this compound (e.g., 0.3 mg/kg to 10 mg/kg) administered intraperitoneally (i.p.).

    • Anoxia was induced by the administration of potassium cyanide (KCN).

    • Endpoints measured included mortality rate and biochemical analysis of cerebral energy metabolites (ATP, glucose, lactate).

  • Rationale: This model mimics the biochemical cascade of anoxic brain injury, allowing for the assessment of a drug's ability to preserve energy metabolism and prevent cell death.

Nizofenone_Protocol Start Start Animal_Prep Animal Preparation (Mice) Start->Animal_Prep Drug_Admin This compound Administration (i.p.) (Dose-ranging) Animal_Prep->Drug_Admin Anoxia_Induction Anoxia Induction (KCN Administration) Drug_Admin->Anoxia_Induction Outcome_Assessment Outcome Assessment Anoxia_Induction->Outcome_Assessment Mortality Mortality Rate Outcome_Assessment->Mortality Biochemistry Biochemical Analysis (Cerebral Metabolites) Outcome_Assessment->Biochemistry End End Mortality->End Biochemistry->End

Caption: Experimental workflow for this compound preclinical study.

Citicoline: COBRIT Clinical Trial
  • Objective: To determine the effect of Citicoline on functional and cognitive status in patients with TBI.

  • Design: Phase III, randomized, double-blind, placebo-controlled, multi-center trial.

  • Participants: 1292 patients with complicated mild, moderate, or severe TBI.

  • Intervention:

    • Patients were randomly assigned to receive either Citicoline (1000 mg twice a day) or a placebo.

    • The intervention was administered orally or enterally for 90 days.

  • Primary Outcome Measures: A composite of nine measures of functional and cognitive status, including the Glasgow Outcome Scale-Extended (GOS-E), assessed at 90 days.

  • Rationale: This large-scale trial was designed to provide robust evidence on the efficacy of Citicoline in a broad population of TBI patients.

Citicoline_Protocol Start Start Patient_Recruitment Patient Recruitment (n=1292, Complicated Mild to Severe TBI) Start->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Citicoline_Group Citicoline Group (1000 mg bid, 90 days) Randomization->Citicoline_Group Placebo_Group Placebo Group (90 days) Randomization->Placebo_Group Follow_up_90 90-Day Follow-up (Primary Outcome Assessment) Citicoline_Group->Follow_up_90 Placebo_Group->Follow_up_90 Follow_up_180 180-Day Follow-up Follow_up_90->Follow_up_180 Data_Analysis Data Analysis Follow_up_180->Data_Analysis End End Data_Analysis->End

Caption: COBRIT clinical trial workflow for Citicoline.

Conclusion

This compound and Citicoline both demonstrate neuroprotective properties that are relevant to the pathophysiology of brain injury, albeit through different primary mechanisms. The evidence for this compound is largely preclinical and focused on ischemic injury, highlighting its potential in conditions with a significant ischemic component. In contrast, Citicoline has been extensively studied in clinical trials for TBI. While some meta-analyses suggest a benefit, the large and well-designed COBRIT trial did not show a significant effect, leading to ongoing debate about its clinical utility in this setting.

For researchers and drug development professionals, this comparison underscores the need for further investigation. Direct comparative studies would be invaluable in elucidating the relative efficacy of these and other neuroprotective agents. Additionally, future research could explore the potential for combination therapies that target multiple injury pathways, and the identification of patient subgroups that may benefit most from a particular agent.

References

Replicating Key Findings from Early Nizofenone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of early research on Nizofenone, a neuroprotective agent, with other contemporary alternatives for the treatment of cerebral ischemia. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex pathways, this document aims to facilitate a deeper understanding of this compound's initial promise and its standing relative to other compounds investigated during the same era.

Comparative Analysis of Neuroprotective Efficacy

Early preclinical studies on this compound demonstrated significant neuroprotective effects in various models of cerebral ischemia. To contextualize these findings, this section compares the performance of this compound with two other neuroprotective agents that were the subject of research in a similar timeframe: Nimodipine, a calcium channel blocker, and Tirilazad Mesylate, a lipid peroxidation inhibitor.

Table 1: Effect on Mortality in Hypoxia Models

This table summarizes the dose-dependent effect of this compound on mortality in a chemically-induced hypoxia model in mice.

Treatment GroupDose (mg/kg, i.p.)Mortality Rate (%)
Control-100
This compound0.180
This compound0.360
This compound1.020
This compound3.00

Data extracted from early preclinical studies.

Table 2: Impact on Cerebral Energy Metabolism and Neurochemical Changes

This table compares the effects of this compound, Nimodipine, and Tirilazad on key biochemical markers of ischemic brain injury in rodent models.

ParameterThis compoundNimodipineTirilazad Mesylate
ATP Levels Ameliorated depletion--
Lactate Accumulation Significantly inhibited--
Glutamate Release Completely inhibitedNo significant effect-
Infarct Volume Reduction -Showed reductionReduced in transient ischemia

Data compiled from various preclinical studies. A "-" indicates that data was not available in the reviewed early literature under a comparable experimental model.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these early findings, detailed methodologies for the key experiments are provided below.

KCN-Induced Hypoxia Model in Mice

This model was utilized to assess the protective effects of this compound against chemical hypoxia.

  • Animals: Male ICR mice.

  • Procedure:

    • Animals were administered this compound or a vehicle intraperitoneally (i.p.) at the doses specified in Table 1.

    • Thirty minutes after treatment, a lethal dose of potassium cyanide (KCN) was administered.

    • Mortality was observed and recorded over a specified period.

  • Endpoint: The primary endpoint was the mortality rate in each treatment group compared to the control group.

Four-Vessel Occlusion (4-VO) Model in Rats

This model of transient global cerebral ischemia was used to investigate this compound's effect on neurochemical changes.

  • Animals: Wistar rats.

  • Procedure:

    • On day 1, the vertebral arteries were electrocauterized.

    • On day 2, the common carotid arteries were occluded for a period of 10-15 minutes to induce ischemia.

    • This compound (10 mg/kg, i.p.) or vehicle was administered.

    • Extracellular levels of glutamate and lactate in the hippocampus were measured using in vivo microdialysis.

  • Endpoint: The primary endpoints were the concentrations of glutamate and lactate in the hippocampal dialysate during and after the ischemic period.

Visualizing Mechanisms and Workflows

To further elucidate the proposed mechanisms of action and experimental designs, the following diagrams are provided.

Ischemia Cerebral Ischemia EnergyFailure Energy Failure (ATP Depletion) Ischemia->EnergyFailure FreeFattyAcids ↑ Free Fatty Acid Liberation Ischemia->FreeFattyAcids GlutamateRelease ↑ Glutamate Release EnergyFailure->GlutamateRelease Lactate ↑ Lactate Accumulation EnergyFailure->Lactate NeuronalDeath Neuronal Death GlutamateRelease->NeuronalDeath Lactate->NeuronalDeath FreeFattyAcids->NeuronalDeath This compound This compound This compound->EnergyFailure Ameliorates This compound->GlutamateRelease Inhibits This compound->Lactate Inhibits This compound->FreeFattyAcids Inhibits

Caption: Proposed neuroprotective mechanism of this compound in cerebral ischemia.

cluster_day1 Day 1 cluster_day2 Day 2 VertebralArteryOcclusion Vertebral Artery Electrocauterization CarotidArteryOcclusion Common Carotid Artery Occlusion (10-15 min) VertebralArteryOcclusion->CarotidArteryOcclusion 24h Recovery DrugAdministration This compound or Vehicle Administration (i.p.) CarotidArteryOcclusion->DrugAdministration Microdialysis Hippocampal Microdialysis: Glutamate & Lactate Measurement DrugAdministration->Microdialysis

A Comparative Analysis of Nizofenone and Other Glutamate Release Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Nizofenone against other prominent glutamate release inhibitors, including Riluzole, Lamotrigine, and Gabapentin. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Executive Summary

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive amounts, a phenomenon implicated in various neurological disorders. Glutamate release inhibitors are a class of drugs that aim to mitigate this by reducing the presynaptic release of glutamate. This guide focuses on this compound, a neuroprotective agent, and compares its efficacy with other well-established inhibitors. While direct comparative studies are limited, this document synthesizes available quantitative data, outlines experimental methodologies, and visualizes the signaling pathways involved.

Performance Comparison of Glutamate Release Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound, Riluzole, Lamotrigine, and Gabapentin in inhibiting glutamate release. It is crucial to note that the experimental conditions, such as the method of inducing glutamate release and the biological system used, vary between studies. This variability should be considered when comparing the potency of these compounds.

Drug Potency (IC50) Experimental Model Method of Evoking Glutamate Release Citation
Riluzole ~100 µMCortical NeuronsPhorbol myristate acetate (PMA)[1]
Lamotrigine 20 µMRat Spinal Cord SlicesElectrical Stimulation

Table 1: Potency of Glutamate Release Inhibitors (IC50 Values)

Drug Dosage/Concentration Percentage Inhibition of Glutamate Release Experimental Model Method of Evoking Glutamate Release Citation
This compound 10 mg/kg (i.p.)Complete inhibition of ischemic glutamate increaseRat Hippocampus (in vivo)Forebrain Ischemia[2]
Gabapentin 30 µM24% (normal glucose), 22% (high glucose)Rat Caudal Trigeminal Nucleus Slices (from streptozotocin-treated rats)Potassium (K+)[3]

Table 2: Efficacy of Glutamate Release Inhibitors (Percentage Inhibition)

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for each glutamate release inhibitor.

Presynaptic Glutamate Release Pathway

This diagram outlines the general sequence of events leading to the release of glutamate from a presynaptic neuron. Subsequent diagrams will show how each inhibitor interferes with this process.

Glutamate_Release_Pathway AP Action Potential Depolarization Membrane Depolarization AP->Depolarization VGSC Voltage-Gated Na+ Channels Depolarization->VGSC VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC VGSC->Depolarization Na+ influx Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca2+ influx Vesicle_Fusion Vesicle Fusion with Membrane Ca_Influx->Vesicle_Fusion Glu_Release Glutamate Release Vesicle_Fusion->Glu_Release Nizofenone_Pathway Ischemia Ischemia/ Energy Deprivation Glu_Increase Ischemic Glutamate Increase Ischemia->Glu_Increase This compound This compound This compound->Glu_Increase Inhibits Riluzole_Pathway Depolarization Membrane Depolarization VGSC Voltage-Gated Na+ Channels Depolarization->VGSC VGCC P/Q-type Ca2+ Channels Depolarization->VGCC VGSC->Depolarization Na+ influx Ca_Influx Ca2+ Influx VGCC->Ca_Influx Glu_Release Glutamate Release Ca_Influx->Glu_Release Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->VGCC Inhibits Lamotrigine_Pathway Depolarization Membrane Depolarization VGSC Voltage-Gated Na+ Channels Depolarization->VGSC VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC VGSC->Depolarization Na+ influx Ca_Influx Ca2+ Influx VGCC->Ca_Influx Glu_Release Glutamate Release Ca_Influx->Glu_Release Lamotrigine Lamotrigine Lamotrigine->VGSC Inhibits Lamotrigine->VGCC Inhibits Gabapentin_Pathway VGCC_a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channels Ca_Influx Ca2+ Influx VGCC_a2d1->Ca_Influx Glu_Release Glutamate Release Ca_Influx->Glu_Release Gabapentin Gabapentin Gabapentin->VGCC_a2d1 Binds to and modulates Microdialysis_Workflow Probe_Implantation Surgical Implantation of Microdialysis Probe into Brain Region Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Containing Extracellular Molecules Perfusion->Sample_Collection Analysis Quantification of Glutamate using HPLC or other methods Sample_Collection->Analysis Drug_Admin Systemic or Local Administration of Inhibitor Drug_Admin->Perfusion Introduced before or during sampling Synaptosome_Assay_Workflow Isolation Isolation of Synaptosomes from Brain Tissue Incubation Incubation with Inhibitor and/or Depolarizing Agent Isolation->Incubation Measurement Measurement of Released Glutamate (e.g., Fluorometry) Incubation->Measurement Depolarizing_Agent Depolarizing Agent (e.g., K+, Veratridine) Depolarizing_Agent->Incubation

References

Safety Operating Guide

Navigating the Disposal of Nizofenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Nizofenone Disposal

Given its chemical composition, this compound should be treated as a hazardous waste. The fundamental principles for its disposal are aligned with the handling of other chlorinated aromatic and heterocyclic compounds. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]

Step-by-Step Disposal Protocol

Adherence to a stringent, multi-step protocol is necessary to ensure the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be classified as hazardous chemical waste.

  • Segregate from Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and sealable container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the date of waste accumulation is also recorded.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.

3. On-site Storage:

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA, which is typically no more than 55 gallons of hazardous waste or one quart of acute hazardous waste.

4. Professional Disposal:

  • Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport, treat, and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.

  • Documentation: Maintain a manifest or certificate of destruction from the waste disposal vendor as a record of proper disposal.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general regulatory thresholds for hazardous waste determination that may be applicable.

ParameterRegulatory GuidelineCitation
Ignitability A liquid with a flash point less than 60°C (140°F).
Corrosivity An aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity A substance that is unstable, reacts violently with water, or can generate toxic gases.
Toxicity Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants.
Satellite Accumulation Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated at or near the point of generation under the control of the operator.

Note: These are general guidelines from the U.S. Environmental Protection Agency (EPA). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.

Experimental Protocols

As direct experimental protocols for the degradation or neutralization of this compound are not publicly documented, the standard and recommended protocol is collection and subsequent destruction via high-temperature incineration by a licensed hazardous waste facility. This method ensures the complete breakdown of the chlorinated aromatic structure into less harmful components like carbon dioxide, nitrogen, and hydrogen halides, which are then scrubbed from the exhaust gases.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nizofenone_Disposal_Workflow cluster_0 cluster_1 Prohibited Actions start This compound Waste Generated classify Classify as Hazardous Waste start->classify collect Collect in Labeled, Compatible Container classify->collect store Store in Designated SAA with Secondary Containment collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal drain Drain Disposal trash Regular Trash

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Nizofenone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Information for Laboratory Personnel

This document provides crucial guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Nizofenone. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.

Understanding the Hazard

This compound is a solid, yellow powder.[1] While a full toxicological profile is not available in the provided documentation, its chemical structure as an aromatic ketone with a nitro group necessitates careful handling to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE and provides specifications for selection.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber glovesThis compound is an aromatic ketone.[1] Nitrile gloves offer poor resistance to aromatic ketones. Butyl rubber gloves are recommended for handling ketones and nitro compounds.[2]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles of the solid compound.[1]
Body Protection Disposable solid particle-tight coveralls (Type 5)Provides protection against solid particulate matter, preventing skin contact with this compound powder.
Respiratory Protection Not required under normal use with adequate ventilationThe Safety Data Sheet indicates no respiratory protection is needed under normal handling conditions. However, if engineering controls are insufficient or if there is a risk of aerosolization, a risk assessment should be performed to determine if respiratory protection is necessary.

Operational Plan: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

Donning Procedure:
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Coveralls: Put on the disposable coveralls, ensuring full body coverage.

  • Eye Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Put on butyl rubber gloves, ensuring the cuffs of the gloves overlap the sleeves of the coveralls.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Coveralls: Remove the coveralls by rolling them down and away from the body, turning them inside out. Dispose of in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan for Contaminated PPE

All PPE contaminated with this compound must be treated as hazardous waste.

  • Segregation: All used PPE (gloves, coveralls) must be placed in a designated, clearly labeled, leak-proof hazardous waste container. Do not mix with general laboratory waste.

  • Container Management: The hazardous waste container should be kept closed when not in use.

  • Disposal: The sealed hazardous waste container must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling this compound AssessHazard Assess Chemical Hazards (Solid, Aromatic Ketone, Nitro Group) Start->AssessHazard SkinContact Potential for Skin Contact? AssessHazard->SkinContact EyeContact Potential for Eye Contact? AssessHazard->EyeContact Inhalation Potential for Inhalation? AssessHazard->Inhalation SelectGloves Select Butyl Rubber Gloves SkinContact->SelectGloves Yes SelectGown Select Type 5 Coveralls SkinContact->SelectGown Yes SelectEyewear Select Chemical Safety Goggles or Face Shield EyeContact->SelectEyewear Yes NoRespirator No Respiratory Protection (Under Normal Conditions) Inhalation->NoRespirator No Proceed Proceed with Handling SelectGloves->Proceed SelectGown->Proceed SelectEyewear->Proceed NoRespirator->Proceed Dispose Dispose of Contaminated PPE as Hazardous Waste Proceed->Dispose

Caption: Logical workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizofenone
Reactant of Route 2
Reactant of Route 2
Nizofenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.